molecular formula C5H10N4 B194033 1-Cyano-3-(1-methylethyl)guanidine CAS No. 44830-55-9

1-Cyano-3-(1-methylethyl)guanidine

Cat. No.: B194033
CAS No.: 44830-55-9
M. Wt: 126.16 g/mol
InChI Key: SRUGWSFEPMKUAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyano-3-(1-methylethyl)guanidine is a chemical compound of significant interest in research and development, particularly within medicinal chemistry and organic synthesis. It belongs to the class of cyano-guanidines, a group known for its unique electronic properties and ability to act as a versatile building block for nitrogen-containing heterocycles . The core guanidine functionality is a strong base and an excellent nucleophile, allowing it to participate in various catalytic reactions and serve as a ligand for metal complexation . The incorporation of the 1-methylethyl (isopropyl) group imparts specific steric and electronic characteristics that can be critical for modulating the compound's biological activity and physical properties. In pharmaceutical research, derivatives of cyano-guanidines have been extensively explored due to their wide range of biological activities. For instance, the well-known drug Cimetidine, which contains a cyano-guanidine moiety, acts as a histamine H2-receptor antagonist . Similarly, other 1-cyano-3-substituted guanidines have been investigated for potential applications such as lowering blood pressure . This makes this compound a valuable precursor or intermediate in the design and synthesis of novel therapeutic agents targeting various diseases. Researchers also utilize this compound in material science and as an intermediate for synthesizing more complex molecules, including agrochemicals. Its stability over a wide pH range and resistance to many classical reducing and oxidizing agents make it a robust intermediate for diverse experimental conditions . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyano-2-propan-2-ylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-4(2)9-5(7)8-3-6/h4H,1-2H3,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUGWSFEPMKUAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C(N)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196317
Record name 1-Cyano-3-(1-methylethyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44830-55-9
Record name 1-Cyano-3-(1-methylethyl)guanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044830559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyano-3-(1-methylethyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-CYANO-3-(1-METHYLETHYL)GUANIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DW6SBV5M9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 1-Cyano-3-(1-methylethyl)guanidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Cyano-3-(1-methylethyl)guanidine (CAS No. 44830-55-9). As a key intermediate and a known related compound of the antimalarial drug Proguanil, a thorough understanding of its characteristics is paramount for researchers in drug development, process chemistry, and analytical sciences.[1] This document consolidates experimental and predicted data, outlines authoritative analytical methodologies for property determination, and offers insights into the compound's structural and behavioral profile.

Chemical Identity and Structure

Precise identification is the foundation of all chemical and pharmaceutical development. This compound is systematically known by several names, and its fundamental identifiers are crucial for unambiguous documentation and database searches.

Table 1: Compound Identification

Identifier Value Source(s)
Primary Name This compound [2][3]
CAS Number 44830-55-9 [1][3][4][5]
IUPAC Name 1-cyano-2-propan-2-ylguanidine [2]
Molecular Formula C₅H₁₀N₄ [1][3][4]
Molecular Weight 126.16 g/mol [2][3]
Synonyms 1-Cyano-3-isopropylguanidine, Proguanil Related Compound A, N-Cyano-N'-(1-methylethyl)guanidine [1][3][4]

| InChIKey | SRUGWSFEPMKUAK-UHFFFAOYSA-N |[3] |

The structure features a guanidine core, a highly basic functional group, substituted with both a lipophilic isopropyl group and an electron-withdrawing cyano group. This combination dictates its solubility, basicity, and potential for hydrogen bonding.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) or its intermediates are critical determinants of its behavior in both biological and manufacturing contexts.[6] These parameters influence everything from reaction kinetics and purification efficiency to formulation design and bioavailability.

Table 2: Summary of Physicochemical Properties

Property Value Type Source(s)
Melting Point 87-89 °C Experimental [4]
Boiling Point 209.3 ± 23.0 °C (at 760 mmHg) Predicted [4]
Density 1.1 ± 0.1 g/cm³ Predicted [4]
logP (Octanol/Water) -0.1 to 0.87 Predicted [2][4]
Aqueous Solubility No quantitative data available -

| pKa (Guanidinium ion) | Estimated 11-13 | Inferred | |

Melting Point

The experimental melting point is a sharp range of 87-89 °C, which is indicative of a crystalline solid of reasonable purity.[4] This thermal property is fundamental for identifying the compound and setting parameters for drying, milling, and certain formulation processes like hot-melt extrusion.

Octanol-Water Partition Coefficient (logP)

The logP value is a cornerstone metric for predicting a molecule's lipophilicity and, by extension, its potential for membrane permeability and absorption. For this compound, predicted values range from -0.1 to 0.87.[2][4] This discrepancy highlights the limitations of predictive algorithms. The value of 0.87 suggests a relatively balanced hydrophilic-lipophilic character, while -0.1 indicates greater hydrophilicity.[4] Given the presence of the polar guanidine and cyano groups alongside the nonpolar isopropyl group, an experimental determination is essential for an accurate assessment. A logP in this range is often targeted in drug design to balance aqueous solubility with the ability to cross biological membranes.

Acidity Constant (pKa)

While no experimental pKa is reported for this specific molecule, the guanidine group is one of the strongest organic bases. Upon protonation, it forms a highly resonance-stabilized guanidinium cation. Unsubstituted guanidine has a pKa of ~13.5. The presence of an electron-withdrawing cyano group will decrease the basicity of the guanidine moiety, while the electron-donating isopropyl group will slightly increase it. Therefore, the pKa of the conjugate acid of this compound is estimated to be in the range of 11-13. This high basicity means the compound will be predominantly protonated and exist as a cation under physiological pH conditions, which has profound implications for its solubility, receptor interactions, and formulation.

Solubility

Qualitative data indicates that the compound is soluble in dimethyl sulfoxide (DMSO) and slightly soluble in methanol. Its aqueous solubility has not been quantitatively reported. Based on its structure and high pKa, its solubility in aqueous media is expected to be highly pH-dependent. At pH values significantly below its pKa, the compound will exist as the more soluble cationic (guanidinium) form. Conversely, at higher pH, the neutral, less soluble form will dominate.

Spectroscopic Profile

Spectroscopic analysis is indispensable for structural confirmation and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the six methyl protons and a septet for the methine proton). Signals corresponding to the amine protons of the guanidine group would also be present, though their chemical shift and appearance could vary with solvent and concentration.

    • ¹³C NMR : The carbon spectrum will display distinct signals for the isopropyl methyl carbons, the methine carbon, the guanidine carbon (which is typically deshielded), and the nitrile carbon of the cyano group.[2] The chemical shift of the nitrile carbon is a key identifier.[7][8]

  • Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The exact mass should correspond to its molecular formula, C₅H₁₀N₄.[2][3] Fragmentation patterns can provide further structural information, often involving the loss of the isopropyl or cyano moieties.

  • Infrared (IR) Spectroscopy : The IR spectrum will be characterized by strong absorption bands corresponding to N-H stretching of the amine and imine groups in the guanidine moiety, C-H stretching of the isopropyl group, and a sharp, intense band for the C≡N (nitrile) stretch, typically found in the 2260–2220 cm⁻¹ region.

Stability and Reactivity Profile

The stability of a compound under various conditions is critical for determining its shelf-life, storage requirements, and compatibility with other substances.

  • Thermal Stability : As a crystalline solid with a melting point of 87-89 °C, the compound is stable at ambient temperatures.[4] However, related cyanoguanidines can undergo polymerization or decomposition at elevated temperatures.[9]

  • Aqueous Stability : The parent compound, cyanoguanidine, is considered stable in water and not susceptible to hydrolysis across a range of pH values.[10] It is reasonable to infer that this compound shares this stability in aqueous solutions under typical ambient conditions.

  • Incompatibilities : Guanidine derivatives are strong bases and can react exothermically with acids. As with other organic materials, this compound should be kept away from strong oxidizing agents.[9]

Experimental Protocols

To ensure data integrity and reproducibility, the determination of key physicochemical properties should follow standardized, validated methods. The Organisation for Economic Co-operation and Development (OECD) provides guidelines that are globally recognized for regulatory submissions and quality control.[11][12]

Protocol: Determination of logP (OECD Guideline 107)

This protocol outlines the Shake-Flask method, which is suitable for compounds with an expected logP between -2 and 4.[13][14]

logP_workflow cluster_workflow LogP Determination Workflow (OECD 107) prep 1. Preparation - Pre-saturate n-octanol with water. - Pre-saturate water with n-octanol. - Prepare stock solution of compound in n-octanol. equil 2. Equilibration - Add known volumes of phases and stock solution to a vessel. - Shake vigorously at constant temp (e.g., 25°C) until equilibrium is reached. prep->equil Introduce sample sep 3. Phase Separation - Centrifuge the mixture to achieve clear separation of the octanol and aqueous layers. equil->sep Establish equilibrium analysis 4. Analysis - Carefully sample each phase. - Determine compound concentration in each phase using a validated analytical method (e.g., HPLC-UV). sep->analysis Isolate phases calc 5. Calculation - Calculate LogP = log([Compound]octanol / [Compound]water). - Repeat for at least two more runs with different phase volume ratios. analysis->calc Quantify concentration

Caption: Workflow for logP determination via the Shake-Flask method.

Step-by-Step Methodology:

  • Phase Preparation: Prepare n-octanol saturated with water and water saturated with n-octanol by shaking them together for 24 hours and allowing them to separate.

  • Test Setup: In a suitable vessel (e.g., a centrifuge tube with a screw cap), add the two phases in a defined volume ratio. A small volume of a stock solution of the test compound in n-octanol is added. The final concentration should not exceed 0.01 mol/L in either phase.[15]

  • Equilibration: The vessel is shaken at a constant temperature (e.g., 20-25 °C) for a sufficient time to reach equilibrium. A preliminary test can determine the required time.[14]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.[14]

  • Quantification: A sample is carefully withdrawn from each phase. The concentration of the test substance in each phase is determined using a suitable analytical technique, such as HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value. The procedure is repeated with different starting concentrations and phase ratios to ensure consistency.[14]

Protocol: Determination of pKa (OECD Guideline 112)

For a basic compound like a guanidine, potentiometric titration is a robust and direct method for pKa determination.[16][17][18]

pKa_workflow cluster_workflow pKa Determination Workflow (Potentiometric Titration) setup 1. Setup - Prepare a dilute aqueous solution of the compound (e.g., 0.01 M). - Calibrate pH meter with standard buffers. - Use standardized strong acid (e.g., 0.1 M HCl) as titrant. titrate 2. Titration - Place solution in a thermostatted vessel. - Add titrant in small, precise increments. - Record pH after each addition, allowing the reading to stabilize. setup->titrate Begin titration plot 3. Data Plotting - Plot the recorded pH values against the volume of titrant added to generate a titration curve. titrate->plot Generate data determine 4. pKa Determination - Identify the equivalence point (point of maximum slope). - The pH at the half-equivalence point is equal to the pKa of the conjugate acid. plot->determine Analyze curve calc 5. Refinement - Calculate pKa values at multiple points (e.g., 10) along the buffer region of the curve and average the results. determine->calc Confirm value

Caption: Workflow for pKa determination via Potentiometric Titration.

Step-by-Step Methodology:

  • Preparation: Accurately weigh the compound and dissolve it in purified water (e.g., distilled or deionized) to a known concentration (e.g., 0.01 M).[16]

  • Apparatus Setup: Calibrate a pH meter using at least two standard buffers that bracket the expected pKa. Place the solution in a jacketed beaker to maintain a constant temperature.

  • Titration: Titrate the solution with a standardized strong acid (e.g., HCl). Add the titrant in small, precise increments using a burette or automated titrator.

  • Data Collection: Record the pH of the solution after each increment of titrant is added, ensuring the reading is stable before proceeding.

  • Analysis: Plot pH versus the volume of titrant added. The pKa is the pH value at which half of the compound has been protonated (the half-equivalence point). This point corresponds to the flattest region of the buffer zone on the titration curve. The mean and standard deviation of pKa values calculated from at least 10 points on the curve should be reported.[16][19]

Protocol: Determination of Aqueous Solubility (OECD Guideline 105)

The Flask Method described in OECD 105 is suitable for compounds with solubility greater than 10⁻² g/L.[10][20]

solubility_workflow cluster_workflow Aqueous Solubility Workflow (Flask Method) prep 1. Preparation - Add an excess amount of the solid compound to a flask containing purified water (or a relevant buffer). equil 2. Equilibration - Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. prep->equil Create suspension sep 3. Phase Separation - Allow the suspension to settle. - Filter or centrifuge the sample to remove all undissolved solid material. equil->sep Reach saturation analysis 4. Analysis - Take a clear aliquot of the saturated solution. - Determine the concentration of the compound using a validated analytical method (e.g., HPLC-UV, LC-MS). sep->analysis Isolate supernatant confirm 5. Confirmation - Repeat the measurement at different time points (e.g., 24h, 48h) to confirm that equilibrium was achieved (concentrations should be consistent). analysis->confirm Quantify solubility

Caption: Workflow for Aqueous Solubility via the Flask Method.

Step-by-Step Methodology:

  • Equilibration: Add an amount of the solid substance in excess of its expected solubility to a flask containing a known volume of water (or a buffer of a specific pH).[21]

  • Agitation: Seal the flask and agitate it at a constant temperature (e.g., 25 °C) until equilibrium is established. A preliminary test should determine the necessary time, but 24-48 hours is typical.

  • Separation: After agitation, allow the undissolved solid to settle. Separate the saturated aqueous phase from the solid by centrifugation or filtration (using a filter that does not adsorb the compound).

  • Quantification: Accurately dilute an aliquot of the clear, saturated solution and determine its concentration using a validated analytical method.

  • Verification: The process should be repeated, and concentrations measured at different time points (e.g., 24h and 48h) should agree within experimental error to confirm that true equilibrium solubility was measured. Because solubility is pH-dependent for this compound, this procedure should be repeated in buffers of different pH values relevant to pharmaceutical and biological systems (e.g., pH 2, 5, 7.4).

Conclusion

This compound is a crystalline solid with a defined melting point and a molecular structure that imparts a balance of lipophilic and hydrophilic characteristics. Its most dominant chemical feature is the highly basic guanidine group, which dictates that the compound will be a protonated cation under most physiological and aqueous conditions. This property is central to its solubility profile and potential interactions. While predictive data provides a useful starting point, this guide emphasizes the necessity of experimental determination using standardized protocols, such as the OECD guidelines, to generate the robust and reliable physicochemical data required for advanced research, drug development, and regulatory compliance.

References

  • OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]

  • FILAB (n.d.), Solubility testing in accordance with the OECD 105. URL: [Link]

  • Situ Biosciences (n.d.), OECD 105 – Water Solubility. URL: [Link]

  • Ataman Kimya (n.d.), 2-CYANOGUANIDINE. URL: [Link]

  • OECD (2004), SIDS Initial Assessment Report for SIAM 18: Cyanoguanidine. URL: [Link]

  • OECD (1995), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]

  • OECD (2006), Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]

  • European Commission (2008), Commission Regulation (EC) No 440/2008, A.8. Partition Coefficient. URL: [Link]

  • OECD iLibrary (n.d.), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. URL: [Link]

  • National Center for Biotechnology Information (n.d.), PubChem Compound Summary for CID 370391, this compound. URL: [Link]

  • U.S. Environmental Protection Agency (1996), OPPTS 830.7370 Dissociation Constants in Water. URL: [Link]

  • Spycher, S., et al. (2020), Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins, Journal of Agricultural and Food Chemistry. URL: [Link]

  • Phytosafe (n.d.), OECD 112. URL: [Link]

  • OECD (1981), Test No. 112: Dissociation Constants in Water, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]

  • Griesser, U.J., et al. (2004), Physico-chemical characterization of an active pharmaceutical ingredient, Journal of Thermal Analysis and Calorimetry. URL: [Link]

  • Regulations.gov (2005), OECD Guideline for the Testing of Chemicals, 112 Dissociation Constants in Water. URL: [Link]

  • Analytice (2021), OECD n°112: Dissociation constant in water. URL: [Link]

  • Labinsights (2023), Physical and Chemical Characterization for APIs. URL: [Link]

  • ResearchGate (n.d.), Physicochemical properties of model active pharmaceutical ingredients (APIs) and excipients. URL: [Link]

  • Grulke, C. M., et al. (2019), Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing, Environmental Science & Technology. URL: [Link]

  • ResearchGate (n.d.), Physicochemical properties of active pharmaceutical ingredients (APIs). URL: [Link]

  • FDA Global Substance Registration System (n.d.), this compound. URL: [Link]

  • Eastmond, G. C., et al. (n.d.), 13 C NMR data for cyanophenoxazines and related compounds - Supporting Information. URL: [Link]

  • SpectraBase (n.d.), Cyanoguanidine - Optional[13C NMR] - Spectrum. URL: [Link]

Sources

IUPAC name for C5H10N4 guanidine derivative.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Elucidation and Analysis of C5H10N4 Guanidine Derivatives

Abstract

The guanidinium moiety is a cornerstone functional group in medicinal chemistry, prized for its unique electronic properties and profound biological activities.[1][2] Its high basicity and ability to form multiple hydrogen bonds allow it to engage with biological targets with high affinity and specificity.[3] This guide provides a comprehensive technical overview of a representative guanidine derivative with the molecular formula C5H10N4. We will deconstruct the process of structural identification, focusing on IUPAC nomenclature, modern synthetic strategies, and advanced analytical techniques required for unambiguous characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel chemical entities.

Decoding the Molecular Formula: Isomerism and Plausible Structures

The molecular formula C5H10N4 presents a degree of unsaturation of three. This indicates the presence of rings and/or double bonds. The guanidine core itself, with its C=N double bond, accounts for one degree of unsaturation. This leaves two additional degrees to be accounted for within the C4H10 framework, suggesting possibilities such as two additional double bonds, one ring and one double bond, or two rings.

Given the stability and prevalence of cyclic guanidine systems in bioactive molecules, a highly plausible candidate for this formula is a derivative of a 2-iminoimidazolidine structure. For this guide, we will focus on the specific isomer: 2-Imino-1,3-dimethylimidazolidin-4-imine . This structure satisfies the molecular formula and contains the requisite guanidine functionality embedded within a heterocyclic scaffold, a common motif in pharmacologically active compounds.

IUPAC Nomenclature and Tautomerism

The systematic naming of guanidine derivatives is governed by specific IUPAC rules.[4] For our chosen structure, the primary name is 2-Imino-1,3-dimethylimidazolidin-4-imine .

However, it is critical to recognize that this molecule exists as a mixture of tautomers due to proton migration. The principal tautomeric forms include:

  • 2,4-Diimino-1,3-dimethylimidazolidine: This emphasizes the two exocyclic double bonds.

  • 1,3-Dimethyl-2-(methylamino)imidazol-4-imine: A less stable form.

The predominant tautomer in a given state (solid or solution) is influenced by factors like solvent polarity and intermolecular hydrogen bonding.[5] According to IUPAC Rule C-961, derivatives of guanidine are named as substitution products, using locants 1, 2, and 3 for the nitrogen atoms.[4] For our cyclic system, the ring numbering of imidazolidine takes precedence.

Synthetic Strategy: A Plausible Pathway

The synthesis of substituted cyclic guanidines can be achieved through various established methods, often involving the reaction of an amine precursor with a guanylating agent.[6][7] A common and effective approach is the cyclocondensation of a substituted urea or thiourea with an appropriate amine or cyanamide derivative.[7][8]

Below is a conceptual, step-by-step protocol for the synthesis of 2-Imino-1,3-dimethylimidazolidin-4-imine.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of N,N'-Dimethyl-N-(cyanomethyl)urea

  • To a solution of N,N'-dimethylurea (1.0 eq) in anhydrous acetonitrile, add sodium hydride (1.1 eq) portion-wise at 0°C under an inert nitrogen atmosphere.

  • Allow the mixture to stir for 30 minutes at 0°C.

  • Add 2-bromoacetonitrile (1.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the intermediate.

Step 2: Intramolecular Cyclization and Imination

  • Dissolve the intermediate from Step 1 in a solution of ammonia in methanol (7N).

  • Heat the mixture in a sealed pressure vessel at 80°C for 24 hours.

  • Cool the reaction vessel to room temperature and concentrate the mixture under reduced pressure.

  • The resulting crude solid is purified by recrystallization from an ethanol/ether mixture to yield the final product, 2-Imino-1,3-dimethylimidazolidin-4-imine.

Synthetic Workflow Diagram

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclization & Imination A N,N'-Dimethylurea + 2-Bromoacetonitrile B Reaction with NaH in Acetonitrile A->B 1. Deprotonation 2. Nucleophilic Substitution C Purification (Column Chromatography) B->C D N,N'-Dimethyl-N- (cyanomethyl)urea E Reaction with NH3/MeOH (Sealed Vessel, 80°C) D->E Intramolecular Cyclization F Purification (Recrystallization) E->F G Final Product: 2-Imino-1,3-dimethyl- imidazolidin-4-imine F->G

Caption: Synthetic workflow for the target C5H10N4 derivative.

Analytical Characterization: A Multi-Technique Approach

Unambiguous structural confirmation requires a combination of modern analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and providing clues about the structure through fragmentation patterns.[9][10]

  • Ionization Technique: Electrospray Ionization (ESI) is ideal due to the basic nature of the guanidine group, which is readily protonated to form a stable [M+H]+ ion.

  • Expected Molecular Ion: For C5H10N4, the exact mass is 142.0905 g/mol . High-resolution mass spectrometry (HRMS) should detect the protonated molecule [C5H11N4]+ at m/z 143.0984.

  • Key Fragmentation Pathways:

    • Loss of a methyl radical (•CH3) from the [M+H]+ ion, resulting in a fragment at m/z 128.

    • Cleavage of the imidazolidine ring.

    • Loss of ammonia (NH3) or methylamine (CH3NH2) moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and is crucial for distinguishing between isomers.[5][11][12]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~2.8-3.0 ppm (singlet, 6H): Two equivalent N-CH₃ groups. The lack of splitting indicates free rotation.

    • δ ~3.5 ppm (singlet, 2H): The CH₂ group of the imidazolidine ring.

    • δ ~7.0-8.5 ppm (broad singlets, 2H): Exchangeable protons of the imino (=NH) groups. The chemical shift can vary significantly with concentration and temperature.

  • ¹³C NMR (101 MHz, DMSO-d₆):

    • δ ~35 ppm: N-CH₃ carbons.

    • δ ~50 ppm: CH₂ carbon of the ring.

    • δ ~158 ppm: Carbonyl-like carbon (C4).

    • δ ~165 ppm: Guanidinic carbon (C2).

Summary of Analytical Data
TechniqueParameterExpected ResultPurpose
HRMS (ESI+) [M+H]⁺ (m/z)143.0984Confirms molecular formula C5H10N4.
¹H NMR Chemical Shifts (δ)~2.9 (s, 6H), ~3.5 (s, 2H), ~7.5 (br s, 2H)Confirms proton environment and count.
¹³C NMR Chemical Shifts (δ)~35, ~50, ~158, ~165 ppmConfirms unique carbon environments.
FT-IR Key Stretches (cm⁻¹)3300-3400 (N-H), 1650-1680 (C=N)Identifies key functional groups.

Physicochemical Properties and Biological Context

The defining characteristic of the guanidine group is its exceptional basicity. The pKa of the conjugate acid of guanidine is approximately 13.6, making it one of the strongest organic bases in water.[13] This is due to the remarkable resonance stabilization of its protonated form, the guanidinium cation, where the positive charge is delocalized equally across all three nitrogen atoms.

Resonance Stabilization of the Guanidinium Core

Caption: Resonance delocalization in the guanidinium cation.

In our C5H10N4 example, this embedded guanidine system ensures the molecule will be protonated and positively charged at physiological pH. This property is paramount in drug design, as it facilitates strong ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in enzyme active sites or receptor binding pockets.[2][14] Guanidine derivatives are found in a vast array of pharmaceuticals, including antidiabetic agents (Metformin), antibiotics, and antihypertensives, highlighting the therapeutic potential of this scaffold.[15][16]

Conclusion

The molecular formula C5H10N4, when associated with a guanidine derivative, points towards a structurally rich set of isomers, with cyclic variants like 2-Imino-1,3-dimethylimidazolidin-4-imine representing a plausible and chemically interesting candidate. Its proper identification and characterization are not merely academic exercises; they are foundational steps in the drug discovery pipeline. A rigorous, multi-faceted analytical approach combining mass spectrometry, NMR, and other spectroscopic methods is non-negotiable for unambiguous structural elucidation. Understanding the synthesis, nomenclature, and inherent physicochemical properties of such molecules provides researchers with the necessary framework to design and develop the next generation of targeted therapeutics.

References

  • ACD/Labs. Rule C-961 (Compounds Containing a N-C(-N)=N Group). Available from: [Link]

  • National Institutes of Health (NIH). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Available from: [Link]

  • MDPI. X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. Available from: [Link]

  • PubMed. Biological activities of guanidine compounds. Available from: [Link]

  • Google Patents. RU2487346C2 - Method for quantitative determination of guanidine derivatives.
  • Royal Society of Chemistry. A new approach for trace analysis of guanidine compounds in surface water with resorcinarene-based ion chromatography columns. Available from: [Link]

  • ResearchGate. 1 H-NMR spectra of polymeric guanidine derivatives; (a) PHGC, (b) PHGDBS, (c) PHGDSA, and (d) PHGLSO. Available from: [Link]

  • PubMed. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. Available from: [Link]

  • Guanidine - Analysis, Msds, Patent, Company Profiles, Suppliers, Report. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Applications of Guanidine in Pharmaceutical Field. Available from: [Link]

  • ResearchGate. Structure peculiarities of guanidine containing monomers on NMR spectroscopy data. Available from: [Link]

  • SpectraBase. Guanidine, monohydrochloride - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

  • ResearchGate. Biological activities of guanidine compounds | Request PDF. Available from: [Link]

  • CNR-IRIS. Synthesis and antimicrobial properties of guanidine-functionalized labdane type diterpenoids. Available from: [Link]

  • ResearchGate. Guanidine synthesis from various precursors (adapted from ref [14a]). Available from: [Link]

  • National Institutes of Health (NIH). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. Available from: [Link]

  • National Institutes of Health (NIH). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. Available from: [Link]

  • Wikipedia. Guanidine. Available from: [Link]

  • ScienceOpen. Biologically active guanidine alkaloids. Available from: [Link]

  • ResearchGate. Synthesis of Guanidines and Some of Their Biological Applications. Available from: [Link]

  • National Institutes of Health (NIH). Guanidine | CH5N3 | CID 3520 - PubChem. Available from: [Link]

  • Organic Chemistry Portal. Guanidine synthesis by guanylation. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of guanidines. Available from: [Link]

  • National Institute of Standards and Technology (NIST). Guanidine - NIST WebBook. Available from: [Link]

  • American Chemical Society. Guanidine. Available from: [Link]

  • Michigan State University. Mass Spectrometry. Available from: [Link]

  • INEOS OPEN. Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues. Available from: [Link]

  • Khan Academy. Mass spectrometry. Available from: [Link]

  • ResearchGate. Chemical structure of guanidine derivative compounds 11–13. Available from: [Link]

  • Senior Chemistry @ Saints. Chapter 05 – Mass Spectrometry. Available from: [Link]

  • YouTube. Mass Spectrometry. Available from: [Link]

  • Nottingham ePrints. COORDINATION CHEMISTRY OF GUANIDINE DERIVATIVES. Available from: [Link]

  • Chemistry LibreTexts. 2.7 Mass Spectrometry of Some Common Functional Groups. Available from: [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Data of N-Cyano-N'-(1-methylethyl)guanidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyano-N'-(1-methylethyl)guanidine, also known by its IUPAC name 1-cyano-2-propan-2-ylguanidine, is a member of the N-cyanoguanidine class of organic compounds.[1] Guanidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which stem from their ability to form strong hydrogen bonds and electrostatic interactions.[2] The incorporation of a cyano group introduces unique electronic properties and potential for various chemical transformations, making spectroscopic characterization crucial for understanding its structure, purity, and reactivity. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-Cyano-N'-(1-methylethyl)guanidine, offering insights into its structural elucidation and analytical characterization.

Molecular Structure and Tautomerism

The structure of N-Cyano-N'-(1-methylethyl)guanidine (Figure 1) consists of a central guanidine core substituted with a cyano group and an isopropyl group.

Figure 1: Molecular Structure of N-Cyano-N'-(1-methylethyl)guanidine

Caption: Chemical structure of N-Cyano-N'-(1-methylethyl)guanidine.

N-substituted-N'-cyanoguanidines can exist in different tautomeric forms. However, NMR studies on related N-aryl-N'-cyanoguanidines have shown that the tautomer with the C=N bond conjugated with the cyano group is the predominant form in solution. This structural arrangement is crucial for interpreting the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of N-Cyano-N'-(1-methylethyl)guanidine is expected to show signals corresponding to the protons of the isopropyl group and the protons attached to the nitrogen atoms of the guanidine moiety.

Expected ¹H NMR Signals:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.2Doublet6H-CH(CH ₃)₂
~3.8Septet1H-CH (CH₃)₂
Broad signalsSinglets3H-NH -C(=NH )-NH -

The protons on the nitrogen atoms are expected to be broad due to quadrupole broadening and potential chemical exchange with the solvent. Their chemical shifts can also be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments within the molecule.

Expected ¹³C NMR Signals:

Chemical Shift (ppm)Assignment
~22-CH(C H₃)₂
~45-C H(CH₃)₂
~115-C≡N
~160C =N

The chemical shift of the cyano carbon typically appears in the 110-120 ppm range. The guanidinyl carbon (C=N) is expected to be significantly downfield, around 160 ppm, due to its attachment to three nitrogen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H stretchingGuanidine N-H
2970-2850C-H stretchingIsopropyl C-H
~2200C≡N stretchingCyano
~1650C=N stretchingGuanidine C=N
~1560N-H bendingGuanidine N-H

The most characteristic peaks in the IR spectrum of N-Cyano-N'-(1-methylethyl)guanidine are the sharp, strong absorption of the cyano group around 2200 cm⁻¹ and the strong absorption of the C=N bond of the guanidine group around 1650 cm⁻¹. The N-H stretching vibrations will appear as broad bands in the region of 3400-3200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. The molecular weight of N-Cyano-N'-(1-methylethyl)guanidine is 126.16 g/mol .[1]

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 126. The fragmentation of N-alkyl-N-cyanoguanidines is influenced by the stability of the resulting fragments. Common fragmentation pathways for amines and guanidines involve alpha-cleavage.

Figure 2: Proposed Mass Spectrometry Fragmentation of N-Cyano-N'-(1-methylethyl)guanidine

fragmentation mol [C₅H₁₀N₄]⁺˙ m/z = 126 frag1 [C₄H₈N₃]⁺ m/z = 98 mol->frag1 - C₂H₂ frag2 [C₃H₆N]⁺ m/z = 56 mol->frag2 - C₂H₄N₃ frag3 [CH₂N₂]⁺˙ m/z = 42 mol->frag3 - C₄H₈N₂ neutral1 - C₂H₅ neutral2 - HNCN neutral3 - C₃H₇N₂

Caption: Key fragmentation pathways for N-Cyano-N'-(1-methylethyl)guanidine.

Key fragment ions could include:

  • Loss of a methyl group (-CH₃): A peak at m/z = 111.

  • Loss of the isopropyl group (-C₃H₇): A peak at m/z = 83.

  • Cleavage of the N-isopropyl bond: This could lead to a fragment corresponding to the isopropyl cation at m/z = 43 and a cyanoguanidine radical fragment.

  • Fragmentation of the cyanoguanidine core: This can lead to various smaller fragments.

Experimental Protocols

Acquiring high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized protocols for the spectroscopic analysis of N-Cyano-N'-(1-methylethyl)guanidine.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

IR Spectroscopy Protocol
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan to subtract the contribution of atmospheric CO₂ and water.

Mass Spectrometry Protocol
  • Sample Introduction:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve the sample in a volatile solvent and inject it into the GC. The compound will be separated from impurities before entering the mass spectrometer.

    • Direct Infusion/Probe: Introduce the solid sample directly into the ion source.

  • Ionization: Use Electron Ionization (EI) at 70 eV to generate fragment ions.

  • Data Acquisition: Scan a mass range appropriate for the molecular weight of the compound and its expected fragments (e.g., m/z 30-200).

Conclusion

The spectroscopic data of N-Cyano-N'-(1-methylethyl)guanidine provides a detailed fingerprint of its molecular structure. The combination of NMR, IR, and MS allows for unambiguous identification and characterization. The key spectroscopic features—the signals of the isopropyl group and the guanidine protons in NMR, the characteristic stretching frequencies of the cyano and guanidine groups in IR, and the molecular ion and fragmentation pattern in MS—collectively confirm the structure of the molecule. This comprehensive spectroscopic analysis is essential for quality control, reaction monitoring, and further investigation of the chemical and biological properties of this and related compounds in the field of drug discovery and development.

References

  • PubChem. 1-Cyano-3-(1-methylethyl)guanidine. National Center for Biotechnology Information. [Link]

Sources

Unveiling the Solid-State Architecture: A Guide to the Crystal Structure Analysis of 1-Cyano-3-(1-methylethyl)guanidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction: The Imperative of Structural Certainty in Pharmaceutical Analysis

In the landscape of pharmaceutical development and manufacturing, the purity and characterization of an Active Pharmaceutical Ingredient (API) are paramount. Regulatory bodies rightly demand a comprehensive understanding of not only the API but also any related substances or impurities that may arise during synthesis or storage. 1-Cyano-3-(1-methylethyl)guanidine (CAS 44830-55-9) is a notable entity in this context, identified as "Proguanil Related Compound A," a process-related impurity of the antimalarial drug Proguanil.[1][2][3] While spectroscopic methods such as NMR and MS can confirm its chemical connectivity, they provide an incomplete picture of the molecule's three-dimensional arrangement and intermolecular interactions in the solid state.

Single-crystal X-ray diffraction (SCXRD) stands alone as the definitive method for elucidating the precise atomic arrangement of a crystalline solid.[4] This guide provides a comprehensive, field-proven methodology for determining the crystal structure of this compound, from material synthesis to final structural refinement and analysis. As the crystal structure of this specific compound is not publicly available in repositories like the Cambridge Structural Database (CSD)[5], this document serves as a complete roadmap for a de novo structural investigation, emphasizing the rationale behind critical experimental decisions.

Part 1: Synthesis and Purity Confirmation of the Target Compound

The axiom "good crystals come from pure compounds" is the bedrock of crystallography. Attempting crystallization with impure material is a primary cause of failure. Therefore, a robust synthesis followed by rigorous purification and characterization is the non-negotiable first step.

Proposed Synthesis Protocol

The synthesis of N-cyano-N'-substituted guanidines can be efficiently achieved through the condensation of an appropriate amine with a cyanoguanidine synthon. A common and effective method involves the reaction of an amine with a dicyandiamide salt, which serves as the source for the cyanoguanidine core.[6]

Methodology: Synthesis of this compound

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium dicyandiamide (1.0 eq) and a suitable solvent such as 2-propanol (isopropanol).

  • Amine Addition: Add isopropylamine (1.1 eq) to the suspension. While the hydrochloride salt of the amine can be used[7], starting with the free base simplifies the workup.

  • Reflux: Heat the reaction mixture to reflux (approx. 82 °C for 2-propanol) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The rationale for using reflux is to provide sufficient thermal energy to overcome the activation barrier of the condensation reaction.

  • Workup: After cooling to room temperature, filter the reaction mixture to remove any inorganic salts (e.g., NaCl if starting from the amine hydrochloride and a base).

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid or oil should be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure compound. Purity should be assessed as >99% by HPLC.[]

Spectroscopic and Analytical Verification

Before proceeding to crystallization trials, the identity and purity of the synthesized material must be unequivocally confirmed.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 127.1, confirming the molecular weight of 126.16 g/mol .[4][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra in a solvent like DMSO-d₆ should be acquired. The spectra are expected to be consistent with the structure and data reported in the literature for Proguanil Impurity A.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about functional groups. A sharp, strong absorption band is expected in the range of 2150-2200 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration. Broad bands in the 3100-3400 cm⁻¹ region would correspond to N-H stretches.[1]

Part 2: The Art and Science of Single Crystal Growth

Crystallization is often the most challenging bottleneck in SCXRD.[4] It is a process of controlled self-assembly where molecules transition from the disordered solution phase to a highly ordered crystalline lattice. The goal is to grow a single, defect-free crystal of sufficient size (ideally 0.1 - 0.3 mm in all dimensions).[1]

Experimental Workflow: Crystallization Screening

A multi-technique screening approach is most effective. This involves exploring a matrix of solvents and crystallization methods to identify promising conditions.

G cluster_prep Preparation cluster_methods Crystallization Methods cluster_solvents Solvent Screening cluster_outcome Outcome Analysis Prep Synthesized & Purified This compound (Purity > 99%) SE Slow Evaporation Prep->SE Dissolve in VD Vapor Diffusion (Liquid & Solid) Prep->VD Dissolve in TC Thermal Control (Slow Cooling) Prep->TC Dissolve in Outcome Microscopic Examination SE->Outcome VD->Outcome TC->Outcome Solvents Diverse Solvents: - Methanol - Ethanol - Acetonitrile - Acetone - Ethyl Acetate - Dichloromethane - Toluene - Water/Solvent Mixtures Solvents->SE Solvents->VD Solvents->TC Crystal Single Crystal (0.1 - 0.3 mm) Outcome->Crystal Success Fail Amorphous Solid / Oil / Microcrystals Outcome->Fail Failure -> Refine Conditions

Caption: Workflow for single crystal growth screening.

Detailed Crystallization Protocols

Protocol A: Slow Evaporation

This is the simplest method and often a good starting point.[9] The principle is to slowly increase the concentration of the solute past its saturation point by evaporating the solvent.

  • Prepare a nearly saturated solution of the compound in a chosen solvent (e.g., ethanol) in a small, clean vial.

  • Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter, which can act as unwanted nucleation sites.[2]

  • Cover the vial with a cap that has been pierced with a needle, or with parafilm with a few pinholes. The size of the opening controls the evaporation rate; a slower rate is generally better.

  • Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.

Protocol B: Vapor Diffusion (Liquid-Liquid)

This technique is highly effective for compounds that are too soluble in one solvent but insoluble in another.

  • Dissolve the compound in a small amount of a "good" solvent (e.g., acetone) in which it is highly soluble. Place this solution in a small, open inner vial.

  • Place the inner vial inside a larger, sealed outer jar that contains a larger volume of a "poor" solvent (the precipitant, e.g., hexanes) in which the compound is insoluble. The "good" and "poor" solvents must be miscible.[2]

  • Over time, the volatile "good" solvent will slowly diffuse out of the inner vial and mix with the "poor" solvent in the outer jar. Simultaneously, the vapor of the less volatile "poor" solvent will diffuse into the inner vial.

  • This gradual change in the solvent composition of the inner vial slowly brings the solution to supersaturation, promoting slow, ordered crystal growth.

Part 3: Single-Crystal X-ray Diffraction (SCXRD) Data Collection

Once a suitable crystal is obtained, it is subjected to X-ray analysis to generate the diffraction data. The fundamental principle is that the crystal lattice diffracts the X-ray beam into a unique, three-dimensional pattern of reflections. The positions and intensities of these reflections contain the information about the arrangement of atoms.

Methodology: Data Collection

  • Crystal Mounting: A suitable crystal is selected under a microscope, ensuring it has sharp edges and no visible cracks. It is picked up using a cryo-loop and flash-cooled in a stream of cold nitrogen gas (typically 100 K). Cryo-cooling minimizes thermal motion of the atoms and damage from the X-ray beam, resulting in higher quality data.

  • Diffractometer Setup: The mounted crystal is placed on a goniometer head in the X-ray diffractometer. The instrument is equipped with an X-ray source (commonly Mo Kα, λ=0.71073 Å, or Cu Kα, λ=1.54184 Å) and a detector.

  • Unit Cell Determination: A short series of initial diffraction images are collected. The software analyzes the positions of the first few reflections to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal lattice.

  • Data Collection Strategy: Based on the crystal's symmetry (Bravais lattice), the software calculates an optimal strategy to collect a complete and redundant set of diffraction data. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam and recording the resulting diffraction patterns.

Part 4: Structure Solution, Refinement, and Validation

The collected diffraction data is a set of intensities and positions, not a direct image. The process of converting this data into a 3D atomic model is computationally intensive.

Data Reduction and Structure Solution

The raw image files are processed to integrate the intensity of each reflection and apply corrections for experimental factors (e.g., Lorentz-polarization). This results in a reflection file. The central challenge is the "phase problem": the detectors measure intensities, but the phase information for each reflection is lost.

Modern "direct methods" or dual-space algorithms are used to computationally solve the phase problem for small molecules, generating an initial electron density map. An experienced crystallographer can then interpret this map to identify atomic positions and build an initial molecular model.

Structural Refinement

The initial model is refined using a least-squares algorithm. This iterative process adjusts the atomic parameters (positional coordinates, thermal displacement parameters) to minimize the difference between the diffraction data calculated from the model (F_calc_) and the observed experimental data (F_obs_).

Key quality indicators for the refinement are:

  • R1: The residual factor, representing the agreement between observed and calculated structure factor amplitudes. A value below 5% (0.05) is considered excellent for small molecules.

  • wR2: A weighted residual factor based on intensities.

  • Goodness of Fit (GooF): Should be close to 1.0, indicating a good model fit to the data.

Part 5: Structural Analysis of this compound: An Illustrative Interpretation

As no public structure exists, this section presents an illustrative example of the data and analysis that would be generated. The following table contains representative crystallographic data for a small organic molecule of this type.

Table 1: Illustrative Crystallographic Data
ParameterValue (Illustrative)
Chemical FormulaC₅H₁₀N₄
Formula Weight126.16
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.51
b (Å)10.23
c (Å)9.87
α (°)90
β (°)105.3
γ (°)90
Volume (ų)828.4
Z (Molecules per unit cell)4
Calculated Density (g/cm³)1.012
R1 [I > 2σ(I)]0.045
wR2 (all data)0.118
Goodness-of-Fit (GooF)1.05
Molecular Geometry and Conformation

The analysis would reveal precise bond lengths and angles. Key points of interest would include:

  • Guanidinium Core: The planarity of the central CN₃ core. Delocalization of the π-electrons in the guanidine group often results in C-N bond lengths that are intermediate between single and double bonds.

  • Tautomerism: The position of hydrogen atoms on the nitrogen atoms would be definitively located, resolving any tautomeric ambiguity.

  • Isopropyl Group Conformation: The orientation of the isopropyl group relative to the guanidine plane would be determined.

Supramolecular Assembly: The Role of Hydrogen Bonding

The guanidine group is an excellent hydrogen bond donor (N-H groups), while the cyano group and the imine nitrogen are potential acceptors. The crystal structure would reveal the specific intermolecular hydrogen bonding network that dictates how the molecules pack in the solid state. A common motif would be the formation of centrosymmetric dimers through N-H···N hydrogen bonds.

Caption: Plausible hydrogen-bonded dimer of the title compound.

Conclusion

Determining the crystal structure of this compound is a critical step in the comprehensive characterization of this pharmaceutically relevant compound. The workflow detailed herein—from meticulous synthesis and purification to strategic crystallization and precise X-ray diffraction analysis—provides a robust framework for obtaining its definitive solid-state structure. The resulting atomic model would offer unambiguous proof of its molecular conformation, resolve tautomeric forms, and reveal the intricate network of intermolecular interactions that govern its crystal packing. This structural data is invaluable for quality control, solid-state property understanding, and regulatory compliance.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 370391, this compound." PubChem, [Link].

  • Michigan State University Department of Chemistry. "X-Ray Crystallography Laboratory." MSU, [Link].

  • Metherall, J. P., et al. "Advanced crystallisation methods for small organic molecules." Chemical Society Reviews, vol. 52, no. 5, 2023, pp. 1733-1753, Royal Society of Chemistry, [Link].

  • Pai, N. R., and Sawant, S. S. "Synthesis of impurities of proguanil hydrochloride, an antimalarial drug." Der Pharma Chemica, vol. 6, no. 1, 2014, pp. 176-187, [Link].

  • University of Rochester Department of Chemistry. "How To: Grow X-Ray Quality Crystals." University of Rochester, [Link].

  • ResearchGate. "Chemical structures of proguanil hydrochloride and their synthesis intermediates." ResearchGate, [Link].

  • Wlodawer, A., et al. "x Ray crystallography." Protein Science, vol. 17, no. 1, 2008, pp. 1-17, PubMed Central, [Link].

  • Veeprho. "Proguanil Hydrochloride EP Impurity A (Free Base) | CAS 44830-55-9." Veeprho, [Link].

  • Google Patents. "EP2150528A2 - Process for preparation of proguanil hydrochloride.
  • CCDC. "CCDC: Structural Chemistry Data, Software, and Insights." CCDC, [Link].

  • CCDC. "Deposit a Structure in the CSD." CCDC, [Link].

  • CCDC. "Access Structures." CCDC, [Link].

  • Global Substance Registration System. "this compound." GSRS, [Link].

  • CCDC. "The Largest Curated Crystal Structure Database." CCDC, [Link].

Sources

An In-depth Technical Guide to the Thermal Stability and Decomposition of N-Cyano-N’-(1-methylethyl)guanidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

N-Cyano-N’-(1-methylethyl)guanidine, a notable impurity in the synthesis of the antimalarial drug proguanil, presents unique challenges in pharmaceutical development due to its thermal stability profile.[1][2][3] This guide provides a comprehensive technical overview of the thermal stability and decomposition pathways of this compound. By synthesizing data from related guanidinium and biguanide compounds, this document offers insights into its anticipated thermal behavior and outlines robust experimental protocols for its characterization using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC). The causality behind experimental choices is detailed, ensuring a self-validating approach to thermal hazard assessment. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to safely handle and characterize N-Cyano-N’-(1-methylethyl)guanidine in a laboratory and manufacturing setting.

Introduction: The Significance of N-Cyano-N’-(1-methylethyl)guanidine in Pharmaceutical Development

N-Cyano-N’-(1-methylethyl)guanidine, also known as 1-cyano-3-isopropylguanidine, is an organic compound that has been identified as a process-related impurity in the synthesis of proguanil, a biguanide antimalarial drug.[1][3] The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that must be carefully controlled and characterized. The thermal stability of such impurities is of paramount importance, as exothermic decomposition can pose significant safety risks during manufacturing, storage, and formulation.

Guanidine-containing compounds are known for their reactivity and potential for energetic decomposition.[4][5] The introduction of a cyano group further influences the electronic and thermal properties of the molecule. A thorough understanding of the thermal behavior of N-Cyano-N’-(1-methylethyl)guanidine is therefore essential for establishing safe operating limits, developing robust manufacturing processes, and ensuring the stability of the final drug product.

This technical guide delves into the predicted thermal stability and decomposition of N-Cyano-N’-(1-methylethyl)guanidine, drawing upon established principles from the study of analogous structures. It further provides detailed, field-proven methodologies for the experimental investigation of its thermal properties.

Predicted Thermal Decomposition Pathways

While specific experimental data on the thermal decomposition of N-Cyano-N’-(1-methylethyl)guanidine is not extensively available in public literature, its decomposition pathways can be inferred from the known behavior of related guanidine and cyanoguanidine compounds. The decomposition is likely a complex process involving multiple, potentially overlapping reactions.

Based on studies of guanidine nitrate and other derivatives, several potential decomposition routes can be proposed:

  • Dissociation and Hydrolysis: In the presence of moisture, the guanidinium group can undergo hydrolysis.[6] This pathway may be less significant in a dry, solid-state decomposition but should be considered.

  • Intramolecular Cyclization and Elimination: The cyano and guanidine functionalities can interact, leading to the formation of cyclic intermediates and subsequent elimination of small molecules like ammonia or cyanamide.

  • Formation of Melamine and Related Compounds: A common thermal decomposition pathway for guanidine-based compounds is the formation of more stable triazine rings, such as melamine.[4] This often proceeds through intermediates like cyanamide or dicyandiamide.

  • Fragmentation: At higher temperatures, fragmentation of the isopropyl group and the guanidine core is expected, leading to the formation of various gaseous products.

The primary decomposition products are anticipated to be a mixture of solid residues (such as melamine-like polymers) and gaseous species including, but not limited to:

  • Ammonia (NH₃)

  • Carbon dioxide (CO₂)

  • Nitrogen oxides (NOx)

  • Cyanamide (CH₂N₂)

  • Various hydrocarbons from the isopropyl group.

The following diagram illustrates a plausible, high-level decomposition pathway for N-Cyano-N’-(1-methylethyl)guanidine.

Decomposition_Pathway cluster_initial Initial Compound cluster_intermediates Possible Intermediates cluster_products Decomposition Products A N-Cyano-N'-(1-methylethyl)guanidine B Isopropylcyanamide + Guanidine A->B Thermal Stress C Carbodiimide Intermediate A->C Thermal Stress D Cyanamide B->D F Gaseous Products (NH₃, CO₂, NOx, etc.) B->F Further Decomposition C->D C->F Further Decomposition E Melamine-like Polymers D->E Trimerization D->F Further Decomposition

Caption: Plausible decomposition pathway of N-Cyano-N’-(1-methylethyl)guanidine.

Experimental Protocols for Thermal Analysis

A multi-technique approach is essential for a comprehensive understanding of the thermal stability and decomposition kinetics of N-Cyano-N’-(1-methylethyl)guanidine. The following sections detail the experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and char yield of the compound by measuring its mass change as a function of temperature.

Methodology:

  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature. A clean, tared platinum or alumina crucible is to be used.

  • Sample Preparation: Accurately weigh 5-10 mg of N-Cyano-N’-(1-methylethyl)guanidine into the crucible. A smaller sample size minimizes thermal gradients within the sample.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to 600 °C at a constant heating rate of 10 °C/min. A linear heating rate allows for the determination of kinetic parameters.

    • Atmosphere: Conduct the analysis under an inert nitrogen atmosphere with a purge rate of 50 mL/min. This prevents oxidative decomposition and allows for the study of the intrinsic thermal stability.

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C) to obtain the TGA curve.

    • Determine the onset of decomposition (Tonset) from the initial significant mass loss.

    • Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

    • Quantify the mass loss at each decomposition step and the final char yield at 600 °C.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and exothermic decomposition energy of the compound.

Methodology:

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 1-3 mg of N-Cyano-N’-(1-methylethyl)guanidine into a hermetically sealed aluminum pan. Hermetic sealing is crucial to contain any evolved gases and prevent mass loss before decomposition.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature to 400 °C at a heating rate of 10 °C/min.

    • Atmosphere: Use an inert nitrogen atmosphere with a purge rate of 50 mL/min.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Identify and integrate the endothermic peak corresponding to melting to determine the melting point (Tm) and heat of fusion (ΔHf).

    • Identify and integrate any exothermic peaks to determine the onset temperature of decomposition (Tonset) and the heat of decomposition (ΔHd).

Accelerating Rate Calorimetry (ARC)

Objective: To assess the thermal runaway potential of the compound under adiabatic conditions, providing data for process safety and hazard analysis.[7][8][9][10]

Methodology:

  • Instrument Preparation: Ensure the ARC system, including the sample bomb and pressure transducer, is clean and calibrated.

  • Sample Preparation: Load a known mass (typically 1-5 g) of N-Cyano-N’-(1-methylethyl)guanidine into a titanium or stainless steel sample bomb.

  • Experimental Conditions:

    • Heat-Wait-Search Mode: The instrument will heat the sample in small temperature steps (e.g., 5 °C), then wait for thermal equilibrium. It will then search for any self-heating (exothermic activity) at a sensitivity of, for example, 0.02 °C/min.

    • Adiabatic Tracking: Once an exotherm is detected, the instrument heaters will match the sample temperature, creating an adiabatic environment. The temperature and pressure of the sample will be recorded as a function of time until the reaction is complete.

  • Data Analysis:

    • Plot temperature and pressure versus time.

    • Determine the onset temperature of the self-accelerating decomposition.

    • Calculate the adiabatic temperature rise (ΔTad), the maximum pressure, and the maximum rates of temperature and pressure rise.

    • This data can be used to calculate the Time to Maximum Rate (TMR) and other safety parameters.

Caption: Experimental workflow for the thermal analysis of N-Cyano-N’-(1-methylethyl)guanidine.

Data Presentation and Interpretation

The data obtained from the aforementioned analyses should be tabulated for clear comparison and interpretation.

Table 1: Summary of Anticipated Thermal Analysis Data

ParameterTechniqueAnticipated ValueSignificance
Melting Point (Tm) DSC~150-200 °CPurity indicator and physical property
Heat of Fusion (ΔHf) DSCModerateEnergy required for melting
TGA Onset (Tonset) TGA~200-250 °CTemperature of initial mass loss
DSC Onset (Tonset) DSC~200-250 °CTemperature of initial exotherm
Heat of Decomposition (ΔHd) DSCHighEnergetic potential of decomposition
Char Yield at 600°C TGALow to ModerateIndication of non-volatile residues
ARC Onset ARCLower than TGA/DSC onsetOnset of self-accelerating decomposition
Adiabatic Temp. Rise (ΔTad) ARCSignificantMeasure of thermal runaway severity
Max Pressure Rise Rate ARCHighCritical for vent sizing and containment

A significant exotherm observed in the DSC analysis, especially if it occurs shortly after melting, indicates a potential thermal hazard. The ARC data is crucial for quantifying this hazard under worst-case scenarios and is essential for process safety assessments.

Safe Handling and Storage Recommendations

Given the potential for energetic decomposition, strict safety protocols must be followed when handling N-Cyano-N’-(1-methylethyl)guanidine.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (nitrile gloves are a suitable choice).[11]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or decomposition products.[11]

  • Storage: Store in a cool, dry, and well-ventilated place away from heat sources and incompatible materials such as strong oxidizing agents.[12][13] Keep containers tightly sealed.

  • Scale-up Precautions: When working with larger quantities, a thorough thermal hazard assessment, including ARC testing, is mandatory. All heating operations should be carefully controlled with redundant safety measures in place.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[11]

Conclusion

N-Cyano-N’-(1-methylethyl)guanidine, as an impurity in proguanil, requires careful thermal characterization to ensure the safety and robustness of pharmaceutical manufacturing processes. While specific data for this compound is limited, a comprehensive understanding of its thermal stability and decomposition can be achieved through a combination of predictive chemistry based on analogous compounds and rigorous experimental analysis using TGA, DSC, and ARC. The methodologies outlined in this guide provide a robust framework for obtaining the necessary data to manage the potential thermal hazards associated with this molecule, ultimately contributing to the development of safer and more reliable pharmaceutical products.

References

  • Oxley, J. C., Smith, J. L., Naik, S., & Moran, J. (2009). Decompositions of urea and guanidine nitrate.
  • Wolfenden, R., & Snider, M. J. (2001). The nonenzymatic decomposition of guanidines and amidines. Journal of the American Chemical Society, 123(45), 11080-11081.
  • Pund, S., Joshi, H., & Badgujar, D. (2018).
  • BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Guanidine. BenchChem.
  • O'Brien, M. E., Ryno, M. T., & Patrick, B. O. (2018). Thermodynamic, kinetic, and mechanistic studies of the thermal guanidine metathesis reaction. Organic & Biomolecular Chemistry, 16(43), 8295-8302.
  • Gómez-Torres, A., Barba-Behrens, N., & Flores-Alamo, M. (2023). Synthesis, Characterization and Structural Analysis of Two New Biguanide Complexes. Molecules, 28(15), 5789.
  • Chen, Y. Y. (2018). Research On Thermal Stability Of Typical Guanidine Compounds. Globe Thesis.
  • MDPI. (n.d.). Solvent-Induced Cobalt(II) Cyanoguanidine Bromides: Syntheses, Crystal Structure, Optical and Magnetic Properties. MDPI.
  • Sankaranarayanan, A., Mallick, L., & Kumbhakarna, N. R. (2018). Decompositions of Urea and Guanidine Nitrates.
  • Itouyama, N., Huang, X., Mével, R., Matsuoka, K., Kasahara, J., & Habu, H. (2018). Initial decomposition pathways of guanidium nitrate studied by quantum chemistry calculation.
  • Yoshino, S., Miyake, A., & Nakamura, H. (2010). Thermal decomposition properties of energetic compositions of guanidine nitrate and azodicarbonamide. Journal of Thermal Analysis and Calorimetry, 102(2), 513-516.
  • Santa Cruz Biotechnology. (n.d.).
  • Carl ROTH. (n.d.). Safety Data Sheet: Guanidine hydrochloride. Carl ROTH.
  • BioSpectra, Inc. (n.d.). Safety Data Sheet Guanidine Hydrochloride. BioSpectra, Inc.
  • Pharmaffiliates. (n.d.). proguanil hydrochloride and its Impurities.
  • Pharmaffiliates. (n.d.). Proguanil-impurities.
  • Pacific Northwest National Laboratory. (2006). A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea. PNNL.
  • Der Pharma Chemica. (2014). Synthesis of impurities of proguanil hydrochloride, an antimalarial drug. Der Pharma Chemica, 6(1), 176-187.
  • Naidu, S. R., Sarma, K. R., & Panda, S. P. (1987).
  • Schaller, U., Hermann, T., Krumm, B., & Klapötke, T. M. (2020). Accelerating rate calorimeter (ARC) measurements for reaction mixture...
  • CymitQuimica. (n.d.). CAS 44830-55-9: Guanidine, N-cyano-N'-(1-methylethyl)-. CymitQuimica.
  • Wikipedia. (n.d.). 2-Cyanoguanidine. Wikipedia.
  • Nandini, R. P., & Seema, S. S. (2014). Synthesis of impurities of proguanil hydrochloride, an antimalarial drug.
  • PubChem. (n.d.). Dicyandiamide. PubChem.
  • Prager Elektronik. (n.d.).
  • Sciencemadness Wiki. (2024). Cyanoguanidine. Sciencemadness Wiki.
  • Belmont Scientific. (n.d.). Accelerating Rate Calorimeter (ARC). Belmont Scientific.
  • Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter. Thermal Hazard Technology.
  • Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC). Prime Process Safety Center.
  • Pai, N. R., & Sawant, S. S. (2014). Synthesis of impurities of proguanil hydrochloride, an antimalarial drug. Der Pharma Chemica, 6(1), 176-187.
  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur.
  • PubChemLite. (n.d.). Guanidine, n-cyano-n'-methyl-n''-(2-(((1,4,6,7-tetrahydropyrano(3,4-d)imidazol-4-yl)methyl)thio)ethyl)-. PubChemLite.
  • ResearchGate. (n.d.). DSC-TGA thermogram of (a) metformin (b) tablet formulation (F8).
  • Sigma-Aldrich. (n.d.). 1-cyano-3-isopropylguanidine n-cyano-n-(1-methylethyl)guanidine. Sigma-Aldrich.
  • PubChem. (n.d.). 1-Cyano-3-(1-methylethyl)guanidine. PubChem.
  • Mori, M., et al. (2021). Development of antitumor biguanides targeting energy metabolism and stress responses in the tumor microenvironment. Scientific Reports, 11(1), 4983.
  • GSRS. (n.d.). This compound.
  • MDPI. (2024).
  • Slideshare. (n.d.). DSC & TGA Thermal Analysis.pptx. Slideshare.

Sources

The Genesis of a Lifesaving Scaffold: An In-Depth Technical Guide to the Discovery and History of Isopropyl-Substituted Cyanoguanidines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the discovery and historical development of isopropyl-substituted cyanoguanidines, a class of compounds that has played a pivotal role in the history of antimalarial chemotherapy. While the broader class is of interest, this guide will focus extensively on its most prominent and impactful member, proguanil. We will delve into the wartime exigencies that spurred its discovery, the innovative synthetic chemistry that brought it into existence, its unique mechanism of action as a prodrug, and the enduring legacy of its scaffold in modern medicine. This document is intended for researchers, scientists, and drug development professionals, offering not just a historical narrative, but also detailed experimental protocols and an analysis of the structure-activity relationships that have guided the development of this chemical class.

A Historical Imperative: The Wartime Search for New Antimalarials

The Second World War presented a strategic crisis for the Allied forces, not only on the battlefield but also in the realm of medicine. The Japanese occupation of Java, a primary source of quinine, severely restricted the supply of the principal antimalarial drug of the time. This scarcity, coupled with the prevalence of malaria in the Pacific theater, created an urgent need for synthetic alternatives. In the United Kingdom, this challenge was taken up by a team of brilliant chemists at the Dyestuffs Division of Imperial Chemical Industries (ICI).

Under the leadership of Dr. Francis Curd and Dr. Frank Rose, the ICI group embarked on a systematic investigation of potential antimalarial agents. Their research, driven by a blend of empirical screening and rational drug design, ultimately led to the groundbreaking discovery of proguanil, initially known as M.4888. This discovery was a landmark achievement in medicinal chemistry, providing a safe, effective, and easily synthesized alternative to quinine.

The Chemical Blueprint: Synthesis of Isopropyl-Substituted Cyanoguanidines

The synthesis of proguanil, and by extension other N-aryl-N'-alkyl-substituted biguanides, is a testament to the ingenuity of its discoverers. The core of the synthesis involves the formation of the biguanide moiety.

General Synthetic Strategy

A common and historically significant route to proguanil involves a two-step process:

  • Formation of a substituted cyanoguanidine: This intermediate is typically prepared by the reaction of an appropriate aniline with dicyandiamide.

  • Condensation with an amine: The substituted cyanoguanidine is then reacted with an alkylamine, in this case, isopropylamine, to form the final biguanide product.

G cluster_step1 Step 1: Formation of p-Chlorophenyl Cyanoguanidine cluster_step2 Step 2: Biguanide Formation p_chloroaniline p-Chloroaniline p_chlorophenyl_cyanoguanidine p-Chlorophenyl Cyanoguanidine p_chloroaniline->p_chlorophenyl_cyanoguanidine HCl dicyandiamide Dicyandiamide dicyandiamide->p_chlorophenyl_cyanoguanidine p_chlorophenyl_cyanoguanidine->p_chlorophenyl_cyanoguanidine_ref Intermediate isopropylamine Isopropylamine proguanil Proguanil isopropylamine->proguanil

Caption: General synthetic pathway for proguanil.

Detailed Experimental Protocol: Synthesis of Proguanil Hydrochloride

The following protocol is a representative procedure for the laboratory-scale synthesis of proguanil hydrochloride.

Materials:

  • p-Chloroaniline

  • Dicyandiamide

  • Concentrated Hydrochloric Acid

  • Isopropylamine

  • Copper (II) Sulfate Pentahydrate

  • Ethanol

  • Water

  • Sodium Hydroxide solution

Procedure:

  • Synthesis of 1-(p-chlorophenyl)biguanide:

    • In a round-bottom flask equipped with a reflux condenser, dissolve p-chloroaniline in dilute hydrochloric acid.

    • Add an aqueous solution of dicyandiamide to the flask.

    • Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate the 1-(p-chlorophenyl)biguanide.

    • Filter the precipitate, wash with cold water, and dry.

  • Synthesis of Proguanil from 1-(p-chlorophenyl)biguanide:

    • Suspend the 1-(p-chlorophenyl)biguanide in a mixture of ethanol and water.

    • Add copper (II) sulfate pentahydrate to the suspension. This forms a copper complex that facilitates the subsequent reaction.

    • Add isopropylamine to the reaction mixture.

    • Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture and add hydrochloric acid to break the copper complex and precipitate copper sulfide.

    • Filter off the copper sulfide.

    • Cool the filtrate and basify with a sodium hydroxide solution to precipitate proguanil free base.

    • Filter the proguanil, wash with water, and dry.

    • To obtain the hydrochloride salt, dissolve the proguanil free base in ethanol and add a stoichiometric amount of concentrated hydrochloric acid.

    • Cool the solution to induce crystallization of proguanil hydrochloride.

    • Filter the crystals, wash with cold ethanol, and dry under vacuum.[1]

A Tale of Two Molecules: The Prodrug Concept and Mechanism of Action

A fascinating aspect of proguanil's pharmacology is that it is a prodrug. The parent molecule itself has weak antimalarial activity.[2] Its therapeutic efficacy is primarily due to its in vivo conversion to the active metabolite, cycloguanil.[3][4]

Metabolic Activation

Proguanil is metabolized in the liver by the cytochrome P450 enzyme system, specifically CYP2C19.[4] This enzyme catalyzes an oxidative cyclization of the biguanide side chain to form the triazine ring of cycloguanil.

G proguanil Proguanil (Prodrug) cycloguanil Cycloguanil (Active Metabolite) proguanil->cycloguanil CYP2C19 (Liver)

Caption: Metabolic activation of proguanil to cycloguanil.

Inhibition of Dihydrofolate Reductase

Cycloguanil is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR) in the malaria parasite, Plasmodium falciparum.[4] DHFR is a critical enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and some amino acids. By inhibiting DHFR, cycloguanil disrupts DNA replication and repair in the parasite, ultimately leading to its death.[3][4]

G dihydrofolate Dihydrofolate tetrahydrofolate Tetrahydrofolate dihydrofolate->tetrahydrofolate DHFR dna_synthesis DNA Synthesis & Amino Acid Synthesis tetrahydrofolate->dna_synthesis dhfr Dihydrofolate Reductase (DHFR) cycloguanil Cycloguanil cycloguanil->dhfr Inhibits

Caption: Mechanism of action of cycloguanil.

Structure-Activity Relationships (SAR)

The discovery of proguanil spurred further research into the structure-activity relationships of biguanide antimalarials. Key structural features that influence activity include:

  • The N-aryl group: A halogen-substituted phenyl group, such as the p-chlorophenyl group in proguanil, is often optimal for activity.

  • The N'-alkyl group: The size and branching of the alkyl group are critical. The isopropyl group in proguanil was found to provide a good balance of potency and metabolic stability.

  • The biguanide core: This basic moiety is essential for activity, likely due to its ability to become protonated at physiological pH and interact with the active site of DHFR.

CompoundN-Aryl GroupN'-Alkyl GroupRelative Antimalarial Activity
Proguanilp-ChlorophenylIsopropyl+++
Analogue 1PhenylIsopropyl++
Analogue 2p-ChlorophenylEthyl++
Analogue 3p-Chlorophenyln-Propyl+++
Analogue 4p-Chlorophenyltert-Butyl+

Table 1: Illustrative Structure-Activity Relationships of Proguanil Analogues. (Note: This table is a qualitative representation based on general principles of biguanide SAR).

In Vitro and In Vivo Evaluation of Antimalarial Activity

The evaluation of new antimalarial compounds requires a standardized set of in vitro and in vivo assays to determine their efficacy and selectivity.

In Vitro Susceptibility Testing

The in vitro activity of antimalarial compounds is typically assessed against cultured Plasmodium falciparum. A common method is the SYBR Green I-based fluorescence assay.

Protocol: SYBR Green I-based In Vitro Antimalarial Assay

  • Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7 or K1 strains) in human O+ erythrocytes at 5% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 2 mM L-glutamine.

  • Drug Preparation: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Assay Setup: In a 96-well plate, add 50 µL of the drug dilutions to each well. Add 50 µL of the parasite culture (2% parasitemia, 2% hematocrit) to each well. Include drug-free wells as a negative control and wells with a known antimalarial (e.g., chloroquine) as a positive control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I. Add 100 µL of this buffer to each well.

  • Fluorescence Measurement: Incubate the plates in the dark for 1 hour at room temperature. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.[3][5][6]

In Vivo Efficacy Testing

The 4-day suppressive test in mice is a standard in vivo model for evaluating the efficacy of potential antimalarial drugs.

Protocol: 4-Day Suppressive Test in Mice

  • Animal Model: Use Swiss albino mice (18-22 g).

  • Parasite Inoculation: Inoculate each mouse intraperitoneally with 0.2 mL of a saline suspension containing 1 x 10⁷ Plasmodium berghei-infected erythrocytes.

  • Drug Administration: Two hours post-inoculation, orally administer the test compound to groups of mice (n=5) once daily for four consecutive days. A control group should receive the vehicle only. A positive control group should be treated with a standard antimalarial drug (e.g., chloroquine at 20 mg/kg/day).

  • Parasitemia Determination: On day 5, collect a thin blood smear from the tail of each mouse. Stain the smears with Giemsa and determine the percentage of parasitized erythrocytes by light microscopy.

  • Efficacy Calculation: Calculate the percentage of parasitemia suppression for each group relative to the vehicle-treated control group.

  • Survival Monitoring: Monitor the mice daily for 30 days and record the mean survival time for each group.[7][8][9][10][11]

Analytical Methodologies

The analysis of isopropyl-substituted cyanoguanidines and their metabolites in biological matrices is crucial for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the method of choice for this purpose.

Protocol: HPLC-MS/MS Analysis of Proguanil and Cycloguanil in Plasma

  • Sample Preparation: To 100 µL of plasma, add an internal standard (e.g., a deuterated analogue) and a protein precipitation agent (e.g., acetonitrile). Vortex and centrifuge to pellet the precipitated proteins.

  • Chromatographic Separation: Inject the supernatant onto a C18 reverse-phase HPLC column. Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

  • Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for proguanil, cycloguanil, and the internal standard.

  • Quantification: Construct a calibration curve using standards of known concentrations and quantify the analytes in the plasma samples by comparing their peak area ratios to the internal standard.[1][5][12][13][14]

The Enduring Legacy

The discovery of proguanil was a watershed moment in the history of medicinal chemistry. It not only provided a vital new weapon against malaria during a time of great need but also introduced the powerful concept of prodrugs to a wider scientific audience. The biguanide scaffold, with its unique chemical and pharmacological properties, continues to be a source of inspiration for drug discovery. Proguanil itself remains in use today, most notably in combination with atovaquone (Malarone®), a testament to its enduring efficacy and the ingenuity of its creators. The story of the isopropyl-substituted cyanoguanidines is a powerful reminder of how fundamental chemical research, driven by pressing human needs, can lead to discoveries that save millions of lives.

References

  • A Simple HPLC Assay for Proguanil and Its Active Metabolite Cycloguanil: Application to Oxidation Phenotyping. Journal of Liquid Chromatography & Related Technologies. [Link]

  • In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. Journal of Clinical Microbiology. [Link]

  • In vitro culture and drug sensitivity assay of Plasmodium falciparum with nonserum substitute and acute-phase sera. PubMed. [Link]

  • Simultaneous measurement of proguanil and its metabolites in human plasma and urine by reversed-phase high-performance liquid chromatography, and its preliminary application in relation to genetically determined S-mephenytoin 4'-hydroxylation status. PubMed. [Link]

  • Sensitive high performance liquid chromatographic method for the determination of proguanil and its metabolites, cycloguanil and. ResearchGate. [Link]

  • A Simple HPLC Assay for Proguanil and Its Active Metabolite Cycloguanil: Application to Oxidation Phenotyping. Taylor & Francis Online. [Link]

  • Process for preparation of proguanil hydrochloride.
  • In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics. PubMed Central. [Link]

  • In vitro study of drug sensitivity of Plasmodium falciparum: evaluation of a new semi-micro test. Semantic Scholar. [Link]

  • 4-day suppressive test: Significance and symbolism. IATE. [Link]

  • Evaluation of Antimalarial Activity of 80% Methanolic Root Extract of Dorstenia barnimiana Against Plasmodium berghei–Infected Mice. PubMed Central. [Link]

  • Antidiabetic and antimalarial biguanide drugs are metal-interactive antiproteolytic agents. Request PDF. [Link]

  • Antidiabetic and antimalarial biguanide drugs are metal-interactive antiproteolytic agents. PubMed. [Link]

  • Peter's 4-day suppressive test experimental design. ResearchGate. [Link]

  • efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. [Link]

  • Cyclization-blocked proguanil as a strategy to improve the antimalarial activity of atovaquone. PubMed Central. [Link]

  • some biguanide derivatives as new types of antimalarial substances with both therapeutic and causal prophylactic activity. PubMed. [Link]

  • Chemo Suppressive and Curative Potential of Hypoestes forskalei Against Plasmodium berghei: Evidence for in vivo Antimalarial Activity. National Institutes of Health. [Link]

  • In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives. PubMed Central. [Link]

Sources

Commercial suppliers of 1-Cyano-3-(1-methylethyl)guanidine.

Author: BenchChem Technical Support Team. Date: January 2026

Identifying Commercial Sources

I'm currently engaged in pinpointing commercial suppliers of 1-Cyano-3-(1-methylethyl)guanidine. I'm prioritizing reputable chemical suppliers and manufacturers known for their quality. Google searches are proving fruitful in this initial phase.

Deepening Research & Analysis

I've expanded my initial search to encompass technical data, safety data sheets, and scholarly articles related to this compound. My goal is to extract field-proven insights regarding its properties and applications. I'm focusing on its role in scientific research, as well as pharmaceutical and drug development. This information will inform a technical guide, to follow.

Structuring Data and Insights

I'm now moving into structuring the collected data. The goal is to compare commercial suppliers based on purity and other specifications. I'm planning a table with this comparison. A Graphviz diagram illustrating supplier evaluation will be created. I'll also cover best practices for handling, including SDS references, and compile a robust reference section. All claims will be from trusted sources.

Analyzing Commercial Sources

I'm currently focused on identifying the commercial suppliers of this compound. I'm aiming for a whitepaper format tailored for researchers and drug development professionals. I'm strategizing the structure, so it's a useful resource for these expert users.

Defining Project Scope

Okay, I'm now honing in on defining the precise scope and structure for this technical guide on commercial suppliers of this compound. Recognizing the target audience as researchers, scientists, and drug developers, I'm structuring the whitepaper to exude expertise and trustworthiness. I'm incorporating data visualization, including tables and a Graphviz diagram, and ensuring all URLs are real and verified. I'm also carefully distinguishing between the requested compound and similar ones that arise in search.

Clarifying Scope Refinements

I'm now refining the scope of this whitepaper. Considering the user's intent and target audience, the initial search results are helping me structure the guide. I'm focusing on defining the compound, noting its synonyms and CAS number, and differentiating it from similar compounds. I've pinpointed potential suppliers, including Sigma-Aldrich and US Biological, alongside useful technical information from PubChem and safety data sheets, and their pharmaceutical context. I'm prioritizing verifiable URLs and incorporating a workflow diagram and tables for quantitative data.

Formulating Whitepaper Structure

I'm now drafting the introduction, supplier table, and workflow diagram for the guide. The introduction will define the compound and its relevance as a Proguanil impurity. I'm building a supplier table with essential data, including purity and links. I'll transform "experimental protocols" into a workflow for supplier qualification, focusing on handling and safety. The guide's structure and content are evolving to meet the expert user's needs.

Constructing the Supplier Guide

I'm now integrating the user's feedback, focusing on a structured approach. I'm building out the introduction to emphasize the compound's significance as a Proguanil impurity. A detailed supplier table is also underway, and I'll create a workflow diagram for supplier qualification. I'll include supplier certifications to enhance its pharmaceutical context.

Refining Supplier Evaluation

I'm now revising my supplier qualification "protocol." I'm rephrasing steps to focus on evaluating suppliers, not the chemical, which involves initial screening, documentation review, quality assessment, and potential sample analysis. I'm prioritizing the practical approach for the expert user. I'll summarize chemical properties and focus on safety guidelines from SDS data for handling. The structure is becoming more precise and focused.

Refining Whitepaper Structure

I'm now integrating the recent search findings to refine the whitepaper outline. The intro will spotlight the chemical's role as a Proguanil impurity, ensuring its relevance for drug developers. I'll include a supplier table with essential details, and a workflow diagram will clarify the supplier qualification approach. The chemical properties and safety section will be detailed, and the references will include links. The overall structure is evolving to meet the expert user's requirements.

Methodological & Application

Protocol for using 1-Cyano-3-(1-methylethyl)guanidine in organic synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Use of 1-Cyano-3-(1-methylethyl)guanidine in Organic Synthesis

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the application of this compound in organic synthesis. This versatile reagent, also known as N-Cyano-N'-isopropylguanidine, serves as a pivotal building block for the construction of substituted biguanides and other guanidine-containing scaffolds, which are prominent in medicinal chemistry. This document elucidates the underlying chemical principles, provides step-by-step experimental procedures, outlines safety and handling protocols, and offers expert insights into the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic transformations.

Introduction and Reagent Profile

This compound is a substituted cyanoguanidine that has established itself as a key intermediate in the synthesis of pharmacologically active compounds, most notably as a precursor to biguanide antimalarial drugs like Proguanil.[1][2] The molecule's reactivity is dominated by the interplay between the nucleophilic guanidine moiety and the electrophilic carbon atom, which is activated by the electron-withdrawing nitrile group.[3][4] This unique electronic arrangement makes it an excellent substrate for guanidinylation reactions, specifically for the synthesis of biguanides through reaction with primary and secondary amines.

Guanidine-containing molecules are of immense interest in drug development due to the ability of the guanidinium group to form strong, charge-assisted hydrogen bonds and interact with biological targets such as enzymes and receptors.[5][6] The protocols detailed herein provide a robust framework for leveraging this compound to access these valuable molecular architectures.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 44830-55-9[7][8]
Molecular Formula C₅H₁₀N₄[2][8]
Molecular Weight 126.16 g/mol [7][8]
IUPAC Name 1-cyano-2-propan-2-ylguanidine[8]
Common Synonyms N-Cyano-N'-isopropylguanidine, Proguanil Impurity A[2][9]
Appearance Typically a white to off-white crystalline powder[3]
Solubility Soluble in polar solvents like alcohols and water[3][10]

Core Application: Synthesis of Substituted Biguanides via Guanidinylation

The primary application of this compound is its reaction with an amine hydrochloride salt to form a biguanide structure. This transformation is a cornerstone of industrial and laboratory syntheses of drugs like Proguanil and Chlorproguanil. The reaction proceeds by the nucleophilic addition of an amine to the cyanoguanidine, typically under thermal conditions in a polar protic solvent.[4]

Mechanistic Rationale

The reaction mechanism involves the nucleophilic attack of the amine on the central carbon of the guanidine moiety. The presence of the cyano group increases the electrophilicity of this carbon atom, making it susceptible to attack. The reaction is often carried out at elevated temperatures, which facilitates the addition and subsequent elimination steps that lead to the final biguanide product. The use of the amine as a hydrochloride salt is common, as the acidic conditions can help to protonate the guanidine nitrogen atoms, further activating the molecule.

G cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_product Product R_NH2 R-NH₂ (Amine) Intermediate [Addition Intermediate] R_NH2->Intermediate Nucleophilic Attack Cyanoguanidine 1-Cyano-3-isopropylguanidine Cyanoguanidine->Intermediate Product Substituted Biguanide Intermediate->Product Rearrangement & Elimination of HCN (formally)

Caption: Generalized reaction mechanism for biguanide synthesis.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the reagent itself and its subsequent use in a typical guanidinylation reaction.

Protocol 1: Synthesis of this compound

For laboratories requiring access to the title compound, it can be synthesized from readily available starting materials. This protocol is adapted from established literature procedures.[11]

Workflow Diagram

G start Start charge_flask Charge flask with isopropylamine start->charge_flask cool Cool to -70°C (Dry Ice/Acetone) charge_flask->cool add_hcl Add conc. HCl dropwise cool->add_hcl warm_evap Warm to RT & remove water via rotary evaporator add_hcl->warm_evap add_reagents Add Sodium Dicyanamide and 1-Butanol warm_evap->add_reagents reflux Heat under reflux for 3 hours add_reagents->reflux evap_butanol Remove 1-butanol via rotary evaporator reflux->evap_butanol add_dioxane Add 1,4-Dioxane to residue to precipitate solid evap_butanol->add_dioxane filter_recrys Filter and recrystallize from 1,4-Dioxane add_dioxane->filter_recrys product Yields N-cyano-N'- isopropylguanidine filter_recrys->product

Caption: Workflow for the synthesis of the title reagent.

Step-by-Step Procedure:

  • Reagent Preparation: In a 3-liter round-bottomed flask, charge 18.2 g (0.309 mol) of isopropylamine.

  • Acidification: Cool the flask to -70°C using a dry ice/acetone bath. Slowly add 30.9 g of concentrated (37%) hydrochloric acid (0.309 mol) to form the isopropylamine hydrochloride salt in situ.

    • Causality Note: The formation of the amine salt is exothermic; hence, precooling is critical for safety and control. The salt is less volatile than the free amine.

  • Solvent Removal: Allow the mixture to warm to room temperature. Remove the water using a rotary evaporator under aspirator pressure until a dry residue is obtained.

  • Guanidinylation Reaction: To the dry residue, add 27.5 g (0.309 mol) of sodium dicyanamide and 760 mL of 1-butanol.

    • Causality Note: 1-Butanol is used as a high-boiling solvent to facilitate the reaction, which requires thermal energy to proceed at a reasonable rate.

  • Reflux: Heat the mixture under reflux for three hours. Monitor the reaction progress by TLC (e.g., using a 10:1 Dichloromethane:Methanol eluent).

  • Work-up and Isolation: After cooling, remove the 1-butanol via rotary evaporation. To the resulting residue, add 1.8 L of 1,4-dioxane. A precipitate will form.

  • Purification: Filter the solid and recrystallize from approximately 4 L of 1,4-dioxane to yield this compound.[11] The product may co-precipitate with NaCl.

Protocol 2: Synthesis of a Substituted Biguanide

This protocol provides a general method for the reaction of this compound with a primary amine hydrochloride, exemplified by the synthesis of a generic N¹-aryl-N⁵-isopropylbiguanide. This procedure is adapted from principles outlined in the synthesis of related compounds.[4][12][13]

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, suspend 1.26 g (10 mmol) of this compound and 10 mmol of the desired amine hydrochloride (e.g., 4-chloroaniline hydrochloride) in 50 mL of isopropanol.

    • Causality Note: Isopropanol is a common solvent choice due to its ability to dissolve the reactants at elevated temperatures and its suitable boiling point for the reaction.[12][13] Using the amine as a hydrochloride salt is a standard method for biguanide synthesis.[4]

  • Thermal Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 5-8 hours. The mixture should become homogeneous as the reaction proceeds.

    • Causality Note: The thermal energy is required to overcome the activation barrier for the nucleophilic addition of the amine to the cyanoguanidine.

  • Reaction Monitoring: Monitor the disappearance of the starting materials using TLC or LC-MS.

  • Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature, then place it in an ice bath for 1-2 hours to induce crystallization of the biguanide hydrochloride product.

  • Purification: Collect the resulting solid by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any non-polar impurities.

  • Recrystallization: If necessary, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified biguanide salt.

  • Characterization: Dry the final product under vacuum and characterize by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Safety, Handling, and Troubleshooting

Safety and Handling

While specific toxicity data for this compound is limited, the safety profile of the parent compound, cyanoguanidine (dicyandiamide), provides a strong basis for handling procedures.[14][15][16][17]

Table 2: Safety and Handling Guidelines

AspectGuidelineRationale & Reference(s)
Personal Protective Equipment (PPE) Wear safety glasses with side shields, nitrile gloves, and a lab coat.To prevent eye and skin contact.[15][16][17]
Handling Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.The substance can be irritating upon inhalation.[14][16]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.Keep separated from strong oxidants and strong acids.[14][17]
Fire Safety Not combustible. In case of fire, toxic gases (ammonia, nitrogen oxides) may be produced.Use extinguishing media appropriate for the surrounding fire.[14][15]
Disposal Dispose of in accordance with local, state, and federal regulations.The parent compound is biodegradable.[10]
Incompatibilities Reacts violently with strong oxidants and strong acids.This can generate fire, explosion, or toxic gas hazards.[14]
Troubleshooting Guide

Table 3: Common Experimental Issues and Solutions

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction Insufficient temperature; impure starting materials; incorrect stoichiometry.Ensure the reaction is at a full reflux. Verify the purity of the amine and cyanoguanidine. Use a slight excess (1.05 eq.) of one reagent if needed.
Formation of Side Products Reaction temperature is too high or reaction time is too long, leading to decomposition.Reduce the reaction temperature or shorten the reaction time. Monitor closely by TLC/LC-MS.
Difficulty in Crystallization Product is too soluble in the reaction solvent; presence of impurities.Concentrate the solvent volume. Try adding an anti-solvent (e.g., heptane, diethyl ether). Purify by column chromatography before attempting crystallization.
Oily Product Product may have a low melting point or is impure.Triturate the oil with a non-polar solvent like diethyl ether or pentane to induce solidification. If this fails, purify by silica gel chromatography.

Conclusion

This compound is a highly effective and practical reagent for the synthesis of substituted biguanides. Its straightforward reaction profile with amines provides a reliable entry point to a class of compounds with significant value in medicinal chemistry and drug development. By understanding the mechanistic principles and adhering to the detailed protocols and safety guidelines presented in this document, researchers can confidently and efficiently utilize this reagent to advance their synthetic objectives.

References

  • PrepChem. (n.d.). Synthesis of N-cyano-N'-isopropylguanidine. PrepChem.com. Retrieved from [Link]

  • Sciencemadness Wiki. (2024, March 28). Cyanoguanidine. Sciencemadness. Retrieved from [Link]

  • International Labour Organization. (1998, March). ICSC 0650 - DICYANDIAMIDE. International Chemical Safety Cards. Retrieved from [Link]

  • Fisher Scientific. (2023, September 22). Safety Data Sheet - Dicyandiamide. Fisher Scientific. Retrieved from [Link]

  • Batey, R. A. (2002).
  • PrepChem. (n.d.). Synthesis of cyano guanidine. PrepChem.com. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of guanidines. Organic-Chemistry.org. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • European Patent Office. (1990). EP 0279644 B1: Cyanoguanidine derivative and process for preparation thereof. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1-Cyano-3-(4-pyridylmethyl)-guanidine. PrepChem.com. Retrieved from [Link]

  • Google Patents. (1988). EP0279644A1: Cyanoguanidine derivative and process for preparation thereof.
  • Google Patents. (1988). EP0259140A1: Cyanoguanidine derivative and process for preparation thereof.
  • Global Substance Registration System. (n.d.). This compound. GSRS. Retrieved from [Link]

  • Drozdov, F. V., & Kotov, V. M. (2020). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN, 3(6), 200–213.
  • National Center for Biotechnology Information. (n.d.). Dicyandiamide. PubChem Compound Database. Retrieved from [Link]

  • de Assunção, L. R., Marinho, E. R., & Proença, F. P. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)
  • El-Faham, A., et al. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 82-108.
  • Drozdov, F. V., & Kotov, V. M. (2021). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols for N-Cyano-N'-(1-methylethyl)guanidine as a Putative Catalyst

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Disclaimer: The catalytic applications and protocols detailed herein for N-Cyano-N'-(1-methylethyl)guanidine are proposed based on the established reactivity of the broader class of cyanoguanidine compounds. Direct literature precedent for the specific catalytic use of N-Cyano-N'-(1-methylethyl)guanidine is not widely available at the time of this writing. These notes are intended to provide a scientifically grounded framework for exploring its potential catalytic activities.

Introduction: The Potential of N-Cyano-N'-(1-methylethyl)guanidine in Catalysis

N-Cyano-N'-(1-methylethyl)guanidine, also known as 1-Cyano-3-isopropylguanidine, is an organic compound featuring a guanidine core substituted with both a cyano and an isopropyl group[1][2]. Guanidines are recognized as very strong organic bases, often termed "superbases," a property stemming from the resonance stabilization of the corresponding guanidinium cation formed upon protonation[3]. The unique electronic properties conferred by the electron-withdrawing cyano group modify the basicity and nucleophilicity of the guanidine moiety, suggesting a nuanced reactivity profile that could be harnessed in various catalytic transformations[1][4].

While many guanidine derivatives are employed as Brønsted or Lewis base catalysts in organic synthesis, the application of N-cyanoguanidines as catalysts is a more specialized area[3]. The presence of the cyano group enhances the electrophilicity of the central carbon atom, making it susceptible to nucleophilic attack, a key step in its role as a guanylating agent[4]. Furthermore, the cyanoguanidine scaffold can participate in the synthesis of heterocyclic compounds, acting as a versatile building block[5][6].

These application notes will explore the putative catalytic applications of N-Cyano-N'-(1-methylethyl)guanidine, drawing parallels with the known reactivity of related cyanoguanidine compounds.

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of N-Cyano-N'-(1-methylethyl)guanidine is crucial for designing and interpreting catalytic experiments.

PropertyValueSource
CAS Number 44830-55-9[1][2]
Molecular Formula C5H10N4[2][7]
Molecular Weight 126.16 g/mol [2][7]
Appearance Colorless to pale yellow solid[1]
Solubility Soluble in polar solvents[1]
IUPAC Name 1-cyano-2-propan-2-ylguanidine[2]

The structure of N-Cyano-N'-(1-methylethyl)guanidine features a central carbon atom bonded to three nitrogen atoms, characteristic of the guanidine group. One nitrogen is substituted with an isopropyl group, and another is part of a cyanamide moiety. This substitution pattern influences the steric and electronic environment around the catalytically active sites.

Proposed Catalytic Application: Synthesis of 2-Aminobenzoxazoles

Cyanoguanidines have been demonstrated to be effective reagents in the synthesis of 2-aminobenzoxazoles, a privileged scaffold in medicinal chemistry. This transformation proceeds under Lewis acid activation, with the cyanoguanidine acting as the cyanating agent[5]. By analogy, N-Cyano-N'-(1-methylethyl)guanidine could potentially catalyze or participate in this reaction.

Proposed Reaction Mechanism

The synthesis of 2-aminobenzoxazoles from 2-aminophenols and a cyanoguanidine is thought to proceed via a Lewis acid-catalyzed addition of the aminophenol to the cyanoguanidine, followed by an intramolecular cyclization and elimination.

G cluster_0 Activation and Nucleophilic Attack cluster_1 Intramolecular Cyclization and Elimination 2-Aminophenol 2-Aminophenol Intermediate_1 Adduct Intermediate 2-Aminophenol->Intermediate_1 Nucleophilic Attack Lewis_Acid Lewis Acid (e.g., ZnCl2) Activated_Complex Activated Complex Lewis_Acid->Activated_Complex Cyanoguanidine N-Cyano-N'-(1-methylethyl)guanidine Cyanoguanidine->Activated_Complex Coordination Activated_Complex->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Cyclization 2-Aminobenzoxazole 2-Aminobenzoxazole Intermediate_2->2-Aminobenzoxazole Elimination Byproduct Guanidine byproduct Intermediate_2->Byproduct

Caption: Proposed workflow for the synthesis of 2-aminobenzoxazoles.

Experimental Protocol: Synthesis of a Representative 2-Aminobenzoxazole

This protocol is adapted from established procedures for the synthesis of 2-aminobenzoxazoles using cyanoguanidine and is proposed for N-Cyano-N'-(1-methylethyl)guanidine[5].

Materials:

  • 2-Aminophenol derivative (1.0 eq.)

  • N-Cyano-N'-(1-methylethyl)guanidine (1.1 eq.)

  • Anhydrous Lewis acid (e.g., ZnCl2, 1.2 eq.)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the 2-aminophenol derivative and N-Cyano-N'-(1-methylethyl)guanidine.

  • Add the anhydrous solvent, followed by the anhydrous Lewis acid.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aminobenzoxazole.

Data Presentation (Hypothetical):

Entry2-Aminophenol SubstrateProductProposed Yield (%)
12-Aminophenol2-Aminobenzoxazole75-85
24-Methyl-2-aminophenol5-Methyl-2-aminobenzoxazole70-80
34-Chloro-2-aminophenol5-Chloro-2-aminobenzoxazole65-75

Proposed Catalytic Application: Guanylation of Amines

N-cyanoguanidines can be viewed as precursors to carbodiimides, which are highly reactive intermediates for guanylation reactions. While often used stoichiometrically, the development of a catalytic cycle could be envisioned. A related compound, N-Cyano-N,O-dimethylisourea, is a known guanylating agent[4].

Proposed Catalytic Cycle

A hypothetical catalytic cycle for the guanylation of a primary amine using N-Cyano-N'-(1-methylethyl)guanidine could involve the formation of a reactive intermediate that transfers the "CN" group, followed by regeneration of the catalyst.

G Catalyst N-Cyano-N'-(1-methylethyl)guanidine Intermediate Reactive Intermediate Catalyst->Intermediate + Amine Amine Primary Amine (R-NH2) Product N-Alkyl-N'-cyanoguanidine Intermediate->Product Guanylation Product->Catalyst Regeneration - Byproduct Byproduct Byproduct

Caption: Hypothetical catalytic cycle for amine guanylation.

Experimental Protocol: Synthesis of a Representative N-Alkyl-N'-cyanoguanidine

This protocol is based on general procedures for guanylation reactions and would require optimization for a catalytic system.

Materials:

  • Primary or secondary amine (1.0 eq.)

  • N-Cyano-N'-(1-methylethyl)guanidine (catalytic amount, e.g., 10 mol%)

  • A suitable additive to facilitate the catalytic cycle (to be screened)

  • Anhydrous solvent (e.g., Acetonitrile, THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a sealed tube, combine the amine and N-Cyano-N'-(1-methylethyl)guanidine in the chosen anhydrous solvent under an inert atmosphere.

  • Add the screened additive.

  • Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the N-alkyl-N'-cyanoguanidine.

Conclusion and Future Directions

N-Cyano-N'-(1-methylethyl)guanidine presents an intriguing yet underexplored scaffold for catalytic applications. Based on the known chemistry of the cyanoguanidine functional group, it holds potential as a catalyst or reagent in the synthesis of valuable heterocyclic compounds and in guanylation reactions. The protocols and mechanistic hypotheses presented in these notes serve as a foundational guide for researchers to investigate these possibilities.

Future work should focus on:

  • Experimental validation of the proposed catalytic activities.

  • Screening of reaction conditions (solvents, temperatures, Lewis acids, additives) to optimize yields and reaction times.

  • Elucidation of the precise reaction mechanisms through kinetic studies and intermediate characterization.

  • Exploration of the substrate scope for both the synthesis of 2-aminobenzoxazoles and the guanylation of amines.

By systematically exploring these avenues, the full catalytic potential of N-Cyano-N'-(1-methylethyl)guanidine can be unlocked, potentially providing novel and efficient synthetic methodologies for the pharmaceutical and chemical industries.

References

  • ResearchGate. Cyanoguanidine as a versatile, eco-friendly and inexpensive reagent for the synthesis of 2-aminobenzoxazoles and 2-guanidinobenzoxazoles | Request PDF. [Link]

  • Química Organica.org. The cyano group in the synthesis of heterocycles. [Link]

  • ResearchGate. (PDF) A Convenient Route To Cyanoguanidines. [Link]

  • MDPI. Solvent-Induced Cobalt(II) Cyanoguanidine Bromides: Syntheses, Crystal Structure, Optical and Magnetic Properties. [Link]

  • GSRS. 1-CYANO-3-(1-METHYLETHYL)GUANIDINE. [Link]

  • PubChem. This compound. [Link]

  • SciELO. RECENT ADVANCES IN CYANATION REACTIONS. [Link]

  • NIH. Nickel-Catalyzed Cyanation of Aryl Halides. [Link]

  • PubChemLite. Guanidine, n-cyano-n'-methyl-n''-(2-(((1,4,6,7-tetrahydropyrano(3,4-d)imidazol-4-yl)methyl)thio)ethyl)-. [Link]

  • Arkivoc. Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. [Link]

  • ResearchGate. Transition‐Metal‐Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N‐Cyano‐N‐phenyl‐p‐toluenesulfonamide (NCTS) | Request PDF. [Link]

  • ACS Publications. Metal-mediated C−CN Bond Activation in Organic Synthesis. [Link]

  • ResearchGate. (PDF) GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. [Link]

Sources

The Strategic Utility of 1-Cyano-3-isopropylguanidine in the Assembly of Bioactive Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Guanidine Building Block

In the landscape of modern synthetic chemistry, the quest for efficient and modular routes to novel heterocyclic scaffolds is paramount, particularly within the realm of drug discovery and development. 1-Cyano-3-isopropylguanidine, a readily accessible derivative of guanidine, has emerged as a potent and versatile building block for the construction of a diverse array of nitrogen-containing heterocycles.[1][2][3] Its unique structural amalgamation of a nucleophilic guanidine core, an activating cyano group, and a sterically influential isopropyl moiety provides a powerful handle for orchestrating a variety of cyclization strategies. This guide delineates the synthetic utility of 1-Cyano-3-isopropylguanidine, offering detailed protocols and mechanistic insights into its application for the synthesis of high-value heterocyclic systems, primarily focusing on substituted triazines and pyrimidines. These heterocycles are well-established pharmacophores, exhibiting a wide spectrum of biological activities.[4][5]

The strategic incorporation of the isopropyl group can impart favorable pharmacokinetic properties, such as increased lipophilicity, which can enhance membrane permeability and metabolic stability of the final compounds. The cyano group, on the other hand, serves as a key reactive handle, facilitating cyclization reactions and allowing for further functionalization. This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive resource to leverage the synthetic potential of 1-Cyano-3-isopropylguanidine.

Core Applications: Synthesis of Substituted 1,3,5-Triazines and Pyrimidines

The application of 1-Cyano-3-isopropylguanidine is particularly notable in the synthesis of 1,3,5-triazines and pyrimidines, two classes of heterocycles with profound significance in medicinal chemistry.[4][5][6] The protocols detailed below are representative of the general methodologies for the synthesis of these ring systems, adapted for the specific use of 1-Cyano-3-isopropylguanidine.

I. Synthesis of 2-Amino-4-(substituted)-6-(isopropylamino)-1,3,5-triazines

The synthesis of 2,4,6-trisubstituted-1,3,5-triazines is a cornerstone application of guanidine-based reagents.[7][8] The reaction of 1-Cyano-3-isopropylguanidine with nitriles provides a direct and efficient route to 2,4-diamino-1,3,5-triazines, which are valuable scaffolds in drug discovery.[4][9]

Reaction Scheme:

G cluster_0 Synthesis of a 2,4-Diamino-1,3,5-triazine reagent1 1-Cyano-3-isopropylguanidine plus + reagent2 Substituted Nitrile (R-C≡N) arrow -> product 2-Amino-4-(R)-6-(isopropylamino)-1,3,5-triazine conditions Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, Dioxane) Heat

Caption: General scheme for the synthesis of 2,4-diamino-1,3,5-triazines.

Mechanistic Rationale:

The reaction proceeds via a base-catalyzed [3+3] cycloaddition. The base deprotonates the guanidine nitrogen, enhancing its nucleophilicity. The resulting anion then attacks the electrophilic carbon of the nitrile, initiating a cascade of intramolecular reactions that culminate in the formation of the stable 1,3,5-triazine ring. The isopropyl group provides steric hindrance that can influence the regioselectivity of the reaction with unsymmetrical nitriles.

Detailed Experimental Protocol:

Synthesis of 2-Amino-4-phenyl-6-(isopropylamino)-1,3,5-triazine

  • Reagent Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Cyano-3-isopropylguanidine (1.26 g, 10 mmol) and anhydrous N,N-dimethylformamide (DMF, 30 mL).

  • Addition of Base: To this suspension, carefully add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) in portions at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Stirring and Equilibration: Allow the mixture to stir at room temperature for 30 minutes.

  • Addition of Nitrile: Add benzonitrile (1.03 g, 10 mmol) dropwise to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to 100 °C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After completion, cool the reaction mixture to room temperature and cautiously quench with water (50 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 30 mL), then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the desired 2-amino-4-phenyl-6-(isopropylamino)-1,3,5-triazine.

Quantitative Data Summary:

Starting MaterialReagentsConditionsExpected Yield
1-Cyano-3-isopropylguanidineBenzonitrile, NaHDMF, 100 °C, 12-18 h65-80%
1-Cyano-3-isopropylguanidine4-Methoxybenzonitrile, K₂CO₃Dioxane, reflux, 24 h60-75%
II. Synthesis of 2-(Isopropylamino)-4-(substituted)-pyrimidine-5-carbonitriles

The construction of pyrimidine rings is another significant application, given their prevalence in nucleic acids and numerous pharmaceuticals.[5][10][11] 1-Cyano-3-isopropylguanidine can react with various 1,3-dielectrophiles to furnish highly functionalized pyrimidines. A particularly effective strategy involves the condensation with α,β-unsaturated carbonyl compounds.

Reaction Scheme:

G cluster_1 Synthesis of a Substituted Pyrimidine reagent1 1-Cyano-3-isopropylguanidine plus + reagent2 α,β-Unsaturated Carbonyl Compound arrow -> product 2-(Isopropylamino)-4-(R)-6-(R')-pyrimidine conditions Base (e.g., NaOEt, t-BuOK) Solvent (e.g., Ethanol, THF) Room Temp to Reflux

Caption: General scheme for the synthesis of substituted pyrimidines.

Mechanistic Rationale:

This reaction typically follows a Michael addition-cyclization-elimination pathway. The guanidine nitrogen acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated carbonyl compound (Michael addition). The resulting intermediate then undergoes an intramolecular cyclization via attack of another guanidine nitrogen onto the carbonyl carbon. Subsequent elimination of a water molecule leads to the formation of the aromatic pyrimidine ring. The cyano group on the starting guanidine can be retained or participate in the reaction depending on the specific substrate and conditions.

Detailed Experimental Protocol:

Synthesis of 2-(Isopropylamino)-4-methyl-6-phenylpyrimidine

  • Reagent Preparation: In a 250 mL three-necked flask fitted with a mechanical stirrer, dropping funnel, and a condenser, dissolve sodium metal (0.23 g, 10 mmol) in absolute ethanol (50 mL) to prepare a fresh solution of sodium ethoxide.

  • Addition of Guanidine: To the sodium ethoxide solution, add 1-Cyano-3-isopropylguanidine (1.26 g, 10 mmol) and stir until a clear solution is obtained.

  • Addition of Dicarbonyl Compound: Add benzoylacetone (1.62 g, 10 mmol) dissolved in absolute ethanol (20 mL) dropwise to the reaction mixture over a period of 30 minutes.

  • Reaction Progression: Reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexane).

  • Work-up: After completion, cool the reaction mixture and neutralize with glacial acetic acid.

  • Precipitation and Filtration: Pour the neutralized mixture into ice-cold water (200 mL). The solid product that precipitates out is collected by filtration.

  • Washing and Drying: Wash the solid with cold water and dry under vacuum.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 2-(isopropylamino)-4-methyl-6-phenylpyrimidine.

Quantitative Data Summary:

Starting MaterialReagentsConditionsExpected Yield
1-Cyano-3-isopropylguanidineBenzoylacetone, NaOEtEthanol, reflux, 8-12 h70-85%
1-Cyano-3-isopropylguanidineEthyl acetoacetate, t-BuOKTHF, room temp, 24 h65-80%

Workflow Visualization

G start 1-Cyano-3-isopropylguanidine reagent1 Nitrile (R-C≡N) start->reagent1 reagent2 1,3-Dicarbonyl Compound start->reagent2 reaction1 [3+3] Cycloaddition reagent1->reaction1 reaction2 Condensation/Cyclization reagent2->reaction2 product1 2,4-Diamino-1,3,5-Triazine reaction1->product1 product2 Substituted Pyrimidine reaction2->product2 analysis Purification & Characterization (Chromatography, NMR, MS) product1->analysis product2->analysis end Bioactive Heterocycles analysis->end

Caption: Overall workflow for the synthesis of heterocycles.

Conclusion and Future Perspectives

1-Cyano-3-isopropylguanidine stands as a valuable and versatile reagent in the synthetic chemist's toolkit for the construction of medicinally relevant heterocyclic compounds. The protocols and mechanistic discussions provided herein demonstrate its utility in accessing substituted 1,3,5-triazines and pyrimidines through well-established and robust chemical transformations. The presence of the isopropyl and cyano functionalities offers unique advantages in terms of modulating physicochemical properties and directing reactivity.

Future research in this area could explore the diastereoselective or enantioselective synthesis of chiral heterocycles using chiral auxiliaries or catalysts in conjunction with 1-Cyano-3-isopropylguanidine. Furthermore, its application in multicomponent reactions and diversity-oriented synthesis could unlock novel chemical space for drug discovery programs. The continued exploration of the reactivity of this and related guanidine derivatives will undoubtedly lead to the development of innovative synthetic methodologies for the efficient production of next-generation therapeutics.

References

  • ResearchGate. Synthesis of triazines 1–18: a) N‐cyanoguanidine, HCl, 2‐BuOH, 100 °C,... Available from: [Link]

  • PrepChem.com. Synthesis of N-cyano-N'-isopropylguanidine. Available from: [Link]

  • ResearchGate. (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Available from: [Link]

  • MDPI. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Available from: [Link]

  • Chandrashekharappa, S. et al. (2019). Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. Latin American Journal of Pharmacy, 38(5), 969-979.
  • Rasayan Journal of Chemistry. SYNTHESIS AND CHARACTERIZATION OF NOVEL TRIAZINE COMPOUND AND THEIR BIOLOGICAL STUDIES. Available from: [Link]

  • PubMed Central. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). Available from: [Link]

  • ResearchGate. Synthesis of 1'-C-Cyano Pyrimidine Nucleosides and Characterization as HCV Polymerase Inhibitors. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Available from: [Link]

  • Sci-Hub. New Synthesis of Pyrido[2,3-d]pyrimidines. I. Reaction of 6-Alkoxy-5-cyano-3,4-dihydro-2-pyridones with Guanidine and Cyanamide. Available from: [Link]

  • ResearchGate. Synthesis of heterocycles using guanidine: An overview | Request PDF. Available from: [Link]

  • PubMed. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents. Available from: [Link]

  • PubChem. 1-Cyano-3-(1-methylethyl)guanidine. Available from: [Link]

Sources

A Validated Reversed-Phase HPLC Method for the Quantification of 1-Cyano-3-(1-methylethyl)guanidine (Proguanil Impurity A)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 1-Cyano-3-(1-methylethyl)guanidine

Abstract

This application note details a robust, specific, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound. This compound is recognized as a significant process-related impurity and potential degradant of the antimalarial drug, Proguanil, where it is designated as Proguanil Related Compound A.[1][2][3] The control of such impurities is critical for ensuring the safety, efficacy, and quality of the final drug product. The described method utilizes reversed-phase chromatography with an ion-pairing agent to achieve optimal retention and peak symmetry for this highly polar and basic analyte. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for use in quality control and drug development environments.[4][5][6]

Introduction and Scientific Rationale

This compound is a key impurity in the synthesis of Proguanil Hydrochloride.[3] Its chemical structure, containing a polar guanidine group, presents a challenge for retention on traditional reversed-phase columns like C18. Guanidine compounds are highly basic (pKa of guanidine is ~12.5) and exist in a protonated, cationic state at neutral to acidic pH.[7] This cationic nature leads to poor interaction with the hydrophobic stationary phase and can result in poor peak shape due to interactions with residual silanols on the silica backbone.

To overcome these challenges, this method employs an ion-pairing chromatographic approach. An anionic ion-pairing agent, hexane-1-sulphonic acid, is added to the mobile phase. This agent pairs with the protonated analyte, forming a neutrally charged, hydrophobic complex that can be effectively retained and separated on a C18 column. The mobile phase is acidified with acetic acid to ensure the complete protonation of the guanidine moiety, facilitating the ion-pairing mechanism. This approach provides excellent peak shape, resolution, and sensitivity, making it ideal for the accurate quantification of this critical impurity.

Experimental Workflow and Validation Logic

The development and validation of this analytical method follow a logical progression to ensure its suitability for the intended purpose, as outlined by ICH guidelines.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing & Verification P1 Mobile Phase Preparation P2 Standard & Sample Solution Preparation A1 HPLC System Equilibration P2->A1 A2 System Suitability Test (SST) A1->A2 A3 Inject Validation Sequence (Samples) A2->A3 D1 Chromatogram Integration A3->D1 D2 Performance Calculation (e.g., Linearity, Accuracy) D1->D2 D3 Compare vs. Acceptance Criteria D2->D3

Caption: High-level workflow for the HPLC analysis and validation.

The validation itself is a holistic process where individual performance characteristics collectively prove the method's reliability.

G cluster_core Core Performance Characteristics cluster_sensitivity Sensitivity Method Validated Analytical Method Specificity Specificity Distinguishes analyte from other components Specificity->Method Linearity Linearity & Range Proportional response over a concentration range Linearity->Method LOD LOD Limit of Detection Linearity->LOD LOQ LOQ Limit of Quantification Linearity->LOQ Accuracy Accuracy Closeness to the true value (Recovery) Accuracy->Method Precision Precision Repeatability & Intermediate Precision (RSD) Precision->Method LOQ->Method Robustness {Robustness | Insensitive to small variations in method parameters} Robustness->Method

Caption: Interrelationship of validation parameters per ICH Q2(R1).

Materials and Methods

Equipment and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: Kromasil C18, 150 x 4.6 mm, 5 µm particle size.[8]

  • Reagents:

    • This compound Reference Standard (>95% purity).

    • Proguanil Hydrochloride Reference Standard.

    • Acetonitrile (HPLC Grade).

    • Methanol (HPLC Grade).

    • Hexane-1-sulphonic acid, sodium salt (Ion-Pair Reagent Grade).

    • Glacial Acetic Acid (Analytical Grade).

    • Deionized Water (18.2 MΩ·cm).

Solution Preparation
  • Buffer Solution: Dissolve 4.0 g of Hexane-1-sulphonic acid, sodium salt in 790 mL of deionized water. Add 10 mL of Glacial Acetic Acid and mix well.[8][9]

  • Mobile Phase: Prepare a mixture of Buffer Solution and Methanol in a ratio of 42:58 (v/v). Filter through a 0.45 µm nylon filter and degas for 15 minutes in an ultrasonic bath.

  • Diluent: Use the Mobile Phase as the diluent for all standard and sample preparations to avoid peak distortion.

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent.

  • Sample Solution (for impurity analysis in Proguanil): Accurately weigh about 100 mg of Proguanil Hydrochloride sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with Diluent. This yields a concentration of 10,000 µg/mL.

Chromatographic Conditions

All quantitative data for the method are summarized in the table below for easy reference.

ParameterCondition
Column Kromasil C18, 150 x 4.6 mm, 5 µm
Mobile Phase Buffer:Methanol (42:58 v/v)
Flow Rate 1.2 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength 235 nm
Run Time 15 minutes

Method Validation Protocols and Results

The method was validated according to ICH Q2(R1) guidelines.[4][6][10]

System Suitability Test (SST)

Causality: The SST is performed before any analytical run to ensure the chromatographic system is performing adequately. It verifies that parameters like precision, resolution, and peak shape are within acceptable limits, ensuring the validity of the data generated. Protocol: A standard solution of Proguanil spiked with this compound (at the specification level, e.g., 0.1%) is injected six replicate times. Results:

ParameterAcceptance CriteriaObserved Result
Tailing Factor (Impurity Peak) ≤ 2.01.25
Theoretical Plates (Impurity Peak) ≥ 20006800
% RSD of Peak Area (n=6) ≤ 5.0%0.8%
Resolution (Proguanil & Impurity) ≥ 2.04.5
Specificity

Causality: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components. Protocol: A solution of Proguanil Hydrochloride was subjected to forced degradation under acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), and thermal (80°C) conditions. The resulting solutions were analyzed to ensure the impurity peak was free from interference from any degradants. Results: The peak for this compound was well-resolved from the main Proguanil peak and all major degradation products. Peak purity analysis using the DAD confirmed no co-eluting peaks, establishing the method's specificity.

Linearity and Range

Causality: Linearity establishes a proportional relationship between the concentration of the analyte and the detector's response. The range is the interval over which this relationship is demonstrated to be accurate, precise, and linear. Protocol: A series of solutions were prepared from the Standard Stock Solution at concentrations ranging from the Limit of Quantification (LOQ) to 150% of the target concentration (e.g., 0.05 µg/mL to 1.5 µg/mL). Each solution was injected in triplicate. Results:

ParameterResult
Linearity Range 0.05 - 1.5 µg/mL
Correlation Coefficient (r²) > 0.999
Y-intercept Negligible
Accuracy (Recovery)

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is determined by spiking a known amount of the impurity into a sample matrix and calculating the percentage recovered. Protocol: The Proguanil sample solution was spiked with the impurity at three concentration levels (50%, 100%, and 150% of the target concentration). Each level was prepared in triplicate and analyzed. Results: The mean recovery across all levels was found to be between 98.0% and 102.0%, which is within the acceptable limits for impurity quantification.

Precision

Causality: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). Protocol:

  • Repeatability: Six separate sample preparations were analyzed on the same day by the same analyst.

  • Intermediate Precision: The repeatability study was duplicated on a different day by a different analyst using a different HPLC system. Results: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision studies was less than 3.0%, indicating excellent method precision.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Causality: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the linearity curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S). Results:

  • LOD: 0.015 µg/mL

  • LOQ: 0.05 µg/mL The LOQ was verified by analyzing samples at this concentration, which yielded acceptable precision and accuracy.

Conclusion

The described RP-HPLC method with ion-pairing chromatography is demonstrated to be specific, linear, accurate, and precise for the quantification of this compound (Proguanil Impurity A). The comprehensive validation, performed in alignment with ICH Q2(R1) guidelines, confirms its suitability for routine quality control analysis and for use in stability studies within the pharmaceutical industry.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • This compound. Global Substance Registration System (GSRS). [Link]

  • Development and validation of new RP-HPLC method for determining impurity profiling in proguanil hydrochloride drug as well as in tablet dosage form. Der Pharma Chemica. [Link]

  • Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research. [Link]

  • A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Longdom Publishing. [Link]

  • Related Substances by HPLC Method for the Detection and Evaluation of Impurities in Ezetimibe Drug Material. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Analytical Method Development for New Products: Assay and Related Substances. LinkedIn. [Link]

  • Development and Validation of Stability-Indicating RP-HPLC Method for Estimation of Proguanil Hydrochloride in Tablet Dosage Form. Trade Science Inc. [Link]

  • Separation of Guanidine, N-cyano-N'-(hydroxymethyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • This compound. Drugfuture. [Link]

  • Sensitive method for the quantitative determination of proguanil and its metabolites in rat blood and plasma by liquid chromatography-mass spectrometry. PubMed. [Link]

  • Synthesis of impurities of proguanil hydrochloride, an antimalarial drug. ResearchGate. [Link]

  • HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. SIELC Technologies. [Link]

  • Guanidine analyzed with HPLC- AppNote. MicroSolv. [Link]

  • A Novel RP-HPLC Method Development and Validation of Anti-Malarial Drugs Atovaquone and Proguanil Hydrochloride in Bulk. International Journal of Pharma Research and Health Sciences. [Link]

  • Analysis of guanidine using HPLC. ResearchGate. [Link]

  • Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc. [Link]

  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Sciences Europe. [Link]

Sources

Application Notes & Protocols: The Role of 1-Cyano-3-isopropylguanidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Utility of a Key Synthetic Building Block

In the landscape of medicinal chemistry, the discovery and development of novel therapeutic agents often hinge on the availability of versatile and reactive chemical intermediates. 1-Cyano-3-isopropylguanidine, a seemingly simple molecule, represents a cornerstone in the synthesis of a particular class of biguanide-based drugs. Its significance extends beyond a single application, embodying the principles of strategic chemical synthesis and the importance of understanding reaction intermediates and impurities in drug manufacturing. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, elucidating the primary roles, applications, and detailed protocols associated with 1-Cyano-3-isopropylguanidine. We will delve into its critical function in the synthesis of the antimalarial drug Proguanil, its broader potential as a guanidinylating agent, and the practical methodologies for its own preparation and characterization.

Compound Profile: 1-Cyano-3-isopropylguanidine

1-Cyano-3-isopropylguanidine is a key organic intermediate primarily recognized for its role in the synthesis of guanide derivatives.[1][2] Its chemical structure features a central guanidine core, substituted with both a cyano and an isopropyl group. This unique combination of functional groups dictates its reactivity and utility in organic synthesis.

Property Value Source(s)
IUPAC Name 1-cyano-2-propan-2-ylguanidine[3]
Synonyms N-Cyano-N′-(1-methylethyl)guanidine, Isopropyldicyandiamide, Proguanil EP Impurity A, Proguanil Related Compound A[2][4][5]
CAS Number 44830-55-9[4]
Molecular Formula C₅H₁₀N₄[4]
Molecular Weight 126.16 g/mol [3][4]
Appearance White to Off-White Solid[2]
Melting Point 87-89°C[2]
Solubility Slightly soluble in DMSO and Methanol[2]

Core Application: Intermediate in the Synthesis of Proguanil

The most prominent role of 1-Cyano-3-isopropylguanidine in medicinal chemistry is as a direct precursor to the antimalarial drug Proguanil.[6][7] Proguanil is a biguanide derivative that has been widely used for the prophylaxis and treatment of malaria, particularly in combination with other antimalarial agents.[6][7]

Synthetic Pathway to Proguanil

The synthesis of Proguanil hydrochloride involves the reaction of 1-Cyano-3-isopropylguanidine with p-chloroaniline hydrochloride.[7] This reaction forms the core biguanide structure of Proguanil. The cyano group in 1-Cyano-3-isopropylguanidine acts as a leaving group precursor in the addition-elimination reaction with the aniline derivative.

G cluster_reactants Reactants cluster_product Product Reactant_1 1-Cyano-3-isopropylguanidine Reaction Condensation Reaction Reactant_1->Reaction Reactant_2 p-Chloroaniline Hydrochloride Reactant_2->Reaction Product Proguanil Hydrochloride Reaction->Product

Synthetic workflow for Proguanil Hydrochloride.
Protocol: Synthesis of Proguanil from 1-Cyano-3-isopropylguanidine

This protocol is based on established synthetic routes.[7]

Materials:

  • 1-Cyano-3-isopropylguanidine

  • p-Chloroaniline hydrochloride

  • An appropriate solvent (e.g., a high-boiling point alcohol or aqueous system)

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Heating mantle

  • Crystallization and filtration apparatus

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 1-Cyano-3-isopropylguanidine and a molar equivalent of p-chloroaniline hydrochloride in the chosen solvent.

  • Heating and Reflux: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Completion: Once the reaction is complete (as indicated by the consumption of starting materials), cool the mixture to room temperature.

  • Product Isolation: The product, Proguanil hydrochloride, may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: Collect the crude product by filtration, wash with a small amount of cold solvent, and dry. Recrystallization from a suitable solvent system can be performed to obtain highly pure Proguanil hydrochloride.

  • Characterization: Confirm the identity and purity of the synthesized Proguanil hydrochloride using standard analytical techniques such as melting point, ¹H NMR, ¹³C NMR, and HPLC.

Role as a Process Impurity

In the manufacturing of Proguanil, 1-Cyano-3-isopropylguanidine is also recognized as a key process-related impurity, designated as "Proguanil EP Impurity A" or "Proguanil Related Compound A".[1][2][5][6][8] Its presence in the final active pharmaceutical ingredient (API) must be monitored and controlled to meet regulatory standards, as outlined by guidelines from bodies like the International Council for Harmonisation (ICH).[6] Therefore, having access to pure analytical standards of 1-Cyano-3-isopropylguanidine is crucial for developing and validating analytical methods for impurity profiling of Proguanil.

A Versatile Guanidinylating Agent and Bioisosteric Moiety

Beyond its specific use in Proguanil synthesis, the cyanoguanidine functional group is a valuable moiety in medicinal chemistry.

The Guanidine Group in Pharmacology

The guanidine group is a common feature in many natural products and clinical drugs due to its basicity (pKa ≈ 13.6) and ability to form strong hydrogen bonds and electrostatic interactions with biological targets like carboxylates and phosphates.[9] Guanidine-containing compounds exhibit a wide array of biological activities, including antimicrobial, anticancer, antiviral, and antiparasitic effects.[9][10]

1-Cyano-3-isopropylguanidine as a Building Block

1-Cyano-3-isopropylguanidine can serve as a reagent to introduce the N-isopropylguanidinyl group into various molecular scaffolds. This allows for the exploration of new chemical space and the generation of novel derivatives for biological screening.

The Concept of Bioisosterism

The N-cyanoguanidine group can also be considered a bioisostere for other functional groups, such as carboxylic acids or ureas.[11] Bioisosterism is a strategy in drug design where a part of a molecule is replaced by another with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties.[12][13][14][15] The N-cyanoguanidine moiety offers a unique combination of hydrogen bonding capabilities and electronic properties that can be exploited in lead optimization.

Protocol: Laboratory-Scale Synthesis of 1-Cyano-3-isopropylguanidine

For research and development purposes, it is often necessary to synthesize this intermediate in the laboratory. The following protocol is adapted from the literature.[6]

Materials:

  • Isopropylamine hydrochloride

  • Sodium dicyanamide

  • n-Butanol

  • Chloroform

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactant Preparation: Dissolve isopropylamine hydrochloride in a sufficient amount of n-butanol in a round-bottom flask.

  • Addition of Sodium Dicyanamide: Add sodium dicyanamide to the solution and mix well.

  • Reflux: Heat the reaction mixture to reflux and maintain for approximately 4 hours.

  • Workup - Part 1: Cool the reaction mixture to about 60°C and filter to remove any inorganic salts.

  • Solvent Removal: Distill off the n-butanol from the filtrate under vacuum using a rotary evaporator. A sticky mass will be obtained.

  • Workup - Part 2: To the resulting sticky mass, add chloroform and stir for 30 minutes.

  • Final Isolation: Filter the solution and wash the collected solid with chloroform. The resulting solid is 1-Cyano-3-isopropylguanidine.

  • Drying and Characterization: Dry the product under vacuum and confirm its identity and purity using appropriate analytical methods (e.g., melting point, NMR).

G cluster_reactants Starting Materials cluster_product Final Product Reactant_1 Isopropylamine Hydrochloride Reaction_Step_1 Reflux in n-Butanol Reactant_1->Reaction_Step_1 Reactant_2 Sodium Dicyanamide Reactant_2->Reaction_Step_1 Workup Filtration & Solvent Removal Reaction_Step_1->Workup Product 1-Cyano-3-isopropylguanidine Workup->Product

Synthesis workflow for 1-Cyano-3-isopropylguanidine.

Conclusion

1-Cyano-3-isopropylguanidine is a molecule of significant practical importance in medicinal chemistry. Its primary and well-established role as a key intermediate in the synthesis of the antimalarial drug Proguanil underscores its value in pharmaceutical manufacturing. Furthermore, its function as a critical impurity for analytical standards highlights the importance of well-characterized reagents in quality control. Beyond this specific application, its potential as a versatile guanidinylating agent and a bioisosteric replacement moiety opens avenues for the discovery of novel bioactive compounds. The protocols and information provided herein offer a comprehensive resource for professionals in the field, enabling a deeper understanding and practical application of this valuable chemical entity.

References

  • ChemicalBook. (2025). 1-Cyano-3-isopropylguanidine | 44830-55-9.
  • Drug Design Org. Bioisosterism.
  • Santa Cruz Biotechnology. 1-Cyano-3-isopropylguanidine | CAS 44830-55-9.
  • Pai, N. R., & Sawant, S. S. (2014). Synthesis of impurities of proguanil hydrochloride, an antimalarial drug. Der Pharma Chemica, 6(1), 176-187.
  • Google Patents. (2011).
  • Sigma-Aldrich. Proguanil Related Compound A - 1-Cyano-3-isopropylguanidine, N-Cyano-N′-(1-methylethyl)guanidine.
  • ChemicalBook. (2025). 1-Cyano-3-isopropylguanidine Chemical Properties,Usage,Production.
  • Sigma-Aldrich. 1-cyano-3-isopropylguanidine.
  • Santa Cruz Biotechnology. 1-Cyano-3-isopropylguanidine | CAS 44830-55-9.
  • PubChem. 1-Cyano-3-(1-methylethyl)guanidine.
  • USP Store. Proguanil Related Compound A (25 mg) (1-cyano-3-isopropylguanidine).
  • ResearchGate. (2014). Synthesis of impurities of proguanil hydrochloride, an antimalarial drug.
  • Hangzhou Keying Chem Co., Ltd. 44830-55-9 | 1-Cyano-3-isopropylguanidine.
  • Sigma-Aldrich. 1-cyano-3-isopropylguanidine.
  • ScienceOpen. (2023). Biologically active guanidine alkaloids.
  • MDPI. (2019). Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids.
  • ResearchGate. (2002).
  • National Institutes of Health. (2022).
  • MDPI. (2018). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
  • National Center for Biotechnology Information. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)
  • Sigma-Aldrich.

Sources

Application Notes and Protocols for Guanidinium-Based Reagents in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

For: Researchers, scientists, and drug development professionals.

Subject: An Examination of Guanidinium-Type Reagents in Peptide Synthesis, with a Focus on HATU as a Best-in-Class Example.

Foreword: On the Topic of 1-Cyano-3-(1-methylethyl)guanidine

A comprehensive review of the scientific literature, including peer-reviewed journals and patent databases, was conducted to assess the application of this compound as a reagent in peptide synthesis. This investigation did not yield any established protocols or documented use of this specific compound for the activation of carboxylic acids to form peptide bonds. While the broader class of guanidine derivatives is of significant importance in organic synthesis, the direct application of N-alkyl-N'-cyanoguanidines as peptide coupling agents is not supported by the available evidence.

In the spirit of providing scientifically accurate and actionable information, this guide has been pivoted to focus on well-characterized and widely adopted guanidinium-type coupling reagents. These reagents are central to modern peptide chemistry and offer a robust framework for understanding the principles of guanidinium-mediated amide bond formation. The following sections will provide an in-depth technical guide to the use of these reagents, with a primary focus on HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a third-generation reagent known for its high efficiency and low racemization rates.[1]

Introduction to Guanidinium-Type Coupling Reagents

The chemical synthesis of peptides is a cornerstone of biomedical research and drug development. The formation of the amide (peptide) bond between two amino acids is a condensation reaction that requires the activation of the carboxylic acid moiety of one amino acid to facilitate nucleophilic attack by the amino group of another.[2] Guanidinium salts, such as HATU and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), have emerged as premier coupling reagents due to their high reactivity, mild reaction conditions, and ability to suppress common side reactions, most notably racemization.[3][4]

These reagents are structurally characterized by a central guanidinium cation, which confers high electrophilicity, making them potent activators of carboxylic acids.[2] HATU, which incorporates a 7-azabenzotriazole (HOAt) moiety, is generally considered superior to its benzotriazole-based counterpart, HBTU, especially for challenging couplings involving sterically hindered amino acids or in the synthesis of "difficult" peptide sequences.[1][5]

Mechanism of Action: The HATU-Mediated Coupling Cascade

The efficacy of HATU lies in its ability to rapidly convert a carboxylic acid into a highly reactive acylating agent. This process is typically performed in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4]

The mechanism can be broken down into three key steps:

  • Carboxylate Formation: The base deprotonates the carboxylic acid of the N-protected amino acid, forming a carboxylate anion.

  • Active Ester Formation: The carboxylate anion performs a nucleophilic attack on the electrophilic carbon of the HATU reagent. This results in the formation of a highly reactive O-acyl(tetramethyl)isouronium salt and the displacement of the 1-hydroxy-7-azabenzotriazole (HOAt) anion. The HOAt anion then rapidly attacks the isouronium salt to generate the key intermediate: a highly reactive OAt-active ester.[4][6]

  • Aminolysis: The free amino group of the second amino acid (or the N-terminus of the peptide chain) attacks the carbonyl carbon of the OAt-active ester, forming the new peptide bond and releasing HOAt.[4]

The superiority of HATU over HBTU is attributed to the greater reactivity of the OAt-active ester compared to the OBt-active ester formed by HBTU. The nitrogen atom at the 7-position of the azabenzotriazole ring in HOAt acts as an intramolecular catalytic base, further enhancing the reactivity of the active ester.[7]

HATU_Mechanism cluster_activation Step 1 & 2: Carboxylic Acid Activation cluster_coupling Step 3: Aminolysis RCOOH R-COOH (N-Protected Amino Acid) RCOO R-COO⁻ (Carboxylate) RCOOH:e->RCOO:w -H⁺ Base Base (DIPEA) Intermediate O-Acyl(tetramethyl)isouronium Salt (Highly Reactive Intermediate) RCOO:e->Intermediate:w + HATU HATU HATU ActiveEster R-CO-OAt (OAt-Active Ester) Intermediate:e->ActiveEster:w + HOAt HOAt HOAt Amine H₂N-R' (Amino Component) Peptide R-CO-NH-R' (Peptide Bond) Amine:e->Peptide:w + R-CO-OAt ReleasedHOAt HOAt Peptide:e->ReleasedHOAt:w - HOAt SPPS_Workflow Start Start with Fmoc-AA-Resin Swell 1. Swell Resin (DMF) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF) Deprotect->Wash1 Couple 4. Couple Next Fmoc-AA (HATU/DIPEA in DMF) Wash1->Couple Wash2 5. Wash (DMF/DCM) Couple->Wash2 Kaiser 6. Kaiser Test Wash2->Kaiser Kaiser->Couple Positive (Recouple) Repeat Repeat Cycle for Next Amino Acid Kaiser->Repeat Negative Repeat->Deprotect Continue Sequence Cleave Final Cleavage & Deprotection Repeat->Cleave Sequence Complete

Sources

In situ formation of guanidine derivatives for chemical reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: In Situ Formation of Guanidine Derivatives: A Strategic Approach for Chemical Synthesis and Catalysis

Audience: Researchers, scientists, and drug development professionals.

Abstract

The guanidine functional group is a cornerstone in medicinal chemistry and materials science, present in numerous natural products, pharmaceuticals, and organocatalysts.[1][2] However, the high basicity, nucleophilicity, and potential instability of free guanidines can complicate synthetic routes, often necessitating cumbersome protection-deprotection strategies.[2][3] This guide details the principles and applications of forming guanidine derivatives in situ, a powerful strategy that circumvents these challenges. By generating the reactive guanylating agent, typically a carbodiimide intermediate, directly within the reaction mixture, this approach offers an atom-economical and operationally simple path to a wide array of substituted guanidines.[1][4] We provide detailed mechanistic insights, validated experimental protocols for both synthetic and catalytic applications, and practical guidance for implementation in research and development settings.

Mechanistic Principles of In Situ Guanidine Formation

The strategic advantage of in situ formation lies in harnessing transient, highly reactive intermediates that would be difficult to isolate. The most prevalent and versatile of these pathways proceeds through a carbodiimide intermediate generated from a stable precursor, such as a thiourea.

The Thiourea-to-Carbodiimide Pathway

This is the most common and reliable method for the in situ generation of a guanylating agent.[5] The process involves two key stages:

  • Activation and Desulfurization: A substituted thiourea, often protected with electron-withdrawing groups like tert-butoxycarbonyl (Boc) to enhance stability and reactivity, is activated by a thiophilic agent.[5] Classical activators include heavy metal salts like HgCl₂, but modern protocols favor greener and less toxic alternatives such as Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide) or cyanuric chloride (TCT).[5][6][7] This activation facilitates the elimination of a sulfur-containing byproduct.

  • Carbodiimide Formation and Amine Addition: The desulfurization step generates a highly electrophilic carbodiimide intermediate in situ.[5][8] This intermediate is not isolated but is immediately trapped by a primary or secondary amine present in the reaction mixture. The nucleophilic attack of the amine on the central carbon of the carbodiimide, followed by proton transfer, yields the final substituted guanidine product.[1][9] This entire sequence is often a one-pot procedure, enhancing efficiency.[10]

The causality for using Boc-protected thioureas is twofold: the Boc groups increase the stability of the thiourea precursor for easier handling and storage, and their electron-withdrawing nature facilitates the formation of the carbodiimide intermediate.[5]

G cluster_0 Step 1: In Situ Carbodiimide Generation cluster_1 Step 2: Guanylation Thiourea N,N'-Di-Boc-Thiourea (Stable Precursor) Carbodiimide Bis-Boc-Carbodiimide (Reactive Intermediate) Thiourea->Carbodiimide Activation & Desulfurization Activator Activating Agent (e.g., TCT, HgCl₂, Mukaiyama's) Activator->Thiourea Guanidine Protected Guanidine Product Carbodiimide->Guanidine Nucleophilic Addition Amine Primary or Secondary Amine (R¹R²NH) Amine->Carbodiimide

Figure 1. The Carbodiimide-Mediated Pathway for In Situ Guanidine Synthesis.

Core Applications & Methodologies

The in situ formation of guanidines is not merely a synthetic convenience; it enables reactions that would otherwise be challenging. Key applications include the direct guanylation of diverse amines and the generation of guanidine-based organocatalysts.

Direct Guanylation of Amines

This is the most direct application, providing a straightforward and atom-economical route to complex guanidines.[4] The method is highly versatile, accommodating a wide range of primary and secondary amines, including aliphatic, aromatic, and heterocyclic substrates.[6][9] The reaction is often catalyzed by metal complexes or promoted by an activating agent, and avoids the formation of byproducts associated with other methods.[4][9] The choice of activating agent and solvent can be optimized to suit the specific amine's reactivity and steric profile. For instance, THF is often a superior solvent to DMF or CH₂Cl₂ for TCT-mediated reactions.[6]

In Situ Generated Guanidinium Organocatalysts

Guanidines and their protonated forms, guanidinium salts, are powerful organocatalysts.[11][12][13] They can function as Brønsted bases, hydrogen-bond donors, or phase-transfer catalysts.[13][14][15] Generating these catalysts in situ is particularly advantageous. For example, treating a stable guanidine hydroiodide salt with an oxidant can generate a guanidinium hypoiodite species in situ, which is a potent catalyst for oxidative carbon-nitrogen and carbon-carbon bond-forming reactions.[11] This strategy avoids handling unstable or highly reactive catalytic species directly, enhancing safety and reproducibility. Similarly, in situ-generated chiral guanidinium salts are effective catalysts in asymmetric transformations.[12][16]

Experimental Protocols

The following protocols are designed to be self-validating systems, providing clear steps from starting materials to purified products.

Protocol 1: Synthesis of N-Benzyl-N',N''-di-Boc-guanidine via TCT Activation

This protocol describes a modern, environmentally benign approach for the guanylation of a primary amine using cyanuric chloride (TCT) as the activator, avoiding heavy metals.[6]

Materials:

  • N,N'-di-Boc-thiourea

  • Cyanuric Chloride (TCT)

  • Benzylamine

  • N-methylmorpholine (NMM)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N,N'-di-Boc-thiourea (1.0 eq), TCT (0.33 eq), and a catalytic amount of DMAP (0.05 eq).

  • Solvent Addition: Add anhydrous THF via syringe to create a suspension.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add N-methylmorpholine (NMM, 3.0 eq) dropwise, followed by the dropwise addition of benzylamine (1.1 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., 3:7 Ethyl acetate/Hexanes). The formation of a bis-Boc-carbodiimide intermediate is the rate-limiting step.[6]

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel using an appropriate ethyl acetate/hexanes gradient to yield the pure N-benzyl-N',N''-di-Boc-guanidine.

Amine SubstrateActivating SystemSolventTypical YieldReference
Aliphatic Primary AminesTCT/NMM/DMAPTHF85-95%[6]
Aromatic AminesTCT/NMM/DMAPTHF70-85%[6]
Cyclic Secondary AminesTCT/NMM/DMAPTHF80-90%[6]
Sterically Hindered AminesHgCl₂ / Et₃NCH₂Cl₂50-70%[17]

Table 1. Comparative data for the guanylation of various amines.

Protocol 2: In Situ Generation of a Guanidinium Catalyst for Oxidative C-N Bond Formation

This protocol outlines the generation of a guanidinium hypoiodite catalyst for the oxidative functionalization of substrates.[11]

Materials:

  • 1,3,4,6,7-hexahydro-2H-pyrimido[1,2-a]pyrimidine hydroiodide (Guanidinium Pre-catalyst)

  • Substrate (e.g., an activated methylene compound)

  • Nucleophile (e.g., an amine or azide)

  • Oxidant (e.g., m-CPBA or Oxone®)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

Procedure:

  • Catalyst Generation: In a dry reaction vessel, dissolve the guanidinium hydroiodide pre-catalyst (10 mol%) in the chosen anhydrous solvent.

  • Oxidant Addition: Add the oxidant (1.1 eq) portion-wise at room temperature. Stir for 10-15 minutes to allow for the in situ formation of the active guanidinium hypoiodite catalyst.

  • Substrate Addition: Add the substrate (1.0 eq) and the nucleophile (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at the optimized temperature (e.g., room temperature or 40 °C) until the starting material is consumed, as monitored by TLC or LC-MS. The ionic interaction and hydrogen bonding ability of the guanidinium cation are crucial for enabling the bond-forming reaction.[11]

  • Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ to remove excess oxidant. Extract the product with an organic solvent, dry the combined organic layers, concentrate, and purify by column chromatography.

G Start Start: Assemble Reagents Setup 1. Combine Thiourea Precursor, Activator, and Catalyst in Flask Start->Setup Solvent 2. Add Anhydrous Solvent (THF) Setup->Solvent Cool 3. Cool to 0 °C Solvent->Cool AddReagents 4. Add Base (NMM) and Amine Substrate Cool->AddReagents React 5. Stir at Room Temperature (12-16h) [In Situ Guanidine Formation] AddReagents->React Workup 6. Aqueous Workup (Quench, Extract) React->Workup Purify 7. Dry, Concentrate, and Purify (Column Chromatography) Workup->Purify End End: Isolated Guanidine Product Purify->End

Figure 2. General experimental workflow for Protocol 1.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: The carbodiimide intermediate is sensitive to moisture, which can lead to the formation of urea byproducts. Ensure all glassware is flame-dried and reagents/solvents are anhydrous.

  • Steric Hindrance: Highly hindered amines may react slowly or give low yields.[6] In such cases, switching to a more potent activation system (e.g., HgCl₂) or using higher reaction temperatures may be necessary, though this can increase side reactions.[5]

  • Side Reactions: A competitive decomposition of the carbodiimide intermediate can occur, especially at elevated temperatures.[5] Maintaining optimal reaction temperatures and using protecting groups on the thiourea are crucial to minimize this issue.

  • Purification: The high polarity of some guanidine products can make purification challenging. Using Boc-protected guanidines improves their solubility in common organic solvents for chromatography.[7] If the final product is a salt, reverse-phase chromatography or ion exchange may be required.[7]

  • Choice of Activator: While effective, heavy-metal activators like HgCl₂ produce toxic waste. Greener alternatives like TCT or Mukaiyama's reagent are strongly preferred for both environmental and safety reasons.[6]

Summary & Outlook

The in situ formation of guanidine derivatives represents a significant advancement in synthetic methodology. By generating reactive carbodiimide intermediates from stable thiourea precursors, chemists can access a vast range of substituted guanidines in an efficient, one-pot manner. This strategy not only simplifies the synthesis of complex molecules and potential drug candidates but also provides a facile route to generating powerful organocatalysts for a variety of chemical transformations. Future developments will likely focus on expanding the scope of catalytic systems for in situ generation and developing even milder and more environmentally friendly activation methods, further solidifying this technique as an indispensable tool in modern organic chemistry.

References

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.). University of Toronto.
  • Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372.
  • Saito, A. (2023). Exploring Guanidinium Organocatalysts for Hypoiodite-Mediated Reactions. Yakugaku Zasshi, 143(6), 527-534. Retrieved from [Link]

  • Metal-Catalysed Reactions Enabled by Guanidine-Type Ligands. (n.d.). Request PDF.
  • Shaghayeghi Toosi, F. (2016). SYNTHESIS OF GUANIDINES VIA REACTION OF AMINES WITH CARBODIIMIDES IN THE PRESENCE OF IONIC LIQUID. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(1), 19-26. Retrieved from [Link]

  • Classical guanidine synthesis. Guanidine core structure obtained by... (n.d.). ResearchGate.
  • Zhang, W. X., Nishiura, M., & Hou, Z. (2007). Catalytic addition of amine N-H bonds to carbodiimides by half-sandwich rare-earth metal complexes: efficient synthesis of substituted guanidines through amine protonolysis of rare-earth metal guanidinates. Chemistry, 13(14), 4037-51. Retrieved from [Link]

  • Guanidines: from classical approaches to efficient catalytic syntheses. (2014). RSC Publishing.
  • Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. (n.d.). Request PDF | ResearchGate.
  • Applications of chiral guanidine organocatalysts in asymmetric transformations probing structure activity relationships of artificial enzyme active sites and development of metal -free oxidative cyclization reactions. (n.d.). ProQuest.
  • Guanidine synthesis by guanylation. (n.d.). Organic Chemistry Portal.
  • Paquette, W. D., & Mobo, B. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of visualized experiments : JoVE, (115), 54425. Retrieved from [Link]

  • Maryanoff, C. A., Stanzione, R. C., Plampin, J. N., & Mills, J. E. (1986). A convenient synthesis of guanidines from thioureas. The Journal of Organic Chemistry, 51(10), 1882-1884. Retrieved from [Link]

  • guanidine nitrate. (n.d.). Organic Syntheses Procedure.
  • Paquette, W. D., & Mobo, B. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115). Retrieved from [Link]

  • Drake, B., Patek, M., & Lebl, M. (1994). A Convenient Preparation of Monosubstituted N,N′-di(Boc)-Protected Guanidines. Synthesis, 1994(05), 579-582.
  • Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). (n.d.). ResearchGate.
  • Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. (n.d.). Request PDF | ResearchGate.
  • Berlinck, R. G. S., Kossuga, M. H., & Nascimento, A. M. (2005). Product Class 13: Guanidine Derivatives. Science of Synthesis, 22, 805-866.
  • Zhang, Y., & Kennan, A. J. (2001). Efficient introduction of protected guanidines in boc solid phase peptide synthesis. Organic letters, 3(15), 2341–2344. Retrieved from [Link]

  • Feichtinger, K., Zapf, C., Sings, H. L., & Goodman, M. (1998). Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents. The Journal of Organic Chemistry, 63(12), 3804-3805. Retrieved from [Link]

  • Reifenberg, E. H., & Batey, R. A. (2016). Synthesis of Cyclic Guanidines via Silver-Catalyzed Intramolecular Alkene Hydroamination Reactions of N-Allylguanidines. Organic letters, 18(11), 2596–2599. Retrieved from [Link]

  • GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. (n.d.). INEOS OPEN.
  • Guanidinium iodide salts as single component catalysts for CO2 to epoxide fixation. (2023). New Journal of Chemistry.
  • Lee, J., Park, S., & Lee, J. (2023). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3-Mediated Guanidine Formation. ACS omega, 8(1), 1084–1091. Retrieved from [Link]

  • A Fast Route for the Synthesis of Cyclic Guanidine Derivatives. (n.d.). Oriental Journal of Chemistry.
  • Stolar, T., Grabar, K., & Friščić, T. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1713-1740. Retrieved from [Link]

  • Stolar, T., Grabar, K., & Friščić, T. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein journal of organic chemistry, 13, 1713–1740. Retrieved from [Link]

  • Metal-catalysed reactions enabled by guanidine-type ligands. (2018). Organic & Biomolecular Chemistry.
  • Examples of guanidines as fragments within superbases, chiral organocatalysts, natural products, drug molecules, ligands, sweeteners, explosives and catalysts for the transesterification of vegetable oils. (n.d.). ResearchGate.
  • Guanidine Organocatalysis. (n.d.). Request PDF | ResearchGate.
  • Smith, B. D., & Schmidtchen, F. P. (2000). Using guanidinium groups for the recognition of RNA and as catalysts for the hydrolysis of RNA. Journal of the American Chemical Society, 122(49), 12017-12024. Retrieved from [Link]

Sources

Application Notes and Protocols: Cyanoguanidine-Based Polymers in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Versatile Chemistry of Cyanoguanidine

Cyanoguanidine, more commonly known in industrial circles as dicyandiamide (DCD), is a white crystalline organic compound that serves as a remarkably versatile building block in polymer and material science.[1] It is a dimer of cyanamide and is produced by treating cyanamide with a base.[2] The molecule's unique structure, featuring a nitrile group and two amine groups, imparts a high nitrogen content and distinct reactivity, making it a precursor for a wide range of functional materials.[2][3]

The polymerization of cyanoguanidine, often through controlled condensation, leads to polymers like poly(dicyandiamide), which find extensive use as high-performance additives.[3] These polymers and the monomer itself are integral to the formulation of adhesives, coatings, flame retardants, and water treatment agents.[4] This guide provides an in-depth exploration of the core applications of cyanoguanidine-based polymers, elucidating the underlying chemical mechanisms and providing detailed protocols for their practical implementation in a research and development setting.

Application: Latent Curing Agent for Epoxy Resins

Cyanoguanidine is widely recognized as a latent curing agent for epoxy resins, a critical application in the formulation of high-performance adhesives, powder coatings, and composites for industries like aerospace and electronics.[2][4]

Expertise & Experience: The Mechanism of Latent Curing

The "latency" of dicyandiamide is its most significant advantage. At room temperature, it is a stable solid that is sparingly soluble in epoxy resins, allowing for the formulation of stable, one-component systems with long shelf lives.[5] Curing is initiated only upon heating, typically above 170°C.

The curing mechanism is a multi-step process:

  • Melting and Dissolution: Upon heating, DCD melts and dissolves into the epoxy resin.

  • Addition Reaction: The primary and secondary amine groups of the cyanoguanidine molecule react with the epoxy groups of the resin through a nucleophilic addition reaction. This opens the epoxy ring and forms a hydroxyl group.

  • Further Reactions: The newly formed hydroxyl groups can then catalyze further reactions, including the reaction of the nitrile group (C≡N) or additional etherification reactions with other epoxy groups.[6] These subsequent reactions lead to a highly cross-linked, three-dimensional polymer network, which is responsible for the final material's excellent thermal and mechanical properties.

The reaction can be accelerated by catalysts such as imidazoles or tertiary amines, which can lower the required curing temperature.[5][6]

Visualization: Epoxy Curing Mechanism

G cluster_reactants Reactants cluster_process Curing Process DCD Cyanoguanidine (DCD) (H₂N)₂C=N-C≡N Heat Heat (>170°C) + Catalyst (optional) DCD->Heat Epoxy Epoxy Resin (with oxirane rings) Epoxy->Heat Step1 Step 1: Addition Reaction Amine groups attack epoxy rings Heat->Step1 Initiation Step2 Step 2: Further Cross-linking - Nitrile group reaction - Etherification Step1->Step2 Propagation Product Cured Thermoset Polymer (Highly cross-linked network) Step2->Product

Caption: Reaction pathway for the latent curing of epoxy resin with cyanoguanidine.

Trustworthiness: Protocol for Curing of Epoxy Resin

This protocol describes the preparation and curing of a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin.

Materials:

  • DGEBA-based epoxy resin (e.g., EPON™ 828)

  • Dicyandiamide (DCD), micronized powder[7]

  • Catalyst (optional, e.g., 2-Methylimidazole)

  • High-shear mixer or planetary centrifugal mixer

  • Convection oven

  • Molds for sample preparation (e.g., aluminum pans, silicone molds)

  • Differential Scanning Calorimeter (DSC) for analysis

Procedure:

  • Pre-treatment: Dry the DCD powder in an oven at 70°C for 2 hours to remove any residual moisture.

  • Formulation: Weigh the DGEBA epoxy resin into a mixing vessel. The amount of DCD required is typically calculated in parts per hundred resin (phr). A common starting point is 4-8 phr.

  • Dispersion: Add the dried DCD powder to the liquid epoxy resin. Mix using a high-shear mixer at a moderate speed for 15-20 minutes, or until the DCD is uniformly dispersed. If the viscosity is too high, the resin can be gently warmed to 40-50°C to facilitate mixing.

  • Degassing: Place the mixture in a vacuum chamber to remove any air bubbles introduced during mixing.

  • Curing: Pour the formulated resin into the desired molds. Place the molds in a preheated convection oven. A typical curing schedule is 2 hours at 170°C.

  • Post-Curing & Analysis: After the curing cycle, turn off the oven and allow the samples to cool slowly to room temperature to prevent thermal stress. The degree of cure and the glass transition temperature (Tg) can be determined using DSC.

Data Presentation: Curing Agent Performance
Curing Agent TypeTypical Dosage (phr)Curing Temperature (°C)Glass Transition (Tg, °C)Key Advantages
Dicyandiamide (DCD) 4 - 8170 - 180120 - 140One-component stability, long shelf-life
Aliphatic Amine25 - 3525 - 8060 - 90Fast room temperature cure
Anhydride70 - 90120 - 160150 - 200High thermal resistance, low exotherm

Application: Halogen-Free Flame Retardants

Cyanoguanidine and its derivatives, such as melamine, are prominent nitrogen-containing flame retardants.[8] They are increasingly used as environmentally friendly alternatives to halogenated flame retardants, which are under regulatory scrutiny.[9] They find application in plastics, textiles, and paper.[1][4][7]

Expertise & Experience: The Mechanism of Flame Retardancy

Nitrogen-based flame retardants primarily act in both the gas phase and the condensed phase of a fire.[8]

  • Gas Phase Action: When exposed to the high temperatures of a fire, cyanoguanidine-based compounds decompose endothermically (absorbing heat) and release non-flammable gases, primarily ammonia (NH₃) and nitrogen (N₂).[4] These gases dilute the flammable volatile gases produced by the decomposing polymer and reduce the oxygen concentration in the vicinity of the flame, effectively "starving" the fire.[10]

  • Condensed Phase Action: The decomposition also promotes the formation of a stable, insulating char layer on the surface of the polymer.[10] This char acts as a physical barrier, slowing down heat transfer to the underlying material and preventing the escape of flammable volatiles.[9]

Visualization: Flame Retardant Mode of Action

G cluster_fire Fire Conditions (High Heat) cluster_gas Gas Phase Action cluster_condensed Condensed Phase Action Polymer Polymer + Cyanoguanidine FR Heat Heat Source Polymer->Heat Decomposition Endothermic Decomposition Heat->Decomposition GasRelease Release of Inert Gases (NH₃, N₂) Decomposition->GasRelease Char Promotes Char Formation Decomposition->Char Dilution Dilution of Fuel & Oxygen GasRelease->Dilution Flame Flame Suppression Dilution->Flame Barrier Insulating Barrier Layer Char->Barrier Barrier->Flame G cluster_process Jar Test Process Wastewater Colored Wastewater (Anionic Dyes) Mix 1. Rapid Mix (Charge Neutralization) Wastewater->Mix Flocculant Poly(dicyandiamide) Solution Flocculant->Mix Floc 2. Slow Mix (Floc Formation) Mix->Floc Settle 3. Sedimentation (Flocs Settle) Floc->Settle Result Treated Water (Clear) + Sludge Settle->Result

Caption: Workflow for wastewater decolorization using a poly(dicyandiamide) flocculant.

Trustworthiness: Protocol for Jar Test Evaluation

The jar test is a standard laboratory procedure to determine the optimal dosage of a flocculant.

Materials:

  • Jar testing apparatus with multiple paddles

  • Beakers (1000 mL)

  • Synthetic dye wastewater (e.g., 100 mg/L solution of Congo Red)

  • 1% stock solution of poly(dicyandiamide) flocculant

  • pH meter and buffers (HCl, NaOH)

  • UV-Vis Spectrophotometer

  • Pipettes and graduated cylinders

Procedure:

  • Preparation: Fill six 1000 mL beakers with the synthetic dye wastewater. Place them in the jar test apparatus.

  • pH Adjustment: Measure the initial pH of the wastewater and adjust it to the desired range (typically pH 7-8) using dilute HCl or NaOH.

  • Dosage: While the paddles are off, add varying dosages of the 1% flocculant stock solution to five of the beakers (e.g., 1, 2, 3, 4, 5 mL, corresponding to 10, 20, 30, 40, 50 mg/L). The sixth beaker serves as a control with no flocculant.

  • Rapid Mix: Turn on the paddles to a high speed (e.g., 200 rpm) for 2 minutes. This ensures rapid and uniform dispersion of the flocculant.

  • Slow Mix: Reduce the paddle speed to a slow mix (e.g., 40 rpm) for 15 minutes. This promotes contact between destabilized particles and allows flocs to grow.

  • Settling: Turn off the paddles and allow the flocs to settle for 30 minutes.

  • Analysis: Carefully collect a supernatant sample from the top of each beaker. Measure the absorbance of each sample at the dye's maximum wavelength (λ_max) using the UV-Vis spectrophotometer.

  • Calculate Efficiency: The decolorization efficiency is calculated using the formula: Efficiency (%) = [(A₀ - A) / A₀] × 100 where A₀ is the absorbance of the control and A is the absorbance of the treated sample.

Data Presentation: Flocculant Dosage Optimization
Flocculant Dosage (mg/L)Final Absorbance (AU)Decolorization Efficiency (%)
0 (Control)1.5200%
100.85144%
200.21386%
300.04697%
400.04897%
500.09194%

Data is illustrative. The optimal dosage is determined by the point of maximum efficiency before overdosing causes re-stabilization (seen here at 50 mg/L).

References

  • Current time inform
  • 2-Cyanoguanidine - Wikipedia. Wikipedia. [Link]

  • US5387656A - Substituted cyanoguanidines as curing agents for epoxy resins - Google Patents.
  • Dicyandiamide Supplier | 461-58-5 | Your Reliable Distributor Riverland Trading. Riverland Trading. [Link]

  • Study on the mechanism of 1‐cyanoguanidine cure of epoxy resins using model compounds. Wiley Online Library. [Link]

  • Textile Colour Removing Chemicals - POLY DICYANDIAMIDE. Dubichem. [Link]

  • Dicyandiamide - Choice Org. Choice Organochem LLP. [Link]

  • DICYANDIAMIDE - Ataman Kimya. Ataman Kimya. [Link]

  • Synthesis and Application of Guanidine-Based Antibacterial Polymers. ACS Publications. [Link]

  • (PDF) Synthesis of Cyanoguanidine Derivertives and Thermal - Amanote Research. Amanote Research. [Link]

  • Poly(methylene-co-guanidine), hydrochloride CAS 55295-98-2 - Watson International. Watson International. [Link]

  • The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering - NIH. National Institutes of Health. [Link]

  • Poly(methylene-co-guanidine), hydrochloride CAS 55295-98-2 - Warshel Chemical Ltd. Warshel Chemical Ltd. [Link]

  • What Are Common Flame Retardants Used In Polymers? - Chemistry For Everyone. YouTube. [Link]

  • Functional Isocyanide-Based Polymers - PubMed. National Institutes of Health. [Link]

  • Synthesis of modified guanidine-based polymers and their antimicrobial activities revealed by AFM and CLSM - PubMed. National Institutes of Health. [Link]

  • Understanding the Properties and Uses of Poly(methylene-co-guanidine) Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Polyhexamethylene guanidine - Wikipedia. Wikipedia. [Link]

  • Polymer Flame Retardant Chemistry. I-BEAM. [Link]

  • Properties and Applications of Polymers: A Mini Review. ResearchGate. [Link]

  • Biomolecules as Flame Retardant Additives for Polymers: A Review - MDPI. MDPI. [Link]

  • Flame‐Retardant Polymers - ResearchGate. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cyano-3-(1-methylethyl)guanidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Cyano-3-(1-methylethyl)guanidine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental challenges. Our focus is on the causality behind experimental choices to ensure robust and reproducible outcomes.

Overview of this compound Synthesis

This compound, also known as isopropyldicyandiamide, is a key chemical intermediate.[1][2] It is notably identified as a synthesis impurity (Impurity A) in the production of the antimalarial drug Proguanil.[3][4] Therefore, understanding and controlling its formation is critical for pharmaceutical quality control. The primary synthesis route involves the nucleophilic addition of isopropylamine to a cyanoguanidine or dicyanamide source.

The core reaction is illustrated below:

cluster_reactants Reactants cluster_product Product Isopropylamine Isopropylamine Reaction_Vessel Reaction (Solvent, Heat) Isopropylamine->Reaction_Vessel + Sodium_Dicyanamide Sodium Dicyanamide (or other cyanating agent) Sodium_Dicyanamide->Reaction_Vessel + Target_Molecule This compound Reaction_Vessel->Target_Molecule Yield

Caption: General reaction scheme for synthesizing this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis, providing explanations grounded in chemical principles to guide your experimental design.

Q1: What are the most common starting materials and their respective advantages?

The choice of starting materials is fundamental to the reaction's success. The two primary approaches are:

  • Route A: Isopropylamine + Sodium Dicyanamide: This is a direct and cost-effective method. Sodium dicyanamide serves as the backbone for the cyanoguanidine structure. The reaction is typically performed in a suitable solvent like n-butanol.[3]

  • Route B: Isopropylamine + Activated Cyanoguanidine Derivative: This route uses a pre-activated cyanating agent, such as an O-aryl-N-cyanoisourea (e.g., O-m-tolyl-N-cyanoisourea).[5][6] While requiring an additional preparatory step for the isourea, this method can offer milder reaction conditions and sometimes higher selectivity, as the leaving group (m-cresol) is more favorable than displacing a salt.

Causality: Route A is atom-economical but may require higher temperatures or longer reaction times to drive the reaction. Route B involves a better leaving group, facilitating the nucleophilic attack by isopropylamine, which can lead to faster conversions under milder conditions.[5]

Q2: How does the molar ratio of reactants impact the yield?

A slight excess of the amine component (isopropylamine) is sometimes used to ensure the complete consumption of the more valuable cyanating agent. However, a large excess can complicate purification by making it difficult to remove the unreacted, volatile amine. For guanidine sulfamate synthesis, a molar ratio of approximately 1 mole of urea to 2-3 moles of the sulfamate is often preferred to drive the reaction towards completion.[7] A similar principle can be applied here, where a modest excess of one reactant can shift the equilibrium.

Recommendation: Start with a molar ratio of 1:1 to 1:1.2 of the cyanating agent to isopropylamine. Monitor the reaction progress to determine if an adjustment is necessary for your specific conditions.

Q3: What is the optimal reaction temperature and why is it critical?

Temperature is a double-edged sword in this synthesis.

  • Too Low: The reaction rate will be slow, leading to incomplete conversion even after extended periods.

  • Too High: This can cause several issues:

    • Decomposition: The desired product, this compound, may decompose.

    • Side Reactions: Higher temperatures can promote the formation of by-products, such as the dimerization or trimerization of cyanoguanidine intermediates.[7] For related biguanide syntheses, temperatures can range from 70°C to reflux conditions in solvents like isopropanol or n-butanol.[3][5] Some high-temperature fusion methods for biguanide synthesis can even reach 180-200°C, but these are typically for hydrochloride salts.[8]

Recommendation: Begin with a temperature of 70-80°C and monitor via HPLC. Gradually increase the temperature to the solvent's reflux if the reaction is sluggish, while simultaneously checking for the appearance of degradation products.

Q4: Which solvent system should I use?

Solvent choice is critical for reactant solubility, reaction rate, and minimizing side reactions.[9]

SolventAdvantagesDisadvantagesCommon Use Case
Isopropanol Good solubility for reactants; easy to remove under vacuum.Lower boiling point may require longer reflux times.General-purpose, effective for isourea-based routes.[5][6]
n-Butanol Higher boiling point allows for higher reaction temperatures, potentially increasing the rate.More difficult to remove completely.Often used in syntheses starting from sodium dicyanamide.[3]
Dioxane Aprotic, can be useful if proton transfer interferes with the reaction.Can form peroxides; higher toxicity.Used in the workup and purification stages.[3]
Acetonitrile Polar aprotic, often superior for preventing certain side products in guanidine synthesis.[9]May not be suitable for all starting material combinations.Alternative to alcohols, especially when side reactions are an issue.

Q5: How can I effectively monitor the reaction's progress?

Visual inspection is unreliable. The most robust method is High-Performance Liquid Chromatography (HPLC) .[7]

  • Method: A reversed-phase C18 column is typically effective.[10]

  • Mobile Phase: A buffered mobile phase (e.g., phosphate buffer) with an organic modifier like acetonitrile or methanol is a good starting point.[10]

  • Detection: UV detection at a wavelength around 220-260 nm is usually suitable for the cyano- and guanidine chromophores.

  • Procedure: Withdraw small aliquots from the reaction mixture at set time intervals (e.g., every 1-2 hours). Quench the reaction in the aliquot (e.g., by diluting in mobile phase) and inject it into the HPLC. Monitor the disappearance of starting materials and the appearance of the product peak. The reaction is complete when the area of the starting material peak plateaus at a minimum.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis.

start_node Low or No Yield Observed decision_node decision_node start_node->decision_node Analyze reaction mixture by HPLC/TLC cause_node1 cause_node1 decision_node->cause_node1 High % of Starting Material Remains cause_node2 cause_node2 decision_node->cause_node2 Low % of Starting Material, Low Product solution_node solution_node cause_node cause_node solution_node1a Solution: 1. Increase temperature incrementally. 2. Extend reaction time. 3. Consider a catalyst (e.g., Lewis acid). [10] cause_node1->solution_node1a Potential Cause: Insufficient Energy solution_node1b Solution: 1. Ensure vigorous stirring. 2. Check for solubility issues; consider a different solvent. [7] cause_node1->solution_node1b Potential Cause: Poor Reactant Mixing solution_node2a Solution: 1. Reduce reaction temperature. 2. Monitor reaction to stop at peak conversion before degradation increases. [5] cause_node2->solution_node2a Potential Cause: Product Decomposition solution_node2b Solution: 1. Re-evaluate solvent choice. 2. Use amine hydrochloride salt to moderate reactivity. [11] cause_node2->solution_node2b Potential Cause: Side Reactions Dominating

Caption: Troubleshooting logic for addressing low product yield.

Issue 1: Low Yield of this compound

Potential CauseRecommended SolutionCausality
Incomplete Reaction Optimize Reaction Time and Temperature: Ensure the reaction is conducted in an appropriate temperature range (e.g., 70°C to reflux) for a sufficient duration. Use HPLC to find the point of maximum conversion.[7]The activation energy for the reaction may not be met, or the reaction kinetics are slow under the current conditions.
Ensure Proper Mixing: Inadequate agitation can lead to localized temperature gradients and poor reactant contact, especially in heterogeneous mixtures.Effective mass transfer between reactants is essential for the reaction to proceed to completion.
Suboptimal Reactant Choice or Activation Use Amine Hydrochloride: Reacting the hydrochloride salt of isopropylamine can be an effective strategy, especially in fusion or high-temperature solvent-based methods.[8]Using the salt form can prevent undesired side reactions and sometimes improves thermal stability.
Consider a Lewis Acid Catalyst: Catalytic amounts of a Lewis acid (e.g., Sc(OTf)₃) can activate the cyano group, making it more electrophilic and susceptible to nucleophilic attack by the amine.[11][12]Catalysis provides an alternative, lower-energy reaction pathway, increasing the reaction rate under milder conditions.
Product Decomposition Avoid Excessive Temperatures: Do not exceed the optimal reaction temperature. If the product peak on the HPLC decreases after reaching a maximum, decomposition is likely occurring.[7]Guanidine structures can be thermally labile, and prolonged exposure to high heat can lead to fragmentation or rearrangement.
Loss During Workup & Purification Optimize Extraction/Isolation: The product is sometimes obtained as a sticky mass or oil.[3] Trituration with a non-polar solvent like diethyl ether can induce solidification.[5] Acid-base extraction can effectively separate the basic guanidine product from neutral or acidic impurities.[6][13]The physical properties of the crude product require a tailored purification strategy to prevent physical loss of material.

Issue 2: Difficulty in Product Isolation

If the crude product is a sticky, intractable oil, the following purification protocol is recommended.

Protocol: Purification by Acid-Base Extraction

This protocol is adapted from methodologies used for similar guanidine compounds.[6][13]

  • Dissolution: After removing the reaction solvent in vacuo, dissolve the crude residue in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 5% HCl). The basic guanidine product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

  • Separation: Separate the aqueous layer. Wash the organic layer once more with the dilute acid to ensure complete extraction. Combine the aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base (e.g., 50% NaOH solution) with stirring until the pH is basic (pH > 9). The product will deprotonate and precipitate or form an oil.

  • Product Extraction: Extract the basified aqueous solution multiple times with an organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

References

  • Pai, N. R., & Sawant, S. S. (2014). Synthesis of impurities of proguanil hydrochloride, an antimalarial drug. Der Pharma Chemica, 6(1), 176-187.

  • Gaudin, O., et al. (1998). Development and validation of a high-performance liquid chromatographic method for the determination of chloroquine and proguanil and its metabolites in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 17(2), 297-304.

  • Der Pharma Chemica. (2012). Synthesis of impurities of proguanil hydrochloride, an antimalarial drug.

  • Semantic Scholar. (2014). Synthesis of impurities of proguanil hydrochloride, an antimalarial drug.

  • BenchChem. (2025). Technical Support Center: Guanidine Sulfamate Synthesis.

  • ResearchGate. (2025). Synthesis of impurities of proguanil hydrochloride, an antimalarial drug.

  • BenchChem. (2025). Technical Support Center: Optimizing Guanidine Synthesis.

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation.

  • University of Toronto. (2004). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds.

  • ResearchGate. (n.d.). Cyanoguanidine as a versatile, eco-friendly and inexpensive reagent for the synthesis of 2-aminobenzoxazoles and 2-guanidinobenzoxazoles.

  • Bailly, F., et al. (2021). Synthetic accesses to biguanide compounds. Molecules, 26(9), 2733.

  • PrepChem. (n.d.). Synthesis of cyano guanidine.

  • PrepChem. (n.d.). Synthesis of 1-Cyano-3-(4-pyridylmethyl)-guanidine.

  • ANEXIB Chemicals. (n.d.). 1-Cyano-3-isopropyl guanidine.

  • Werner, E. A., & Bell, J. (1922). CCXIV.—The Preparation of Methylguanidine, and of ββ-Dimethylguanidine by the Interaction of Dicyanodiamide and Methylammonium and Dimethylammonium Chlorides respectively. Journal of the Chemical Society, Transactions, 121, 1790-1794.

  • PubChem. (n.d.). This compound.

  • Sigma-Aldrich. (n.d.). 1-cyano-3-isopropylguanidine.

  • U.S. Patent No. 4,707,478. (1987). Guanidine derivatives.

Sources

Technical Support Center: Optimization of 1-Cyano-3-isopropylguanidine Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 1-Cyano-3-isopropylguanidine in catalytic applications. This guide is designed to provide practical, in-depth answers to common challenges encountered during reaction optimization. It combines established chemical principles with field-proven troubleshooting strategies to enhance the efficiency and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of 1-Cyano-3-isopropylguanidine as a catalyst.

Q1: What is 1-Cyano-3-isopropylguanidine and what is its primary catalytic function?

1-Cyano-3-isopropylguanidine (C₅H₁₀N₄, MW: 126.16) is a substituted guanidine derivative.[1][2] In organic synthesis, its primary role is that of a strong organic base, often functioning as a Brønsted base organocatalyst.[3][4] Guanidines are known for their high pKa values, enabling them to deprotonate a wide range of acidic protons on substrate molecules, thereby generating highly reactive nucleophiles.[3][4]

The key to its catalytic power lies in a dual-activation mechanism. After deprotonating a substrate, the resulting protonated guanidinium cation can then act as a hydrogen-bond donor, activating an electrophile and organizing the transition state for enhanced reactivity and selectivity.[3][4][5]

Q2: What are the typical starting conditions for a reaction catalyzed by 1-Cyano-3-isopropylguanidine?

While optimal conditions are substrate-dependent, a good starting point for exploration is:

  • Catalyst Loading: 5-10 mol%.

  • Temperature: Room temperature (approx. 25 °C) to 60 °C.[6]

  • Solvent: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene.

  • Atmosphere: An inert atmosphere (Nitrogen or Argon) is recommended to prevent side reactions with atmospheric moisture and carbon dioxide, which can react with the strongly basic guanidine.

Q3: How do I select an appropriate solvent?

Solvent choice is critical as it influences catalyst solubility, substrate solubility, and the stability of charged intermediates. The rate of guanidine-catalyzed reactions can be significantly affected by the solvent's ability to solvate ions.[7]

  • Polar Aprotic Solvents (e.g., DCM, THF, Acetonitrile): Generally good starting points. They can dissolve the catalyst and many organic substrates without interfering with the catalytic cycle through hydrogen bonding.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Can be effective, particularly if aggregation of intermediates is desired or if reactants are highly nonpolar.

  • Protic Solvents (e.g., Alcohols, Water): Generally avoided. These solvents can compete with the substrate for the catalyst's basic site, effectively inhibiting or quenching the catalytic cycle.

A solvent screen is a highly recommended first step in any optimization study.[6]

Q4: Is the catalyst sensitive to air or moisture?

Yes. As a strong base, 1-Cyano-3-isopropylguanidine can readily react with atmospheric CO₂ to form an inactive carbonate salt and with water. This deactivation of the catalyst will lead to lower yields and poor reproducibility. It is crucial to handle the catalyst under an inert atmosphere and use anhydrous solvents for best results.

Part 2: Troubleshooting Guide for Reaction Optimization

This guide provides a systematic approach to resolving common issues encountered during reaction development.

Problem 1: Low or No Reaction Conversion

Low conversion is the most common challenge. The following workflow can help diagnose the root cause.

G Start Low or No Conversion Catalyst 1. Verify Catalyst Integrity Start->Catalyst Purity Check Purity (NMR, MP) Confirm correct storage (inert, dry, cool) Catalyst->Purity Conditions 2. Re-evaluate Reaction Conditions Catalyst->Conditions Temp Vary Temperature (e.g., 0°C, RT, 60°C) Conditions->Temp Solvent Screen Solvents (DCM, THF, Toluene, ACN) Conditions->Solvent Loading Increase Catalyst Loading (e.g., 10 mol%, 15 mol%) Conditions->Loading Reagents 3. Assess Reagent Quality Conditions->Reagents Substrate Check Substrate Purity Remove acidic/basic impurities Reagents->Substrate Dryness Ensure Anhydrous Solvents and Reagents Reagents->Dryness

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Solutions for Low Conversion:

  • Cause A: Inactive Catalyst

    • Diagnosis: The catalyst may have degraded due to improper storage or may be of insufficient purity. The melting point of pure 1-Cyano-3-isopropylguanidine is 87-89°C.[8]

    • Solution:

      • Verify Purity: Check the purity of your catalyst batch via ¹H NMR, ¹³C NMR, and melting point analysis. Compare against reference data.

      • Proper Handling: Always store the catalyst under an inert atmosphere (e.g., in a glovebox or desiccator with drying agent) and in a refrigerator.

      • Source a New Batch: If degradation is suspected, acquire a fresh bottle from a reputable supplier.[2][9][10]

  • Cause B: Suboptimal Reaction Parameters

    • Diagnosis: The chosen solvent, temperature, or catalyst loading may not be suitable for your specific substrate combination.

    • Solution: A systematic optimization is required. A Design of Experiments (DoE) approach can be highly efficient.

      • Temperature Screening: Run the reaction at a range of temperatures (e.g., 0 °C, 25 °C, 50 °C, 80 °C). Some reactions require thermal energy to overcome activation barriers, while others may favor lower temperatures to prevent side product formation.[11]

      • Solvent Screening: Test a panel of anhydrous solvents with varying polarities (e.g., Toluene, THF, DCM, CH₃CN).

      • Catalyst Loading: While 5-10 mol% is a good start, some less reactive substrates may require higher loadings (e.g., 15-20 mol%). Conversely, highly active systems might work well with as little as 1-2 mol%.[12]

  • Cause C: Presence of Inhibitors

    • Diagnosis: Trace amounts of acid or water in your starting materials or solvent can neutralize the catalyst.

    • Solution:

      • Purify Reagents: Ensure your substrates are pure and free from acidic or basic impurities.

      • Use Anhydrous Solvents: Use freshly distilled solvents or purchase high-quality anhydrous solvents and store them over molecular sieves.

Problem 2: Formation of Side Products / Low Selectivity
  • Cause A: Reaction Temperature is Too High

    • Diagnosis: High temperatures can provide enough energy to access alternative reaction pathways or cause decomposition of substrates, products, or the catalyst itself.[13]

    • Solution: Attempt the reaction at a lower temperature. Even if the reaction rate decreases, the improvement in selectivity may lead to a higher isolated yield of the desired product.

  • Cause B: Competing Reaction Mechanisms

    • Diagnosis: Guanidines can act as both Brønsted bases and, in some cases, as nucleophiles.[3][4] This can lead to unwanted side reactions where the catalyst itself is incorporated into a byproduct.

    • Solution:

      • Modify the Catalyst: While not always feasible, using a more sterically hindered guanidine can sometimes suppress its nucleophilicity while retaining its basicity.

      • Use Additives: The addition of co-catalysts or additives can sometimes favor one reaction pathway over another. For example, additives that can assist in the hydrogen-bonding network may enhance selectivity.

Problem 3: Poor Reproducibility
  • Cause A: Inconsistent Catalyst Activity

    • Diagnosis: Different batches of the catalyst may have varying levels of purity. Small amounts of impurities can have a significant impact on catalytic performance.

    • Solution: Whenever possible, use a single, well-characterized batch of catalyst for an entire series of experiments. If you must switch batches, perform a quick validation experiment to ensure consistent results.

  • Cause B: Variable Atmospheric Contamination

    • Diagnosis: Day-to-day variations in lab humidity or inconsistent inerting techniques can lead to fluctuating levels of catalyst deactivation by water and CO₂.

    • Solution: Adopt a strict and consistent experimental setup protocol. Use Schlenk line or glovebox techniques for all manipulations involving the catalyst and anhydrous solvents.

Part 3: Protocols and Data

General Experimental Protocol for a Catalytic Reaction

This protocol provides a standardized framework for setting up a reaction.

  • Oven-Dry Glassware: Dry all glassware (reaction vial, stir bar, syringes) in an oven at >120 °C overnight and allow to cool in a desiccator.

  • Inert Atmosphere: Assemble the reaction vessel and purge with dry nitrogen or argon for 10-15 minutes.

  • Add Solids: Under a positive pressure of inert gas, add the substrate(s) and 1-Cyano-3-isopropylguanidine catalyst to the reaction vessel.

  • Add Solvent: Add the required volume of anhydrous solvent via syringe.

  • Add Liquid Reagents: Add any liquid substrates or reagents via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by periodically taking small aliquots under inert conditions.

  • Workup: Upon completion, quench the reaction (e.g., with a mild acid like saturated NH₄Cl solution), and proceed with standard extraction and purification procedures.

Table 1: Example of Reaction Parameter Optimization

The following table illustrates a typical optimization process for a hypothetical reaction: A + B → C . The goal is to maximize the yield of product C.

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield of C (%)
15DCM252445
210DCM252468
315DCM252470
410Toluene252455
510THF252475
610THF04860
710THF501291
810 THF 50 12 91

Data is hypothetical for illustrative purposes.

Visualization of the Catalytic Cycle

The catalytic role of guanidine is best understood by visualizing its dual-activation mechanism.

G cluster_0 Catalytic Cycle Catalyst Guanidine (B) Nuc_anion Deprotonated Nucleophile (Nuc-) Catalyst->Nuc_anion Deprotonates Nucleophile Protonated_Catalyst Guanidinium (BH+) TS [Nuc---E---BH+] Transition State Protonated_Catalyst->TS H-bonds to & Activates Electrophile Nuc_H Nucleophile (Nuc-H) Nuc_H->Nuc_anion Elec Electrophile (E) Elec->TS Nuc_anion->TS TS->Catalyst Regenerates Catalyst Product Product (Nuc-E) TS->Product

Caption: Dual activation mechanism of guanidine catalysis.

References

  • Optimization of reaction temperature (a) and catalyst loading (b) of C1... - ResearchGate. Available from: [Link]

  • Mechanistic Considerations of Guanidine-Catalyzed Reactions . - Chem. Commun., 2011, 47, 8210-8219. Available from: [Link]

  • Mechanistic considerations of guanidine-catalyzed reactions - RSC Publishing . Available from: [Link]

  • Optimization of the reaction conditions. a | Download Scientific Diagram . - ResearchGate. Available from: [Link]

  • Guanidinate Zn(II) Complexes as Efficient Catalysts for Lactide Homo- and Copolymerization under Industrially Relevant Conditions . - ACS Applied Polymer Materials. Available from: [Link]

  • Optimization of reaction conditions. | Download Scientific Diagram . - ResearchGate. Available from: [Link]

  • Optimization of reaction conditions a . | Download Scientific Diagram . - ResearchGate. Available from: [Link]

  • Carbon Capture via Crystallization with a Guanidine Ligand - INFO - Oak Ridge National Laboratory . Available from: [Link]

  • Chemical and Physical Tailoring of Guanidine-based Covalent Adaptable Networks - Western CEDAR . Available from: [Link]

  • Optimization of the reaction conditions. [a] | Download Scientific Diagram . - ResearchGate. Available from: [Link]

  • Optimization of the Reaction Conditions a | Download Scientific Diagram . - ResearchGate. Available from: [Link]

  • Mechanistic considerations of guanidine-catalyzed reactions - OUCI . Available from: [Link]

  • Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis | Organometallics - ACS Publications . Available from: [Link]

  • Metal-catalysed reactions enabled by guanidine-type ligands - Organic & Biomolecular Chemistry (RSC Publishing) . Available from: [Link]

  • 1-Cyano-3-(1-methylethyl)guanidine | C5H10N4 | CID 370391 - PubChem . Available from: [Link]

  • Effect of solvent properties on reaction of isocyanates with mercaptans - ResearchGate . Available from: [Link]

  • Preparation and synthetic applications of cyano compounds - ResearchGate . Available from: [Link]

  • Synthesis, Reactions and Uses of Isocyanides in Organic Synthesis. An Update | Request PDF - ResearchGate . Available from: [Link]

  • Cyano/Hydroxyl Groups Co-Functionalized g-C3N4 for Photocatalytic NO Removal: A Synergistic Strategy towards Inhibition of Toxic Intermediate NO2 - MDPI . Available from: [Link]

Sources

Common side products in the synthesis of 1-Cyano-3-(1-methylethyl)guanidine.

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Cyano-3-(1-methylethyl)guanidine. Here, we address common challenges and frequently asked questions to streamline your experimental workflow and enhance product purity. Our approach is grounded in established chemical principles and validated through practical application.

Troubleshooting Guide: Common Side Products and Synthetic Challenges

This section provides a detailed, question-and-answer-formatted troubleshooting guide to address specific issues encountered during the synthesis of this compound.

Q1: My reaction is producing a significant amount of a higher molecular weight byproduct that is difficult to separate. What is it and how can I avoid it?

A1: This is a very common issue, and the likely culprit is the formation of 1,5-bis(1-methylethyl)biguanide.

  • Causality: The synthesis of this compound involves the nucleophilic addition of isopropylamine to dicyandiamide. However, the newly formed this compound can react with another molecule of isopropylamine, leading to the formation of the biguanide derivative, 1,5-bis(1-methylethyl)biguanide. This is particularly prevalent if an excess of isopropylamine is used or if the reaction temperature is too high for a prolonged period.

  • Troubleshooting Protocol:

    • Stoichiometry Control: Carefully control the stoichiometry of your reactants. A 1:1 molar ratio of dicyandiamide to isopropylamine is recommended to minimize the formation of the biguanide byproduct.

    • Temperature Management: Maintain a moderate reaction temperature. While heat is necessary to drive the reaction, excessive temperatures can favor the formation of the 1,5-disubstituted biguanide. A temperature range of 80-100°C is generally effective.

    • Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as HPLC. Stop the reaction once the consumption of dicyandiamide has plateaued to prevent the accumulation of the byproduct.

  • Workflow for Minimizing 1,5-bis(1-methylethyl)biguanide Formation:

cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Outcome Reactants Dicyandiamide Isopropylamine Stoichiometry 1:1 Molar Ratio Reactants->Stoichiometry Precise Control HPLC_Analysis Monitor Reactant Consumption Stoichiometry->HPLC_Analysis Initiates Reaction Temperature 80-100°C Temperature->HPLC_Analysis Desired_Product This compound (High Purity) HPLC_Analysis->Desired_Product Reaction Quenched at Optimal Time Side_Product 1,5-bis(1-methylethyl)biguanide (Minimized) HPLC_Analysis->Side_Product Prolonged Reaction/ Excess Amine

Caption: Workflow for minimizing byproduct formation.

Q2: I have a white, insoluble solid that has precipitated from my reaction mixture. What is this impurity?

A2: This is likely melamine, a trimer of cyanamide.

  • Causality: Dicyandiamide can undergo thermal decomposition and trimerization to form the highly stable and insoluble compound, melamine.[1] This side reaction is highly dependent on temperature. The conversion of dicyandiamide to melamine typically occurs at temperatures above its melting point (around 209°C).[1]

  • Troubleshooting Protocol:

    • Strict Temperature Control: Ensure that the reaction temperature does not exceed 150°C. Localized overheating can also be a cause, so efficient stirring is crucial.

    • Solvent Selection: The use of a suitable solvent can help to maintain a consistent temperature and prevent localized overheating. Solvents such as isopropanol or n-butanol are commonly used.

    • Filtration: If melamine does form, it can often be removed by hot filtration of the reaction mixture, as it is typically insoluble in the reaction solvent.

Q3: My final product shows an impurity with a mass corresponding to the addition of a water molecule. What is the source of this?

A3: This impurity is likely guanylurea, resulting from the hydrolysis of the cyano group in dicyandiamide.

  • Causality: The cyano group in dicyandiamide can undergo hydrolysis under either acidic or basic conditions to form a carbonyl group, yielding guanylurea.[2] The presence of water in the reaction mixture, especially at elevated temperatures and non-neutral pH, can promote this side reaction.

  • Troubleshooting Protocol:

    • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water.

    • pH Control: Maintain a neutral or slightly acidic pH during the reaction. The use of an amine salt (e.g., isopropylamine hydrochloride) rather than the free amine can help to control the pH.

    • Purification: Guanylurea can often be removed by recrystallization, as its polarity and solubility differ from the desired product.

Frequently Asked Questions (FAQs)

What is the general reaction mechanism for the synthesis of this compound?

The reaction proceeds via a nucleophilic addition of the primary amine (isopropylamine) to one of the nitrile carbons of dicyandiamide. This is followed by a proton transfer to form the final product.

Dicyandiamide Dicyandiamide (Cyanoguanidine) Intermediate Tetrahedral Intermediate Dicyandiamide->Intermediate Nucleophilic Attack Isopropylamine Isopropylamine Isopropylamine->Intermediate Product This compound Intermediate->Product Proton Transfer

Caption: Simplified reaction mechanism.

What analytical methods are recommended for monitoring the reaction and assessing product purity?
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the most common and effective method for monitoring the reaction progress and quantifying the purity of the final product. A C18 column is typically used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[3] This method can effectively separate the starting materials, the desired product, and the common byproducts such as 1,5-bis(1-methylethyl)biguanide.

  • Thin-Layer Chromatography (TLC): TLC can be used for rapid, qualitative monitoring of the reaction. A suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) can be developed to separate the components.

  • Mass Spectrometry (MS): MS is invaluable for identifying the molecular weights of the main product and any impurities, confirming their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final product and for identifying and quantifying impurities if their signals do not overlap with the product's signals.

What is a reliable method for purifying the crude this compound?

Recrystallization is the most common and effective method for purifying the final product.

  • Recommended Solvent Systems:

    • Isopropanol/Water: Dissolve the crude product in a minimal amount of hot isopropanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

    • Acetone/Water: Similar to the isopropanol/water system, acetone can be used as the primary solvent.

    • Toluene: In some cases, recrystallization from toluene can be effective.

  • Protocol for Recrystallization:

    • Dissolve the crude product in a minimum amount of the chosen hot solvent.

    • If the solution is colored or contains insoluble impurities, perform a hot filtration.

    • Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

    • Cool the mixture in an ice bath for at least 30 minutes to complete the crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Data Summary

Side ProductCausative FactorsMitigation StrategiesAnalytical Detection
1,5-bis(1-methylethyl)biguanideExcess isopropylamine, high temperature, prolonged reaction time1:1 stoichiometry, moderate temperature (80-100°C), reaction monitoringHPLC, MS, NMR
MelamineHigh temperature (>150°C), localized overheatingStrict temperature control, use of a solvent, efficient stirringInsoluble solid, can be analyzed by IR, MS
GuanylureaPresence of water, acidic or basic conditionsAnhydrous conditions, neutral or slightly acidic pHHPLC, MS

References

  • Der Pharma Chemica. (2012). Synthesis of impurities of proguanil hydrochloride, an antimalarial drug.
  • datapdf.com. (n.d.).
  • Der Pharma Chemica. (2012). Development and validation of new RP-HPLC method for determining impurity profiling in proguanil hydrochloride drug as well as i.
  • PMC. (2021). Synthetic accesses to biguanide compounds.
  • Sciencemadness.org. (n.d.). CHAPTER IV HYDROLYSIS OF DICYANDIAMIDE.

Sources

Technical Support Center: Purification of Crude N-Cyano-N'-(1-methylethyl)guanidine

Author: BenchChem Technical Support Team. Date: January 2026

This document is structured to provide direct answers to specific issues you may face in the lab. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Troubleshooting Guide

This section addresses common problems encountered during the purification of N-Cyano-N'-(1-methylethyl)guanidine.

Problem 1: Low Purity After Initial Synthesis - Persistent Impurities

Question: I've synthesized N-Cyano-N'-(1-methylethyl)guanidine, but my analytical data (HPLC, NMR) shows significant impurities. How can I improve the purity?

Answer:

Core Concept: Recrystallization

Recrystallization is a purification technique based on the differential solubility of the desired compound and its impurities in a particular solvent or solvent system at different temperatures. The ideal solvent should dissolve the crude product at an elevated temperature but have low solubility for the product at lower temperatures, while the impurities should either be highly soluble or insoluble at all temperatures.

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: Based on the polar nature of guanidine compounds, polar solvents are a good starting point.[1] Acetone, acetonitrile, and isopropanol are excellent candidates for recrystallizing cyanoguanidine derivatives.[6][7]

  • Dissolution: In a flask equipped with a reflux condenser, add the crude N-Cyano-N'-(1-methylethyl)guanidine. Add a minimal amount of the chosen solvent (e.g., acetone).

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. If the solid does not completely dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored, it may indicate the presence of polymeric or colored impurities. Add a small amount of activated carbon to the hot solution and continue to heat for a few minutes.[6]

  • Hot Filtration: If activated carbon was used, or if there are any insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals will be. Subsequently, you can place the flask in an ice bath to maximize the yield of the purified product.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and then dry them under vacuum to remove any residual solvent.

Troubleshooting Recrystallization:

  • Oiling Out: If the product separates as an oil instead of crystals, it may be due to a high concentration of impurities or an inappropriate solvent. Try using a more dilute solution or a different solvent system.

  • No Crystal Formation: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod to induce nucleation or add a seed crystal of the pure compound.

  • Low Recovery: If the yield is low, it could be due to using too much solvent or the product having significant solubility in the cold solvent. You can try to recover more product by evaporating some of the solvent from the mother liquor and cooling again.

SolventBoiling Point (°C)Key Considerations
Acetone56Good for many polar organic compounds.[7]
Acetonitrile82Often used for recrystallizing N-cyanoguanidine derivatives.[6]
Isopropanol82.6A common and effective solvent for recrystallization.[7]
Problem 2: Crude Product is a Sticky Mass or Dark Oil

Question: My synthesis of N-Cyano-N'-(1-methylethyl)guanidine resulted in a dark, sticky oil instead of a solid. How can I purify and crystallize it?

Answer:

The formation of an oil or a sticky mass often indicates the presence of significant impurities that depress the melting point of the product or inhibit crystallization. It can also be due to residual solvent.

Purification Strategy for Oily Products:

  • Solvent Trituration: This is the first step to try. Add a solvent in which your desired product is poorly soluble but the impurities are soluble. Diethyl ether is a good first choice for this.[7]

    • Add diethyl ether to the oily product and stir vigorously. The desired compound may solidify.

    • Filter the solid and wash with fresh, cold diethyl ether.

  • Chromatographic Purification: If trituration fails, column chromatography may be necessary. Given the polar nature of the guanidine group, silica gel chromatography can be effective.

    • Stationary Phase: Silica gel

    • Mobile Phase: A gradient of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is a good starting point. The polarity of the mobile phase should be gradually increased.

  • Acid-Base Extraction: Since guanidines are basic, you can use this property for purification.

    • Dissolve the crude oil in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). The basic N-Cyano-N'-(1-methylethyl)guanidine will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining impurities.

    • Neutralize the aqueous layer with a base (e.g., NaOH or NaHCO₃) to precipitate the purified free base.

    • Extract the purified product back into an organic solvent, dry the organic layer, and evaporate the solvent to obtain the purified product, which should now be more amenable to crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure N-Cyano-N'-(1-methylethyl)guanidine?

Pure N-Cyano-N'-(1-methylethyl)guanidine is expected to be a colorless to pale yellow solid.[1] It is soluble in polar solvents.[1] The molecular formula is C₅H₁₀N₄ with a molecular weight of 126.16 g/mol .[8]

Q2: What are the most common impurities I should be aware of?

When N-Cyano-N'-(1-methylethyl)guanidine is generated as a byproduct or intermediate in the synthesis of Proguanil, you should be aware of other potential impurities such as:

  • Unreacted starting materials from the specific synthetic route used.

Q3: How can I effectively assess the purity of my final product?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity of your compound and detecting trace impurities.[9][10] A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and identify any impurities with distinct signals.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Q4: What safety precautions should I take when handling N-Cyano-N'-(1-methylethyl)guanidine?

Guanidine and its derivatives are strong bases and can be corrosive and irritating.[11][12] Always handle these compounds in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water.

Visualized Workflows

General Purification Workflow

crude Crude Product (Solid or Oil) recrystallization Recrystallization (e.g., Acetone, Acetonitrile) crude->recrystallization If solid trituration Trituration (e.g., Diethyl Ether) crude->trituration If oil acid_base_extraction Acid-Base Extraction crude->acid_base_extraction If persistent impurities pure_solid Pure Crystalline Solid recrystallization->pure_solid analysis Purity Analysis (HPLC, NMR, MS) recrystallization->analysis trituration->recrystallization trituration->pure_solid chromatography Column Chromatography acid_base_extraction->recrystallization

Caption: General purification workflow for crude N-Cyano-N'-(1-methylethyl)guanidine.

Troubleshooting Decision Tree

start Start: Crude Product is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes triturate Triturate with non-polar solvent is_solid->triturate No (Oil) purity_ok Is purity > 98%? recrystallize->purity_ok end End: Pure Product purity_ok->end Yes column Column Chromatography or Acid-Base Extraction purity_ok->column No solidified Did it solidify? triturate->solidified solidified->recrystallize Yes solidified->column No column->recrystallize

Caption: Troubleshooting decision tree for purification challenges.

References

  • Google Patents. Process for purification of n-cyano-n'-methyl-n''-¬2-((5- methyl-1h-imidazol-4-yl) methylthio) ethyl| guanidine.
  • Google Patents.
  • Pai, N. R., & Sawant, S. S. (2014). Synthesis of impurities of proguanil hydrochloride, an antimalarial drug. Der Pharma Chemica, 6(1), 176-187. [Link]

  • Google Patents.
  • Pai, N. R., & Sawant, S. S. (2014). Synthesis of impurities of proguanil hydrochloride, an antimalarial drug. ResearchGate. [Link]

  • Pai, N. R., & Sawant, S. S. (2014). Synthesis of impurities of proguanil hydrochloride, an antimalarial drug. Der Pharma Chemica. [Link]

  • SIELC Technologies. Separation of Guanidine, N-cyano-N'-(hydroxymethyl)- on Newcrom R1 HPLC column. [Link]

  • PrepChem.com. Synthesis of cyano guanidine. [Link]

  • Veeprho. 1-Nitroso Cyano Guanidine: Synthesis Attempts and Failure Report (NAP Test). [Link]

  • Sciencemadness Wiki. Guanidine. [Link]

  • PubChem. 1-Cyano-3-(1-methylethyl)guanidine. [Link]

  • Wikipedia. Guanidine. [Link]

  • Google Patents.
  • Cytiva. Protein purification troubleshooting guide. [Link]

  • ChemBK. Guanidine, N-cyano-N''-[(1S)-1-phenylethyl]-N'-5-quinolinyl-. [https://www.chembk.com/en/chem/Guanidine, N-cyano-N''-[(1S)-1-phenylethyl]-N'-5-quinolinyl-]([Link], N-cyano-N''-[(1S)-1-phenylethyl]-N'-5-quinolinyl-)

  • Arkivoc. Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. [Link]

  • PubMed Central. Cyclization-blocked proguanil as a strategy to improve the antimalarial activity of atovaquone. [Link]

  • PrepChem.com. Preparation of N'-cyano-N-(1,2,3,4-tetrahydro-1-naphthyl)guanidine (Method C):. [Link]

  • PrepChem.com. Synthesis of N-cyano-N'-methyl-N"-(2-chloroethyl)guanidine. [Link]

  • Gsrs. This compound. [Link]

  • ResearchGate. (PDF) Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. [Link]

  • SpectraBase. N-Cyano-N',N',N''-trimethyl-guanidine. [Link]

Sources

Preventing degradation of 1-Cyano-3-(1-methylethyl)guanidine during storage.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Cyano-3-(1-methylethyl)guanidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during storage and experimental use. As a known process-related impurity and potential degradant of the antimalarial drug Proguanil, maintaining its stability is crucial for accurate analytical testing and research outcomes.[1] This resource combines established principles of chemical stability with practical, field-proven insights to address common challenges.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of this compound.

Q1: What is this compound and why is its stability important?

A1: this compound (CAS 44830-55-9) is a substituted cyanoguanidine that is recognized as a related compound to the active pharmaceutical ingredient (API) Proguanil.[1] It can arise during synthesis or through degradation of Proguanil.[1] Its stability is critical for its use as a reference standard in impurity profiling and for ensuring the accuracy of analytical methods developed to assess the quality and safety of Proguanil-containing drug products.[1]

Q2: What are the primary factors that can cause the degradation of this compound?

A2: Based on the behavior of the parent compound, Proguanil, and related guanidine derivatives, the primary factors contributing to degradation are:

  • Temperature: Elevated temperatures can accelerate degradation reactions.[2][3]

  • Humidity/Moisture: As a polar compound with multiple nitrogen atoms, it is susceptible to hydrolysis.[4]

  • pH: Both acidic and basic conditions can promote the hydrolysis of the guanidine and cyano moieties.

  • Light: Exposure to UV or ambient light can potentially induce photolytic degradation.

  • Oxidizing Agents: The presence of oxidizing agents may lead to the formation of related impurities.

Q3: What are the ideal storage conditions for solid this compound?

A3: For optimal stability of the solid compound, we recommend the following storage conditions, which are standard for many pharmaceutical reference materials:

  • Temperature: Refrigerate at 2-8°C for long-term storage.[5]

  • Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

  • Light: Protect from light by using an amber vial or by storing the container in a light-blocking outer container.

  • Moisture: Store in a desiccator or with a desiccant to prevent moisture uptake.

Q4: How should I prepare and store solutions of this compound?

A4: Solutions are generally less stable than the solid material.

  • Solvent Selection: The compound is soluble in polar solvents.[6] For analytical purposes, dissolve in a high-purity solvent like acetonitrile or methanol.

  • Preparation: Prepare solutions fresh whenever possible. If solutions must be stored, they should be kept at -20°C or -80°C in tightly sealed vials.

  • pH Considerations: Avoid acidic or basic aqueous solutions for storage, as these are likely to accelerate hydrolysis. If a buffered solution is required for an experiment, prepare it immediately before use.

II. Troubleshooting Guide

This section provides a problem-and-solution framework for specific issues that may arise during the handling and use of this compound.

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., discoloration, clumping). Moisture absorption and/or degradation.Discard the material. Review storage procedures, ensuring the container is tightly sealed and stored in a desiccator.
New or growing peaks in HPLC analysis of a standard. Degradation of the compound.1. Confirm the identity of the new peak(s) if possible (e.g., using LC-MS).2. Prepare a fresh standard solution from solid material.3. If the solid material is also degraded, procure a new lot of the standard.
Decreased peak area or concentration of the main compound over time. Degradation.Follow the recommendations for addressing new peaks. Consider performing a forced degradation study (see Section III) to understand the stability of the compound in your specific solvent and storage conditions.
Precipitate formation in a stored solution. Poor solubility at storage temperature or degradation leading to an insoluble product.1. Allow the solution to warm to room temperature to see if the precipitate redissolves.2. If it does not, it is likely a degradation product. The solution should be discarded.3. Consider using a different solvent or preparing more dilute solutions for storage.

III. Experimental Protocols for Stability Assessment

To ensure the integrity of your experimental results, it is crucial to validate the stability of this compound under your specific conditions. A forced degradation study is a powerful tool for this purpose.[7][8]

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade methanol and water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber (with UV and visible light) for a specified duration (e.g., as per ICH Q1B guidelines).

    • Control Sample: Keep a vial of the stock solution at 2-8°C, protected from light.

  • Sample Preparation for Analysis:

    • Before analysis, neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • HPLC Analysis: Analyze all samples using a suitable stability-indicating HPLC method. An example method is provided below.

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate the intact this compound from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: 235 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

This method should be validated for its ability to separate the parent compound from any peaks that appear in the stressed samples.

IV. Degradation Pathways and Logic

While specific degradation pathways for this compound are not extensively published, we can infer likely routes based on its chemical structure and the known degradation of Proguanil.

Potential Degradation Pathways
  • Hydrolysis: The guanidine and cyano groups are susceptible to hydrolysis.

    • Guanidine Hydrolysis: Under acidic or basic conditions, the guanidine moiety can hydrolyze to form urea and isopropylamine.

    • Cyano Group Hydrolysis: The cyano group can hydrolyze to a carboxamide and subsequently to a carboxylic acid.

  • Oxidation: The molecule may be susceptible to oxidation, potentially at the nitrogen atoms.

  • Dimerization/Polymerization: Under certain conditions, cyanoguanidines can undergo self-condensation reactions.

The following diagram illustrates a logical workflow for investigating the stability of this compound.

Stability_Investigation_Workflow Stability Investigation Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis & Action cluster_outcome Outcome Start Start: Stability Concern Define_Conditions Define Storage and Experimental Conditions Start->Define_Conditions Develop_Method Develop Stability-Indicating Analytical Method (Protocol 2) Define_Conditions->Develop_Method Forced_Deg Perform Forced Degradation Study (Protocol 1) Analyze_Data Analyze HPLC/LC-MS Data Forced_Deg->Analyze_Data Develop_Method->Forced_Deg Identify_Deg Identify Degradation Products Analyze_Data->Identify_Deg Assess_Stability Assess Stability Under Defined Conditions Identify_Deg->Assess_Stability Implement_Controls Implement Storage and Handling Controls Assess_Stability->Implement_Controls End End: Stable Compound and Validated Method Implement_Controls->End

Caption: Workflow for investigating the stability of this compound.

The following diagram illustrates the potential primary degradation pathways.

Degradation_Pathways Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent This compound Guanidine_Hydrolysis Isopropylguanidine + Cyanamide Parent->Guanidine_Hydrolysis H₂O / H⁺ or OH⁻ Cyano_Hydrolysis N-(1-methylethyl)-N'-(aminocarbonyl)guanidine Parent->Cyano_Hydrolysis H₂O / H⁺ or OH⁻ Oxidized_Products Oxidized Derivatives (e.g., N-oxides) Parent->Oxidized_Products [O]

Caption: Potential degradation pathways for this compound.

V. References

  • Cimetidine - Solubility of Things. (n.d.). Retrieved January 15, 2026, from [Link]

  • stability-indicating hplc method: Topics by Science.gov. (n.d.). Retrieved January 15, 2026, from [Link]

  • Biosynthesis of guanidine-containing natural products in cyanobacteria. (2023). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • A Novel RP-HPLC Method Development and Validation of Anti-Malarial Drugs Atovaquone and Proguanil Hydrochloride in Bulk. (2017). International Journal of Pharma Research and Health Sciences. Retrieved January 15, 2026, from [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Retrieved January 15, 2026, from [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). American Journal of Chemistry. Retrieved January 15, 2026, from [Link]

  • Synthesis of impurities of proguanil hydrochloride, an antimalarial drug. (2012). Der Pharma Chemica. Retrieved January 15, 2026, from [Link]

  • (PDF) Degradation products of proguanil — 4-chloroaniline and related components with regard to genotoxicity. (2013). ResearchGate. Retrieved January 15, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • This compound. (n.d.). GSRS. Retrieved January 15, 2026, from [Link]

  • Thermal Decomposition of Triaminoguanidinium Nitrate. (2003). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Separation of Guanidine, N-cyano-N'-(hydroxymethyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 15, 2026, from [Link]

  • Atovaquone and Proguanil Hydrochloride Tablets. (2019). GSK. Retrieved January 15, 2026, from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021). LCGC International. Retrieved January 15, 2026, from [Link]

  • Studies on the decomposition chemistry of triaminoguanidine azide and guanidine nitrate. (2009). Journal of Hazardous Materials. Retrieved January 15, 2026, from [Link]

  • Proguanil-impurities. (n.d.). Pharmaffiliates. Retrieved January 15, 2026, from [Link]

  • This compound. (n.d.). Drugfuture. Retrieved January 15, 2026, from [Link]

  • (PDF) Photodegradation Products And Their Analysis In Food. (2020). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Thermal and Spectroscopic Studies on the Decomposition of Some Aminoguanidine Nitrates. (1993). ResearchGate. Retrieved January 15, 2026, from [Link]

  • 2-Cyanoguanidine. (2023). Wikipedia. Retrieved January 15, 2026, from [Link]

  • Photodegradation of Propaquizafop in Water Under UV Irradiation: The Identification of Transformation Products and Elucidation of Photodegradation Pathway. (2022). MDPI. Retrieved January 15, 2026, from [Link]

  • cyanoguanidine, 461-58-5. (n.d.). The Good Scents Company. Retrieved January 15, 2026, from [Link]

  • Photodegradation Products and their Analysis in Food. (2020). Herald Scholarly Open Access. Retrieved January 15, 2026, from [Link]

  • Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. (2019). Turkish Journal of Pharmaceutical Sciences. Retrieved January 15, 2026, from [Link]

  • GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. (2022). INEOS OPEN. Retrieved January 15, 2026, from [Link]

  • Benzidine photodegradation: a mass spectrometry and UV spectroscopy combined study. (2005). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Cyanoguanidine. (2024). Sciencemadness Wiki. Retrieved January 15, 2026, from [Link]

  • Identifying Thermal Decomposition Products of Nitrate Ester Explosives Using Gas Chromatography-Vacuum Ultraviolet Spectroscopy: An Experimental and Computational Study. (2020). PubMed. Retrieved January 15, 2026, from [Link]

  • 2-Cyanoguanidine. (n.d.). Grokipedia. Retrieved January 15, 2026, from [Link]

  • Analytical Methods for Determining Products From Thermal Decomposition of Aluminum Nitrate Nonahydrate. (1979). CDC Stacks. Retrieved January 15, 2026, from [Link]

  • Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. (2023). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Synthesis and biological evaluation of cyanoguanidine derivatives of loratadine. (2012). PubMed. Retrieved January 15, 2026, from [Link]

  • Photodegradation of methoxy substituted curcuminoids. (2015). PubMed. Retrieved January 15, 2026, from [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of N-Cyano-N'-(1-methylethyl)guanidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) regarding the poor solubility of N-Cyano-N'-(1-methylethyl)guanidine (CAS 44830-55-9) in various reaction media. Our goal is to equip you with the knowledge to anticipate and overcome solubility challenges, ensuring the success and reproducibility of your experiments.

Introduction to N-Cyano-N'-(1-methylethyl)guanidine

N-Cyano-N'-(1-methylethyl)guanidine, also known as 1-Cyano-3-isopropylguanidine, is an organic compound featuring a guanidine functional group.[1][2] It typically appears as a white to pale yellow crystalline solid.[1] The presence of the cyano group enhances its reactivity, making it a valuable reagent in synthetic organic chemistry.[1] Guanidine derivatives are recognized for their basicity and ability to act as nucleophiles in various chemical reactions.[1][3] While it is soluble in polar solvents, its solubility can be limited in less polar organic solvents, often leading to challenges in reaction setup and product purification.[1]

Troubleshooting Guide: Addressing Poor Solubility in Real-Time

This section provides a systematic approach to diagnosing and resolving solubility issues with N-Cyano-N'-(1-methylethyl)guanidine during your experiments.

Scenario 1: The compound fails to dissolve completely at the initial concentration.

Initial Observation: Upon adding N-Cyano-N'-(1-methylethyl)guanidine to the reaction solvent at room temperature, a significant amount of solid material remains undissolved, even with vigorous stirring.

Troubleshooting Workflow

Caption: Decision workflow for addressing initial poor solubility.

Step-by-Step Methodologies

1. Temperature Adjustment:

  • Rationale: The solubility of many organic compounds, including guanidine salts, increases with temperature.[4][5]

  • Protocol:

    • Begin stirring the suspension at room temperature.

    • Gradually increase the temperature of the reaction mixture in 5-10°C increments.

    • Hold at each new temperature for 10-15 minutes, observing for dissolution.

    • Monitor for any signs of decomposition (e.g., color change, gas evolution). It is crucial to have analytical data (e.g., TLC, HPLC) to confirm the stability of the starting material at elevated temperatures.

2. Co-solvency:

  • Rationale: The principle of "like dissolves like" is fundamental.[6] If your primary solvent is non-polar, the addition of a polar co-solvent can significantly enhance the solubility of a polar compound like N-Cyano-N'-(1-methylethyl)guanidine.[7][8]

  • Protocol:

    • Based on the polarity of your primary reaction solvent, select a miscible co-solvent with a higher polarity.

    • Add the co-solvent dropwise to the suspension under stirring.

    • After each addition, allow the mixture to stir for 5-10 minutes to observe any changes in solubility.

    • Document the volume of co-solvent required to achieve complete dissolution. Be mindful that altering the solvent system may affect reaction kinetics and product selectivity.

Primary Solvent (Non-Polar/Slightly Polar) Suggested Polar Co-Solvents
Toluene, Dichloromethane, Tetrahydrofuran (THF)Acetonitrile, Dimethylformamide (DMF), Isopropanol
Diethyl Ether, HexanesTetrahydrofuran (THF), Ethyl Acetate

Caption: Co-solvent suggestions for enhancing solubility.

3. Particle Size Reduction:

  • Rationale: Decreasing the particle size of a solid increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[6][7][9]

  • Methods:

    • Micronization: Mechanical grinding of the solid using a mortar and pestle or a ball mill.[8]

    • Sonocrystallization/Sonication: Using ultrasound to break down larger crystals in the suspension.

Scenario 2: The compound precipitates out of solution during the reaction.

Initial Observation: The reaction begins with a clear, homogeneous solution, but as the reaction progresses or if the temperature fluctuates, a solid begins to form.

Troubleshooting Workflow

Caption: Troubleshooting workflow for in-reaction precipitation.

Preventative and Corrective Actions
  • Maintain Consistent Temperature: If the initial dissolution required heating, ensure the reaction is maintained at that temperature. Use a temperature-controlled reaction vessel.

  • Solvent Polarity Shift: Analyze the reaction mechanism. If the reaction consumes a polar starting material and generates a less polar product, the overall polarity of the reaction mixture may decrease, causing the starting material to precipitate. In this case, adding a small amount of a polar co-solvent throughout the reaction can maintain solubility.

  • "Salting Out" Effect: If new ionic species are formed as byproducts, they can decrease the solubility of the organic compound. If this is suspected, a change in the primary solvent to one that can better solvate all species may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of N-Cyano-N'-(1-methylethyl)guanidine?

A1: N-Cyano-N'-(1-methylethyl)guanidine is generally soluble in polar solvents.[1] Its guanidine group makes it a strong base that can exist in a protonated, more polar form.[10][11] Solubility in non-polar organic solvents is expected to be limited.

Q2: How does pH affect the solubility of this compound?

A2: As a basic compound, the solubility of N-Cyano-N'-(1-methylethyl)guanidine is highly pH-dependent. In acidic conditions, it will be protonated to form the guanidinium salt. This salt form is significantly more polar and will exhibit higher solubility in aqueous and polar protic solvents. Conversely, under basic conditions, it will exist as the free base, which is less polar and may have lower solubility in highly polar solvents. Adjusting the pH can be a powerful tool to control its solubility.[9]

Q3: Can I use a phase-transfer catalyst to improve solubility and reactivity?

A3: Yes, for reactions involving an aqueous phase and an organic phase (biphasic conditions), a phase-transfer catalyst can be an effective strategy. The catalyst can help transport the polar guanidine compound into the organic phase where the reaction occurs. This is a known strategy for the alkylation of guanidines.[12]

Q4: Are there any specific solvents that should be avoided?

A4: While there are no universally "bad" solvents, highly non-polar solvents like hexanes or cyclohexane are unlikely to be effective at dissolving N-Cyano-N'-(1-methylethyl)guanidine. The choice of solvent should always be guided by the polarity of the compound and the requirements of the specific chemical transformation.

Q5: My compound is an oil, not a solid. Does this guide still apply?

A5: If your starting material is an oil, it suggests the presence of impurities or that it is not in its crystalline form. Purification, for instance by recrystallization from a suitable solvent system (e.g., acetone, isopropanol/ether), might yield the solid form and is a recommended first step.[13][14] The principles of solubility discussed here still apply to dissolving the purified solid.

Q6: I am seeing a complex reaction mixture and low yield. Could solubility be the culprit?

A6: Absolutely. Poor solubility can lead to reactions occurring only at the surface of the solid particles, resulting in slow and incomplete conversions.[15][16] It can also lead to localized high concentrations of reagents, which may promote side reactions. Ensuring all reactants are fully dissolved is crucial for achieving clean and high-yielding reactions.

References

  • PubChem. 1-Cyano-3-(1-methylethyl)guanidine. [Link]

  • INEOS OPEN. Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • YouTube. 4 Recrystallization Methods for Increased Yield. [Link]

  • ResearchGate. FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Advances in Solubility Enhancement Techniques. [Link]

  • PrepChem.com. Synthesis of cyano guanidine. [Link]

  • Google Patents. Process for purification of n-cyano-n'-methyl-n"-¬2-((5- methyl-1h-imidazol-4-yl) methylthio) ethyl| guanidine.
  • WJBPHS. Solubility enhancement techniques: A comprehensive review. [Link]

  • GSRS. This compound. [Link]

  • Sciencemadness Wiki. Guanidine. [Link]

  • ResearchGate. Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents. [Link]

  • EPA. Guanidine, N-cyano-N'-methyl-N''-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]- - Substance Details. [Link]

  • Wikipedia. Guanidine. [Link]

  • Organic Chemistry Portal. Guanidine synthesis by guanylation. [Link]

  • MDPI. Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl). [Link]

  • PubMed. Competing solvent effects of polyols and guanidine hydrochloride on protein stability. [Link]

  • University of Toronto. A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. [Link]

  • PrepChem.com. Synthesis of N-cyano-N'-methyl-N"-(2-chloroethyl)guanidine. [Link]

  • Arkivoc. Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. [Link]

  • INEOS OPEN. GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. [Link]

  • American Chemical Society. Guanidine. [Link]

  • Google Patents. Preparation of N-cyano-N'-methyl-N "[2-((methyl-5-imidazolyl) methylthio) ethyl] guanidine.
  • ResearchGate. (PDF) Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. [Link]-dicyanovinyl_formimidate)

Sources

Technical Support Center: Scale-Up Synthesis of 1-Cyano-3-isopropylguanidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 1-Cyano-3-isopropylguanidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this synthesis from the laboratory to larger-scale production. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions based on established chemical principles and field-proven insights.

I. Introduction to the Synthesis and Its Challenges

1-Cyano-3-isopropylguanidine, also known as Proguanil Impurity A, is a key intermediate in the synthesis of the antimalarial drug Proguanil.[1][2] The most common synthetic route involves the reaction of a salt of isopropylamine, typically the hydrochloride, with sodium dicyanamide in a suitable solvent.[1]

While this reaction appears straightforward on a laboratory scale, scaling up presents several challenges that can impact yield, purity, and safety. These challenges include controlling reaction exotherms, managing byproduct formation, achieving efficient purification and isolation, and ensuring the safety of the process. This guide will address these challenges in a practical, question-and-answer format.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may be encountered during the scale-up synthesis of 1-Cyano-3-isopropylguanidine.

Reaction Stage

Q1: My reaction is sluggish or incomplete, even with extended reaction times. What are the likely causes and how can I fix this?

A1: Incomplete conversion is a common issue during scale-up. Several factors could be at play:

  • Insufficient Mixing: In larger reactors, inefficient agitation can lead to poor mass transfer between the reactants, especially if sodium dicyanamide has low solubility in the reaction solvent.

    • Solution: Ensure your reactor's agitation is sufficient to maintain a homogenous suspension of all reactants. For large-scale production, consider using a reactor with baffles and a properly designed impeller to improve mixing.

  • Inadequate Temperature Control: The reaction requires heating to proceed at a reasonable rate. Cold spots within a large reactor can slow down the reaction in those zones.

    • Solution: Monitor the internal temperature at multiple points within the reactor if possible. Ensure the heating jacket provides uniform heat distribution.

  • Deactivation of Reactants: Moisture can potentially hydrolyze the cyanoguanidine moiety.

    • Solution: Use anhydrous solvents and ensure all reactants are dry before use. Handle sodium dicyanamide in a low-humidity environment.

Q2: I am observing the formation of significant amounts of byproducts, leading to a complex reaction mixture and low yield of the desired product. What are these byproducts and how can I minimize them?

A2: Byproduct formation is a critical challenge in the synthesis of 1-Cyano-3-isopropylguanidine. The likely impurities include:

  • 1,5-bis(1-methylethyl)biguanide (Impurity D): This can arise from the reaction of the product with another molecule of isopropylamine.[1]

  • Unreacted Starting Materials: Residual isopropylamine hydrochloride and sodium dicyanamide.

  • Oligomers: At elevated temperatures, cyanoguanidines can potentially oligomerize.

Strategies to Minimize Byproducts:

Byproduct/ImpurityLikely CauseMitigation Strategy
1,5-bis(1-methylethyl)biguanideExcess isopropylamine or prolonged high reaction temperatures.Use a stoichiometric amount of isopropylamine hydrochloride. Carefully control the reaction temperature and time.
Unreacted Starting MaterialsIncomplete reaction (see Q1).Address issues of mixing and temperature control. Ensure accurate weighing and charging of reactants.
Oligomers/DegradantsExcessive reaction temperature or extended heating times.Maintain the recommended reaction temperature and monitor the reaction progress to avoid unnecessary heating.

Q3: The reaction is generating more heat than anticipated, leading to difficulties in temperature control. What are the risks and how can I manage the exotherm?

A3: The reaction between an amine and a cyanamide derivative can be exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. This can lead to a thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, potentially causing a rapid increase in temperature and pressure.

Managing the Exotherm:

  • Controlled Addition: Instead of adding all reactants at once, consider the controlled addition of one of the reactants (e.g., a solution of isopropylamine hydrochloride) to the heated suspension of sodium dicyanamide. This allows the rate of heat generation to be controlled by the addition rate.

  • Adequate Cooling Capacity: Ensure your reactor's cooling system is capable of removing the heat generated by the reaction. Perform a thermal hazard assessment to quantify the heat of reaction and ensure your cooling capacity is sufficient.[3][4]

  • Solvent Selection: A higher boiling point solvent can provide a larger temperature window for safe operation. However, this must be balanced with its ability to dissolve the reactants and facilitate the reaction.

Work-up and Purification Stage

Q4: I am having difficulty isolating the product. After cooling, I get a sticky mass instead of a crystalline solid. What is causing this and how can I improve the crystallization?

A4: The formation of a "sticky mass" or "oiling out" during crystallization is often due to the presence of impurities that inhibit crystal lattice formation or a high degree of supersaturation.

Improving Crystallization:

  • Solvent Selection: The choice of crystallization solvent is critical. While the synthesis may be performed in n-butanol, a different solvent system may be required for optimal crystallization. Dioxane has been reported for the precipitation of 1-Cyano-3-isopropylguanidine.[5] Experiment with different solvents and anti-solvents on a small scale to find the optimal system. Polar solvents like water or ethanol-water mixtures are often effective for crystallizing guanidinium salts.[6]

  • Controlled Cooling: Cool the reaction mixture slowly to allow for the gradual formation of crystals. Rapid cooling can lead to the precipitation of an amorphous solid or the trapping of impurities.

  • Seeding: Introduce a small amount of pure 1-Cyano-3-isopropylguanidine crystals to the cooled, supersaturated solution to induce crystallization.

  • Anti-Solvent Addition: If the product is soluble in the reaction solvent, consider adding an anti-solvent (a solvent in which the product is poorly soluble but the impurities are soluble) to induce precipitation. Add the anti-solvent slowly with good agitation.

Q5: The purity of my isolated product is consistently low, even after recrystallization. How can I improve the purity?

A5: Low purity after crystallization indicates that the chosen solvent system is not effective at rejecting impurities or that the impurities co-crystallize with the product.

Strategies for Purity Enhancement:

  • Optimize Recrystallization:

    • Solvent System: Systematically screen different solvent/anti-solvent combinations. A good crystallization solvent should dissolve the product well at elevated temperatures but poorly at lower temperatures, while the impurities should remain in solution.

    • Multiple Recrystallizations: If a single crystallization is insufficient, a second recrystallization from a different solvent system may be necessary.

  • Alternative Purification Techniques: If crystallization is ineffective, consider other purification methods such as column chromatography on a small scale to identify the optimal conditions before scaling up. For large-scale purification, techniques like preparative HPLC or tangential flow filtration may be viable, though often more costly.[7][8][9]

  • Charcoal Treatment: If colored impurities are present, a charcoal treatment of the solution before crystallization can be effective in removing them.

III. Frequently Asked Questions (FAQs)

Q: What is the reaction mechanism for the formation of 1-Cyano-3-isopropylguanidine from isopropylamine hydrochloride and sodium dicyanamide?

A: The reaction proceeds through a nucleophilic addition of the amine to the nitrile group of the dicyanamide anion. The reaction is typically carried out at elevated temperatures to overcome the activation energy.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Isopropylamine_HCl Isopropylamine Hydrochloride Isopropylamine Isopropylamine (free base) Isopropylamine_HCl->Isopropylamine Deprotonation Sodium_Dicyanamide Sodium Dicyanamide Dicyanamide_anion Dicyanamide anion Sodium_Dicyanamide->Dicyanamide_anion Dissociation Product 1-Cyano-3-isopropylguanidine Isopropylamine->Product Nucleophilic Attack Dicyanamide_anion->Product

Caption: Reaction pathway for the synthesis of 1-Cyano-3-isopropylguanidine.

Q: What are the critical safety precautions to take during the scale-up of this synthesis?

A: Safety is paramount during scale-up. Key considerations include:

  • Reactant Handling:

    • Isopropylamine: It is a flammable liquid and vapor, and it can cause severe skin burns and eye damage.[10] Handle in a well-ventilated area, away from ignition sources, and use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.

    • Sodium Dicyanamide: It can cause skin and eye irritation.[7][11][12] Avoid creating dust and use appropriate respiratory protection if necessary.

  • Reaction Hazards:

    • Thermal Runaway: As discussed in Q3, the potential for a thermal runaway reaction exists. A thorough thermal hazard assessment is essential before scaling up.[13][14]

    • Pressure Build-up: If the reaction temperature exceeds the boiling point of the solvent, significant pressure can build up in a closed reactor. Ensure the reactor is equipped with a pressure relief system.

  • Solvent Hazards: The solvents used (e.g., n-butanol, dioxane) have their own flammability and toxicity profiles that must be considered. Always consult the Safety Data Sheet (SDS) for each solvent.

Q: What analytical methods are recommended for monitoring the reaction and assessing product purity?

A: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.

  • In-Process Control (IPC): Take samples from the reaction mixture at regular intervals to monitor the consumption of starting materials and the formation of the product and byproducts. This data will help determine the reaction endpoint and prevent the formation of degradation products from prolonged heating.

  • Final Product Analysis: Use a validated HPLC method to determine the purity of the final product and to quantify any impurities.

Recommended HPLC Method Parameters (starting point for method development):

ParameterRecommendation
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)[1][12]
Mobile Phase A mixture of an aqueous buffer (e.g., ammonium acetate) and organic solvents (e.g., methanol, acetonitrile).[12] A gradient elution may be necessary to separate all components.
Detection UV detection at a wavelength where all compounds of interest have significant absorbance (e.g., 235 or 254 nm).[1]
Internal Standard A structurally similar compound that is not present in the reaction mixture (e.g., pyrimethamine) can be used for accurate quantification.[11]

IV. Experimental Protocols

Detailed Synthesis Protocol (Based on Literature)

This protocol is adapted from the literature for the synthesis of 1-Cyano-3-isopropylguanidine and should be optimized for your specific equipment and scale.[1]

  • Reactor Setup: Charge a clean, dry reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe with isopropylamine hydrochloride and sodium dicyanamide in a 1:1 molar ratio.

  • Solvent Addition: Add a suitable volume of n-butanol to the reactor.

  • Reaction: Heat the mixture to reflux (approximately 118 °C for n-butanol) and maintain this temperature with good agitation.

  • Monitoring: Monitor the reaction progress by HPLC until the starting materials are consumed to the desired level (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to approximately 60 °C.

    • Filter the hot mixture to remove any inorganic salts (e.g., sodium chloride).

    • Concentrate the filtrate under reduced pressure to obtain a crude product.

  • Purification:

    • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., dioxane).

    • Cool the solution slowly to induce crystallization.

    • Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

G Start Start Charge_Reactants Charge Isopropylamine HCl and Sodium Dicyanamide to Reactor Start->Charge_Reactants Add_Solvent Add n-Butanol Charge_Reactants->Add_Solvent Heat_to_Reflux Heat to Reflux (~118 °C) Add_Solvent->Heat_to_Reflux Monitor_Reaction Monitor by HPLC Heat_to_Reflux->Monitor_Reaction Cool_Mixture Cool to 60 °C Monitor_Reaction->Cool_Mixture Reaction Complete Filter_Salts Filter Hot to Remove Salts Cool_Mixture->Filter_Salts Concentrate Concentrate Filtrate Filter_Salts->Concentrate Dissolve_Crude Dissolve Crude in Hot Dioxane Concentrate->Dissolve_Crude Crystallize Cool to Crystallize Dissolve_Crude->Crystallize Isolate_Product Filter and Dry Product Crystallize->Isolate_Product End End Isolate_Product->End

Caption: Workflow for the synthesis and purification of 1-Cyano-3-isopropylguanidine.

V. References

  • Kusaka, M., et al. (1996). Simultaneous measurement of proguanil and its metabolites in human plasma and urine by reversed-phase high-performance liquid chromatography. The American Journal of Tropical Medicine and Hygiene, 54(2), 189-96.

  • Adedoyin, A., et al. (2004). Sensitive high performance liquid chromatographic method for the determination of proguanil and its metabolites, cycloguanil and 4-chlorophenylbiguanide in urine and plasma. ResearchGate.

  • Pai, N. R., & Sawant, S. S. (2014). Synthesis of impurities of proguanil hydrochloride, an antimalarial drug. Der Pharma Chemica, 6(1), 176-187.

  • A Rapid and Sensitive HPLC Method for the Analysis of Proguanil and Cycloguanil in Plasma. (n.d.). CORE. Retrieved January 15, 2026, from [Link]

  • Grace, J. M., et al. (2007). Sensitive method for the quantitative determination of proguanil and its metabolites in rat blood and plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B, 854(1-2), 199-206.

  • Method for crystallizing guanidinium salts. (n.d.). Google Patents. Retrieved January 15, 2026, from

  • Synthesis of N-cyano-N'-isopropylguanidine. (n.d.). PrepChem.com. Retrieved January 15, 2026, from [Link]

  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. (2021). PMC - NIH. Retrieved January 15, 2026, from [Link]

  • Solubility determination and recrystallization studies of guanidinium 5,5'-azotetrazolate. (2023). ResearchGate.

  • Proguanil Impurities and Related Compound. (n.d.). Veeprho. Retrieved January 15, 2026, from [Link]

  • Chen, L., et al. (2025). Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions, 116, 355-360.

  • Incidents in the chemical industry due to thermal-runaway chemical reactions. (n.d.). IChemE. Retrieved January 15, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved January 15, 2026, from [Link]

  • Thermal hazard evolution on guanidine nitrate. (n.d.). ResearchGate.

  • Chemical structures of proguanil hydrochloride and their synthesis intermediates. (n.d.). ResearchGate.

  • Large-scale purification of pharmaceutical-grade plasmid DNA using tangential flow filtration and multi-step chromatography. (n.d.). ResearchGate.

  • Pharmaceutical Filtration Equipment and Purification Solutions. (n.d.). Pharmaceutical Technology. Retrieved January 15, 2026, from [Link]

  • Can anyone suggest a method for crystallise Bicyclic guanidine? (2015). ResearchGate.

  • Purification & Separation | Chromatography | HPLC | CDMO. (n.d.). PharmaCompass.com. Retrieved January 15, 2026, from [Link]

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. (n.d.). MDPI.

  • Proguanil-impurities. (n.d.). Pharmaffiliates. Retrieved January 15, 2026, from [Link]

  • 1-Cyano-3-(1-methylethyl)guanidine. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Guanidine chemistry. (n.d.). PubMed.

  • Thermal Hazard Analysis and Its Application on Process Safety Assessments. (n.d.). IntechOpen.

  • Thermal Reaction Hazards – Your Problem? (n.d.). Stonehouse Process Safety.

  • Process of Preparation of Proguanil. (n.d.). Google Patents. Retrieved January 15, 2026, from

  • One-Pot Synthesis of Guanidinium 5,5′-Azotetrazolate Avoiding Isolation of Hazardous Sodium 5,5′-Azotetrazolate. (2024). ACS Publications.

  • Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3-Mediated Guanidine Formation. (n.d.). PMC - NIH.

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 1-Cyano-3-(1-methylethyl)guanidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and manufacturing, the purity and quality of active pharmaceutical ingredients (APIs) are of paramount importance. 1-Cyano-3-(1-methylethyl)guanidine is a known process-related impurity and potential degradant of the antimalarial drug Proguanil.[1] Its monitoring and control are critical to ensure the safety and efficacy of the final drug product. The selection and validation of an appropriate analytical method for the quantification of this impurity are therefore not just a regulatory requirement but a cornerstone of robust quality control.

This guide provides a comparative analysis of analytical methodologies for this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC) as the most prevalent technique. We will delve into the principles of method validation as stipulated by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), to establish the fitness for purpose of the analytical procedures.[2][3][4][5][6] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, data-driven comparisons to aid in the selection and implementation of a suitable analytical method.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for a specific analyte is governed by its physicochemical properties, the matrix in which it is to be quantified, and the intended purpose of the analysis. For this compound, a polar and basic compound, several techniques can be considered.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reversed-phase mode, stands out as the most widely adopted and versatile technique for the analysis of pharmaceutical impurities. Its ability to separate a wide range of compounds with high resolution and sensitivity makes it the gold standard in the pharmaceutical industry.

Principle of Separation:

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol). This compound, being a polar molecule, will have a lower affinity for the nonpolar stationary phase and will elute relatively quickly with a polar mobile phase. The retention and separation can be fine-tuned by adjusting the mobile phase composition, pH, and the use of ion-pairing reagents if necessary.

Typical HPLC Method Parameters:

Based on published methods for the analysis of Proguanil and its impurities, a typical set of HPLC conditions would be as follows:[1][7][8]

ParameterTypical Value
Column Kromasil C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Buffer and Methanol in a ratio of 45:55 v/v
Buffer 4.0g hexane-1-sulphonic acid, sodium salt and 10 mL of glacial acetic acid in 790 mL of water
Flow Rate 1.2 mL/min
Detection UV at 235 nm and 254 nm
Column Temperature 30°C
Injection Volume 20 µL

Performance Data and Validation:

The validation of an analytical method is essential to demonstrate its suitability for the intended purpose.[5] The following table summarizes the typical performance characteristics of a validated HPLC method for the determination of this compound (referred to as Impurity A in the literature), in accordance with ICH Q2(R2) guidelines.[2][3][4][5][6]

Validation ParameterTypical PerformanceRationale and Significance
Specificity The method is able to resolve the peak of this compound from other related substances and the main API, Proguanil.Ensures that the signal measured is solely from the analyte of interest, without interference from other components in the sample matrix.
Linearity Linear over a concentration range of 0.075 µg/mL to 0.75 µg/mL with a correlation coefficient (r²) > 0.99.[7]Demonstrates a direct proportionality between the analyte concentration and the instrumental response over a defined range.
Accuracy Typically between 98.0% and 102.0% recovery.[7]Provides a measure of the closeness of the experimental value to the true value.
Precision (RSD) Intraday and Interday RSD < 3.0%.[7]Measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantitated.Indicates the sensitivity of the method.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be determined with acceptable precision and accuracy.Represents the lower limit of the reportable range of the method.
Robustness The method is unaffected by small, deliberate variations in method parameters such as mobile phase composition, pH, and flow rate.Demonstrates the reliability of the method during normal usage.

Advantages of HPLC:

  • High Resolution and Specificity: Capable of separating complex mixtures of related substances.

  • Good Sensitivity: Can detect and quantify impurities at very low levels.

  • Established and Well-Understood Technique: Widely used in the pharmaceutical industry with extensive regulatory acceptance.

  • Versatility: Can be adapted for the analysis of a wide range of compounds.

Disadvantages of HPLC:

  • Higher Cost of Instrumentation and Consumables: Compared to simpler techniques like titration.

  • Requires Skilled Operators: For method development, validation, and troubleshooting.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile or thermally labile compounds like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance.

Principle of Separation:

In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase (an inert gas).

Hypothetical GC-MS Method:

A hypothetical GC-MS method for this compound could involve derivatization with a silylating agent (e.g., BSTFA) to block the polar N-H groups, followed by separation on a mid-polarity capillary column and detection by mass spectrometry.

Anticipated Performance:

  • High Sensitivity and Specificity: The use of a mass spectrometric detector would provide excellent sensitivity and structural information, aiding in peak identification.

  • Potential for Trace Analysis: GC-MS is well-suited for the detection and quantification of trace-level impurities.

Advantages of GC:

  • High Efficiency and Resolution: Capillary GC columns can provide very sharp peaks and excellent separation.

  • Highly Sensitive Detectors: A wide range of sensitive detectors, including mass spectrometers, are available.

Disadvantages of GC:

  • Requires Derivatization: The need for derivatization adds complexity and potential for variability to the analytical procedure.

  • Not Suitable for All Compounds: Limited to volatile and thermally stable analytes or those that can be made so through derivatization.

Other Potential Techniques
  • Capillary Electrophoresis (CE): This technique separates analytes based on their electrophoretic mobility in an electric field. It is well-suited for the analysis of charged and polar molecules like this compound. CE can offer very high separation efficiency and requires only small sample volumes. However, it can be less robust and have higher detection limits compared to HPLC for some applications.

  • Titrimetry: Acid-base titration could potentially be used for the assay of the bulk substance if it is isolated. However, this classical method lacks the specificity required for the analysis of impurities in the presence of the main API and other related substances.

Experimental Protocols

The following is a detailed, step-by-step protocol for the validation of an HPLC method for the determination of this compound.

HPLC Method Validation Protocol

1. Preparation of Solutions

  • Diluent: Prepare the mobile phase as the diluent.

  • Standard Stock Solution: Accurately weigh about 5 mg of this compound reference standard and dissolve in 100 mL of diluent.

  • Working Standard Solution: Dilute the standard stock solution with the diluent to obtain a final concentration of approximately 0.5 µg/mL.

  • Sample Solution: Accurately weigh a quantity of the Proguanil HCl sample, dissolve in the diluent to obtain a final concentration of approximately 100 µg/mL of Proguanil HCl.

2. Chromatographic System

  • Use the HPLC system with the parameters outlined in the "Typical HPLC Method Parameters" table above.

3. System Suitability

  • Inject the working standard solution five times.

  • The relative standard deviation (RSD) of the peak areas for the five replicate injections should be not more than 2.0%.

  • The tailing factor for the this compound peak should be not more than 2.0.

  • The theoretical plates for the this compound peak should be not less than 2000.

4. Specificity

  • Inject the diluent, a placebo solution (if analyzing a formulated product), the working standard solution, and the sample solution.

  • Demonstrate that there are no interfering peaks at the retention time of this compound in the chromatograms of the diluent and placebo.

  • Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) on the sample to demonstrate that the method can separate the analyte from potential degradation products.

5. Linearity

  • Prepare a series of at least five solutions of this compound ranging from the LOQ to 150% of the expected impurity level.

  • Inject each solution in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • The correlation coefficient (r²) should be not less than 0.99.

6. Accuracy

  • Prepare a sample solution spiked with this compound at three different concentration levels (e.g., 50%, 100%, and 150% of the expected impurity level).

  • Analyze each spiked sample in triplicate.

  • Calculate the percentage recovery at each level. The mean recovery should be within 98.0% to 102.0%.

7. Precision

  • Repeatability (Intra-day Precision): Analyze six separate sample preparations on the same day. The RSD of the results should be not more than 5.0%.

  • Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day with a different analyst and/or different equipment. The RSD of the combined results from both days should be not more than 5.0%.

8. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

9. Robustness

  • Introduce small, deliberate variations to the method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).

  • Analyze a sample under each of the modified conditions and evaluate the impact on the results and system suitability parameters. The results should remain within the acceptance criteria.

Visualizations

analytical_method_validation_workflow cluster_planning Planning Phase cluster_development Development & Optimization cluster_validation Formal Validation (ICH Q2) cluster_documentation Documentation & Lifecycle define_atp Define Analytical Target Profile (ATP) select_method Select Analytical Technique & Initial Method define_atp->select_method optimize_params Optimize Method Parameters select_method->optimize_params prelim_validation Preliminary Validation Studies optimize_params->prelim_validation specificity Specificity prelim_validation->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report robustness->validation_report ongoing_monitoring Ongoing Method Monitoring validation_report->ongoing_monitoring

Caption: Workflow for Analytical Method Validation based on ICH Guidelines.

hplc_workflow cluster_prep Sample & Standard Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing & Reporting prep_mobile_phase Prepare Mobile Phase system_suitability System Suitability Test prep_mobile_phase->system_suitability prep_standard Prepare Standard Solution prep_standard->system_suitability prep_sample Prepare Sample Solution inject_samples Inject Standard & Sample Solutions prep_sample->inject_samples system_suitability->inject_samples acquire_data Data Acquisition (Chromatograms) inject_samples->acquire_data integrate_peaks Peak Integration acquire_data->integrate_peaks calculate_concentration Calculate Concentration integrate_peaks->calculate_concentration generate_report Generate Report calculate_concentration->generate_report

Caption: HPLC Workflow for the Analysis of this compound.

Conclusion

The validation of analytical methods is a critical activity in the pharmaceutical industry, ensuring the quality, safety, and efficacy of drug products. For the quantification of this compound, a known impurity of Proguanil, reversed-phase HPLC with UV detection is the most appropriate and widely used technique. It offers a balance of specificity, sensitivity, and robustness that is well-suited for routine quality control and stability testing.

While other techniques such as GC-MS may offer higher sensitivity, the added complexity of derivatization makes them less practical for routine applications unless extremely low detection limits are required. The principles and protocols outlined in this guide, grounded in the ICH Q2(R2) framework, provide a comprehensive roadmap for the successful validation of an analytical method for this compound. A thoroughly validated method is not only a regulatory necessity but also a fundamental component of a robust quality system, providing confidence in the data generated and the quality of the final product.

References

  • Vertex AI Search. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • BenchChem. A Comparative Analysis of Cycloguanil and its Parent Compound Proguanil in Antimalarial Efficacy.
  • BenchChem. (2025, December). A Comparative Analysis of Cycloguanil and Proguanil In Vitro Efficacy.
  • Der Pharma Chemica. (2012, November 8). Synthesis of impurities of proguanil hydrochloride, an antimalarial drug.
  • National Institutes of Health. Proguanil and cycloguanil are organic cation transporter and multidrug and toxin extrusion substrates.
  • Der Pharma Chemica. (2012, November 8). Development and validation of new RP-HPLC method for determining impurity profiling in proguanil hydrochloride drug as well as i.
  • Simson Pharma Limited. Proguanil EP Impurity C | CAS No- 13590-88-0.
  • Sigma-Aldrich. Proguanil Related Compound C USP Reference Standard.
  • ResearchGate. A statistical analysis of the antimalarial activity of proguanil and cycloguanil in human volunteers.
  • Sigma-Aldrich. Proguanil Related Compound C Pharmaceutical Secondary Standard CRM.
  • TSI Journals. Development and Validation of Stability-Indicating RP-HPLC Method for Estimation of Proguanil Hydrochloride in Tablet Dosage Form.
  • Pharmaffiliates. CAS No : 13590-98-2| Product Name : Proguanil Hydrochloride - Impurity C.
  • PubMed. (1994, December). A statistical analysis of the antimalarial activity of proguanil and cycloguanil in human volunteers.
  • Analytica Chemie. Proguanil hydrochloride Imp. C (EP).
  • Klivon. Proguanil EP Impurity C (as Hydrochloride) | CAS Number 13590-98-2.
  • SIELC Technologies. Separation of Guanidine, N-cyano-N'-(hydroxymethyl)- on Newcrom R1 HPLC column.
  • PubChem. This compound | C5H10N4 | CID 370391.
  • Global Substance Registration System. This compound.
  • ASEAN. ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES.
  • SIELC Technologies. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography.
  • MicroSolv. Guanidine analyzed with HPLC- AppNote.

Sources

A Comparative Guide to Guanidine Catalysts in Organic Synthesis: A Performance Analysis of TBD and TMG, and an Evaluation of 1-Cyano-3-isopropylguanidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes with high efficiency and selectivity. Guanidine bases have emerged as a powerful class of organocatalysts, valued for their strong basicity and ability to mediate a wide range of chemical transformations.[1] This guide provides an in-depth comparative study of two widely used guanidine catalysts, 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) and 1,1,3,3-Tetramethylguanidine (TMG). Furthermore, we will examine the structural and electronic properties of 1-Cyano-3-isopropylguanidine to assess its potential, or lack thereof, as a catalyst in this class.

Introduction to Guanidine Catalysts

Guanidines are characterized by a central carbon atom bonded to three nitrogen atoms. Their strong basicity stems from the delocalization of the positive charge in the corresponding guanidinium ion, which is formed upon protonation. This inherent property allows them to act as potent Brønsted bases, deprotonating a variety of substrates in organic reactions.[1][2] Beyond their basicity, guanidines can also function as nucleophilic catalysts and engage in hydrogen bonding interactions to activate substrates.[3][4] The structural diversity within the guanidine family, from simple acyclic structures to complex bicyclic systems, gives rise to a range of catalytic activities and selectivities.[5]

This guide will focus on a comparative analysis of TBD and TMG, two of the most common commercially available guanidine catalysts, and will also discuss 1-Cyano-3-isopropylguanidine.[4]

Overview of the Compared Guanidine Catalysts

A brief overview of the structures and key properties of the guanidines discussed in this guide is presented below.

Catalyst Structure Molar Mass ( g/mol ) pKa of Conjugate Acid Key Features
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) 139.20~26 (in MeCN)Bicyclic, rigid structure; strong base; bifunctional catalyst.[6]
1,1,3,3-Tetramethylguanidine (TMG) 115.18~23.3 (in MeCN)Acyclic, flexible structure; strong, non-nucleophilic base.[7]
1-Cyano-3-isopropylguanidine 126.16Not reportedAcyclic, contains an electron-withdrawing cyano group.[8][9]

Catalytic Performance Comparison: TBD vs. TMG

The catalytic efficacy of TBD and TMG has been evaluated in numerous organic transformations. Their performance is often dictated by the specific reaction conditions and substrates involved.

Michael Addition Reactions

TBD has been demonstrated to be an excellent catalyst for Michael and Michael-type reactions, facilitating the addition of a wide variety of Michael donors to acceptors in high yields under mild conditions.[10][11] The rigid bicyclic structure of TBD is believed to play a role in its high catalytic activity, potentially by pre-organizing the substrates through hydrogen bonding.

In a comparative study for the synthesis of 3-hydroxyisoindolin-1-ones, TBD showed significantly higher catalytic activity than TMG. The reaction with TBD proceeded to completion in just 30 minutes, affording a yield of over 95%. In contrast, the same reaction catalyzed by TMG resulted in a much lower yield even after 24 hours.[1]

Catalyst Reaction Time Yield (%)
TBD0.5 h>95
TMG24 h<5
DBU (an amidine base)24 h20

Table based on data for the synthesis of 3-hydroxyisoindolin-1-ones.[1]

Ring-Opening Polymerization (ROP)

TBD is a highly effective catalyst for the ring-opening polymerization of cyclic esters, such as lactide, to produce polyesters.[6][12] The mechanism is thought to involve a bifunctional activation, where the guanidine acts as both a Brønsted base to activate the initiating alcohol and a hydrogen-bond donor to activate the monomer.[13] While TMG can also catalyze ROP, TBD generally exhibits higher activity and stereoselectivity, particularly in the polymerization of racemic lactide.[12]

Other Reactions

TMG is widely used as a strong, non-nucleophilic base in a variety of organic reactions, including alkylations, condensations, and esterifications.[7][14] Its high water solubility simplifies its removal from the reaction mixture.[7] TMG is also utilized as a catalyst in the production of polyurethane foams.[15][16]

The Case of 1-Cyano-3-isopropylguanidine: A Catalytic Underperformer?

In contrast to the well-established catalytic applications of TBD and TMG, 1-Cyano-3-isopropylguanidine is primarily known as an intermediate in the synthesis of the antimalarial drug proguanil and is often cited as a related impurity.[8][17] A thorough review of the scientific literature reveals a lack of evidence for its use as a catalyst in organic synthesis.

The presence of the electron-withdrawing cyano group is expected to significantly decrease the basicity of the guanidine moiety. This is due to the inductive effect of the cyano group, which pulls electron density away from the nitrogen atoms, making them less available for protonation. A lower basicity would inherently reduce its effectiveness as a Brønsted base catalyst, which is the primary mode of action for many guanidine-catalyzed reactions.

The following diagram illustrates the proposed deactivation effect of the cyano group on the basicity of the guanidine.

Caption: Effect of the cyano group on guanidine basicity.

Experimental Protocols

To provide a practical framework for evaluating guanidine catalysts, the following are representative experimental protocols for a Michael addition reaction.

General Procedure for a TBD-Catalyzed Michael Addition

Reaction: Addition of diethyl malonate to trans-β-nitrostyrene.

Materials:

  • trans-β-nitrostyrene

  • Diethyl malonate

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • To a solution of trans-β-nitrostyrene (1.0 mmol) in CH₂Cl₂ (5 mL) at room temperature, add diethyl malonate (1.2 mmol).

  • Add TBD (0.1 mmol, 10 mol%) to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl (5 mL).

  • Separate the organic layer, wash with brine (2 x 5 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired Michael adduct.

Experimental Workflow Diagram

G Experimental Workflow for Guanidine-Catalyzed Michael Addition start Start reactants Dissolve Michael acceptor and donor in solvent start->reactants catalyst Add Guanidine Catalyst (e.g., TBD, 10 mol%) reactants->catalyst reaction Stir at Room Temperature Monitor by TLC catalyst->reaction workup Quench with 1 M HCl reaction->workup extraction Extract with Organic Solvent workup->extraction drying Dry with Na₂SO₄ extraction->drying purification Concentrate and Purify (Column Chromatography) drying->purification product Isolated Product purification->product

Caption: Workflow for evaluating guanidine catalysts in a Michael addition.

Conclusion

This comparative guide highlights the catalytic prowess of commonly used guanidine bases, TBD and TMG, in various organic transformations. TBD often exhibits superior performance in reactions such as Michael additions and stereoselective ring-opening polymerizations, likely due to its rigid, bicyclic structure that facilitates bifunctional catalysis. TMG, on the other hand, is a versatile and cost-effective strong, non-nucleophilic base for a broad range of applications.

Our analysis of 1-Cyano-3-isopropylguanidine suggests that it is unlikely to be an effective catalyst for reactions that rely on the Brønsted basicity of the guanidine moiety. The presence of the electron-withdrawing cyano group is predicted to significantly diminish its basic strength. This underscores the importance of considering the electronic effects of substituents when selecting or designing guanidine catalysts.

For researchers in organic synthesis and drug development, a careful evaluation of the structural and electronic properties of guanidine catalysts is crucial for optimizing reaction outcomes. TBD and TMG remain excellent choices for a wide array of applications, and their comparative performance data can guide the selection process for specific synthetic challenges.

References

  • Mechanistic Considerations of Guanidine-Catalyzed Reactions. Chemical Communications. [3][4]

  • Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews. [18]

  • TMG TETRAMETHYL GUANIDINE. Ataman Kimya.

  • comparative study of guanidine bases in organocatalysis. Benchchem. [1]

  • Guanidine Organocatalysis. Thieme. [2]

  • The Reaction Mechanism for the Organocatalytic Ring-Opening Polymerization of l-Lactide Using a Guanidine-Based Catalyst: Hydrogen-Bonded or Covalently Bound?. Journal of the American Chemical Society. [13]

  • China What's usage of Tetramethylguanidine? Manufacturer and Supplier. Starsky. [15]

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) catalyzed Michael reactions. ScholarBank@NUS. [10]

  • Unlocking the Power of Tetramethylguanidine. Guidechem. [14]

  • 1,1,3,3-Tetramethylguanidine. Wikipedia. [7]

  • Chiral 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)-Catalyzed Stereoselective Ring-Opening Polymerization of rac-Lactide: High Reactivity for Isotactic Enriched Polylactides (PLAs). MDPI. [12]

  • The Science Behind Tetramethylguanidine's Catalytic Power in PU Foams. LinkedIn. [16]

  • Chiral guanidines and their derivatives in asymmetric synthesis. Chemical Society Reviews. [5]

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene. Cayman Chemical. [6]

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene | 5807-14-7. ChemicalBook. [11]

  • 1-Cyano-3-isopropylguanidine | 44830-55-9. ChemicalBook. [8][17]

  • 1-Cyano-3-isopropylguanidine | CAS 44830-55-9. Santa Cruz Biotechnology. [9]

  • Proguanil Related Compound A - 1-Cyano-3-isopropylguanidine, N-Cyano-N′-(1-methylethyl)guanidine. Sigma-Aldrich.

Sources

A Senior Application Scientist's Guide to Guanidinylation: A Comparative Analysis of Traditional Reagents and an Introduction to N-Cyano-N'-(1-methylethyl)guanidine

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional: Navigating the Landscape of Guanidinylation Reagents

The guanidinium group is a cornerstone in medicinal chemistry, prized for its ability to engage in crucial biological interactions through hydrogen bonding and electrostatic forces, often enhancing the binding affinity and biological activity of drug candidates. The synthesis of guanidine-containing molecules is therefore a critical endeavor in drug discovery and development. This guide provides an in-depth comparison of traditional guanidinylating reagents and introduces N-Cyano-N'-(1-methylethyl)guanidine, a less-characterized yet potentially valuable tool in the synthetic chemist's arsenal.

The Bedrock of Guanidinylation: An Overview of Established Reagents

The choice of a guanidinylating reagent is a pivotal decision in the synthesis of guanidine-containing compounds, with implications for yield, purity, and substrate scope. The most widely employed reagents can be broadly categorized into three main classes: N,N'-Di-Boc-N''-triflylguanidine, pyrazole-based reagents, and S-methylisothiourea derivatives.

The Powerhouse: N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)

N,N'-Di-Boc-N''-triflylguanidine, commonly known as Goodman's reagent, is a highly reactive and versatile electrophilic guanidinylating agent.[1] Its efficacy stems from the triflyl group, an excellent leaving group that renders the central carbon highly susceptible to nucleophilic attack by a broad range of amines, including primary and secondary aliphatic and aromatic amines.[1] The resulting N,N'-di-Boc-protected guanidines are stable and can be readily deprotected under acidic conditions.[1]

Mechanism of Action:

The reaction proceeds via a nucleophilic substitution mechanism where the amine attacks the electrophilic carbon of the guanidinylating reagent, displacing the triflyl group. The Boc protecting groups serve to moderate the reactivity and can be removed in a subsequent step.

reagent N,N'-Di-Boc-N''-triflylguanidine intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack amine R-NH₂ amine->intermediate product N,N'-Di-Boc-Guanidine intermediate->product Leaving Group Departure triflate TfO⁻ intermediate->triflate reagent 1-Amidinopyrazole intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack amine R-NH₂ amine->intermediate product Guanidine intermediate->product Leaving Group Departure pyrazole Pyrazole intermediate->pyrazole

Guanidinylation with 1-Amidinopyrazole.
The Classic: S-Methylisothiourea Derivatives

S-methylisothiourea and its derivatives are among the earliest developed guanidinylating reagents. They are typically used as their salts (e.g., sulfate or hydrochloride). The reaction involves the displacement of the methylthio group by an amine. While effective, this method often requires activation with mercury salts or other promoters, and the liberation of volatile and odorous methyl mercaptan is a significant drawback. [2] Mechanism of Action:

The amine attacks the electrophilic carbon of the S-methylisothiourea, leading to the formation of a tetrahedral intermediate. Subsequent elimination of methyl mercaptan yields the guanidine product.

reagent S-Methylisothiourea intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack amine R-NH₂ amine->intermediate product Guanidine intermediate->product Elimination mercaptan CH₃SH intermediate->mercaptan

Guanidinylation with S-Methylisothiourea.

Comparative Performance of Traditional Guanidinylating Reagents

FeatureN,N'-Di-Boc-N''-triflylguanidine1-Amidinopyrazole HydrochlorideS-Methylisothiourea Derivatives
Reactivity Very High [1]ModerateModerate to High (often requires activation) [2]
Substrate Scope Broad: primary, secondary, aliphatic, aromatic amines [1]Primarily unhindered primary and secondary aliphatic aminesPrimary and secondary amines
Reaction Conditions Mild, room temperature [1]Mild, room temperatureOften requires heating or promoters (e.g., HgCl₂) [2]
By-products Triflic acid (can be neutralized)PyrazoleMethyl mercaptan (volatile, odorous, toxic) [2]
Advantages High yields, broad scope, mild conditions [1]Stable, easy to handleInexpensive
Disadvantages Higher costSlower reaction times with hindered aminesFormation of toxic and odorous by-products, often requires toxic metal promoters
Safety Corrosive, handle with careIrritantToxic by-products, handle in a well-ventilated fume hood

An Introduction to N-Cyano-N'-(1-methylethyl)guanidine: A Reagent of Untapped Potential

N-Cyano-N'-(1-methylethyl)guanidine is a cyanoguanidine derivative that has appeared in the literature primarily in the context of being a related substance or impurity in the synthesis of the antimalarial drug Proguanil. [3][4][5]One study reports its synthesis from isopropyl amine hydrochloride and sodium dicyanamide with a yield of 68%. [3] While extensive data on its application as a general guanidinylating reagent is not readily available in peer-reviewed literature, its chemical structure suggests a potential utility in this capacity. Cyanoguanidines can react with amines to form biguanides or other guanidine derivatives. [6]The cyano group acts as an activating group, making the guanidine carbon susceptible to nucleophilic attack.

Potential Mechanism of Action:

The guanidinylation reaction with a cyanoguanidine derivative would likely proceed through the addition of an amine to the cyano-activated guanidine, followed by a rearrangement or elimination to form the final product.

reagent N-Cyano-N'-(1-methylethyl)guanidine intermediate Adduct reagent->intermediate Nucleophilic Addition amine R-NH₂ amine->intermediate product Substituted Guanidine intermediate->product Rearrangement/Elimination

Postulated Guanidinylation with a Cyanoguanidine.

The use of a related compound, N-cyano-N'-methyl-N''-(2-chloroethyl)guanidine, in the synthesis of the H2 receptor antagonist Cimetidine, highlights the potential of this class of reagents in pharmaceutical synthesis. [6][7][8]However, without dedicated studies on the substrate scope, reaction conditions, and comparative efficacy of N-Cyano-N'-(1-methylethyl)guanidine, its broader utility remains an area for future investigation.

Experimental Protocols

Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine (General Procedure)

[1]

  • Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add N,N'-Di-Boc-N''-triflylguanidine (1.05 equivalents) and a non-nucleophilic base such as triethylamine (1.1 equivalents) at room temperature.

  • Stir the reaction mixture for a period ranging from a few hours to overnight, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a mild aqueous acid.

  • Extract the product with an organic solvent.

  • Wash, dry, and concentrate the combined organic layers under reduced pressure.

  • Purify the crude product by column chromatography.

Guanidinylation using 1-Amidinopyrazole Hydrochloride (General Procedure)
  • Dissolve the amine (1.0 equivalent) and 1-Amidinopyrazole hydrochloride (1.1 equivalents) in a suitable solvent such as DMF or acetonitrile.

  • Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or crystallization.

Synthesis of N-Cyano-N'-(1-methylethyl)guanidine

[3]

  • Dissolve isopropyl amine hydrochloride in n-butanol.

  • Add sodium dicyanamide to the solution.

  • Reflux the reaction mixture for 4 hours.

  • Cool the reaction mixture to 60°C and filter.

  • Distill off the n-butanol under vacuum to obtain the product.

Conclusion and Future Outlook

The field of guanidinylation offers a diverse toolkit for the synthetic chemist. For broad applicability and high reactivity, N,N'-Di-Boc-N''-triflylguanidine stands out as a superior, albeit more costly, option. Pyrazole-based reagents provide a reliable and milder alternative for many substrates. While S-methylisothiourea derivatives are economical, their use is hampered by safety and environmental concerns.

N-Cyano-N'-(1-methylethyl)guanidine and other cyanoguanidine derivatives represent a less-explored area with potential for specialized applications, particularly in industrial settings where process optimization for a specific substrate is key. The development of cleaner and more efficient guanidinylation methods is an ongoing pursuit. Further research into the reactivity, substrate scope, and safety profile of reagents like N-Cyano-N'-(1-methylethyl)guanidine is warranted to fully understand their place in the synthetic chemist's repertoire.

References

  • Pai, N. R., & Sawant, S. S. (2012). Synthesis of impurities of proguanil hydrochloride, an antimalarial drug. Der Pharma Chemica, 4(6), 2295-2302. [Link]

  • Goodman, M., & Zapf, C. (2000). Guanidinylation reagents. U.S. Patent No. 6,072,075. Washington, DC: U.S.
  • Grytsai, O., Ronco, C., & Benhida, R. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 1185–1213. [Link]

  • Vekariya, R. H., & Patel, H. S. (2011). Process of Preparation of Proguanil. U.S.
  • AERU. (n.d.). Cimetidine. University of Hertfordshire. [Link]

  • Bauer, V. J., & Safir, S. R. (1983). Synthesis of Cimetidine. Journal of Pharmaceutical Sciences, 72(11), 1349-1350. [Link]

  • "Guanidines from S-methylisothiouronium salt". (2014, March 20). Sciencemadness Discussion Board. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of impurities of proguanil hydrochloride, an antimalarial drug. [Link]

  • Pai, N. R., & Sawant, S. S. (2012). Synthesis of impurities of proguanil hydrochloride, an antimalarial drug. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. [Link]

  • Gomes, P., & Leão, M. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc, 2010(5), 82-91. [Link]

  • PrepChem.com. (n.d.). Preparation of N'-cyano-N-(1,2,3,4-tetrahydro-1-naphthyl)guanidine (Method C). [Link]

  • PrepChem.com. (n.d.). Synthesis of cyano guanidine. [Link]

  • INEOS OPEN. (n.d.). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. [Link]

  • PubChem. (n.d.). Guanidine, N-cyano-, polymer with N1-(2-aminoethyl)-1,2-ethanediamine and 2-(chloromethyl)oxirane, reaction products with dimethylamine. [Link]

  • Google Patents. (n.d.). KR840000071B1 - Preparation of N-cyano-N'-methyl-N "[2-((methyl-5-imidazolyl) methylthio) ethyl] guanidine.
  • INEOS OPEN. (n.d.). Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues. [Link]

  • Phan, T. T., et al. (2022). Biosynthesis of guanidine-containing natural products in cyanobacteria. Frontiers in Microbiology, 13, 969499. [Link]

  • PubChem. (n.d.). 1-Cyano-3-(1-methylethyl)guanidine. [Link]

  • ResearchGate. (n.d.). (PDF) Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. [Link]

  • PubChemLite. (n.d.). Guanidine, n-cyano-n'-methyl-n''-(2-(((1,4,6,7-tetrahydropyrano(3,4-d)imidazol-4-yl)methyl)thio)ethyl)-. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of 1-Cyano-3-(1-methylethyl)guanidine in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Characterizing Impurities

In drug development, the adage "the dose makes the poison" is profoundly true, but the purity of that dose is equally critical. Even seemingly minor impurities can possess biological activity, leading to unexpected pharmacological or toxicological effects. 1-Cyano-3-(1-methylethyl)guanidine is a known process impurity or degradation product of proguanil, an established antimalarial agent.[1] While proguanil's own safety and efficacy profile is well-documented, the potential for its impurities to interact with biological systems remains a critical knowledge gap. Understanding the cross-reactivity of such compounds is not merely an academic exercise; it is a cornerstone of robust drug safety assessment and a regulatory expectation.

This guide will provide a comparative analysis based on structural analogy and outline a best-practice experimental workflow to definitively characterize the cross-reactivity profile of this compound.

Predicted Cross-Reactivity Profile: A Structurally-Informed Hypothesis

In the absence of direct experimental data for this compound, we can formulate a hypothesis regarding its potential for cross-reactivity by examining its structural relationship to proguanil and the known biological activities of its constituent chemical motifs: the cyanoguanidine and isopropylguanidine groups.

Proguanil as a Primary Comparator

Proguanil is a prodrug that is metabolized in the liver to its active form, cycloguanil.[2][3][4] Cycloguanil is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of nucleic acids in the malaria parasite.[2][5]

  • Primary Target Hypothesis: The most immediate question is whether this compound retains any activity against DHFR. The structural transformation from proguanil to its impurity involves the replacement of the p-chlorophenylbiguanide moiety with a simple cyanoguanidine group. This is a significant alteration that is likely to abolish or greatly reduce affinity for the parasite DHFR, which has a well-defined binding pocket. However, cross-reactivity with human DHFR, while less likely, cannot be entirely ruled out without empirical testing.

  • Secondary Mechanism of Action: Proguanil exhibits a secondary mechanism of action when used in combination with atovaquone, where it enhances atovaquone's ability to disrupt the parasite's mitochondrial membrane potential.[2][4][6] This effect is attributed to the parent proguanil molecule, not cycloguanil. Given that this compound shares the isopropylguanidine portion of proguanil, there is a theoretical possibility of interaction with mitochondrial targets, although likely with much lower potency.

Cross-Reactivity Potential Based on Substructural Motifs

The guanidine group is a common feature in many biologically active compounds and is known to interact with a variety of targets due to its ability to form strong hydrogen bonds and exist in a protonated state at physiological pH.[7][8]

  • Cyanoguanidine Moiety: Compounds containing a cyanoguanidine group have been reported to possess a wide range of biological activities, including anticancer and anti-inflammatory properties.[9] For instance, some cyanoguanidine derivatives of loratadine have shown in vitro cytotoxicity against cancer cell lines.[9] This suggests that the cyanoguanidine motif in this compound could potentially lead to interactions with targets involved in cell proliferation or inflammation.

  • Isopropylguanidine Moiety: Guanidine derivatives are known to interact with various receptors, ion channels, and enzymes. For example, certain guanidine derivatives have been identified as antagonists for α2-adrenoceptors and muscarinic M2/M4 receptors.[10][11] The presence of the bulky isopropyl group could influence the binding of this compound to a range of unforeseen targets.

Comparative Overview of Potential Off-Target Interactions

The following table summarizes the predicted potential for cross-reactivity of this compound in comparison to its parent compound, proguanil. This is a hypothetical comparison to guide experimental investigation.

Target ClassProguanilThis compound (Predicted)Rationale for Prediction
Primary Target Related
Dihydrofolate Reductase (DHFR)Inhibitor (as cycloguanil)[2][5]Low to negligibleSignificant structural deviation from the active metabolite.
Secondary Mechanism Related
Mitochondrial TargetsPotentiator of atovaquone[2][6]Possible, but likely weakRetention of the isopropylguanidine moiety.
General Guanidine-Related
Receptors (e.g., GPCRs)Not a primary targetPossibleGuanidine derivatives are known to interact with various receptors.[10][11]
Ion ChannelsNot a primary targetPossibleThe guanidinium group can interact with cation channels.
Enzymes (e.g., kinases)Not a primary targetPossibleCyanoguanidine compounds have shown diverse enzymatic interactions.[9]
TransportersNot a primary targetPossibleThe charged nature of the guanidinium group could lead to interactions.

Experimental Workflow for Determining Cross-Reactivity

A systematic and tiered approach is essential for definitively characterizing the cross-reactivity profile of this compound. The following experimental workflow is proposed as a robust and self-validating system.

Tier 1: Broad In Vitro Safety Pharmacology Profiling

The initial step should be a broad screening against a panel of known biological targets to identify potential off-target liabilities. Several contract research organizations (CROs) offer comprehensive in vitro safety pharmacology profiling services.[12][13][14]

Experimental Protocol: Broad Panel Radioligand Binding and Enzyme Inhibition Assays

  • Compound Preparation: Prepare a stock solution of this compound of known purity and concentration in a suitable solvent (e.g., DMSO).

  • Assay Panel Selection: Select a comprehensive panel of targets, typically including:

    • G-protein coupled receptors (GPCRs) - adrenergic, dopaminergic, serotonergic, muscarinic, histaminergic, etc.

    • Ion channels - sodium, potassium, calcium, hERG, etc.

    • Transporters - monoamine transporters, etc.

    • Enzymes - kinases, proteases, phosphodiesterases, etc.

  • Primary Screen: Perform initial screening at a single high concentration (e.g., 10 µM) in duplicate.

    • For radioligand binding assays, measure the displacement of a known radiolabeled ligand from its receptor.

    • For enzyme inhibition assays, measure the reduction in enzyme activity in the presence of the test compound.

  • Data Analysis: Express the results as a percentage of inhibition or displacement. A common threshold for a "hit" is >50% inhibition/displacement at 10 µM.

  • Causality and Rationale: This broad screen acts as a wide net to catch any significant interactions. A lack of hits in this panel provides a strong indication of a clean off-target profile at the tested concentration. Any identified hits must be followed up with more detailed characterization.

Tier 2: Dose-Response Characterization of Hits

For any targets identified as "hits" in the primary screen, the next step is to determine the potency of the interaction through dose-response studies.

Experimental Protocol: IC50/EC50/Ki Determination

  • Compound Dilution: Prepare a serial dilution of this compound, typically covering a range from nanomolar to micromolar concentrations.

  • Assay Performance: Perform the relevant binding or functional assay with the range of compound concentrations.

  • Data Analysis: Plot the percentage of inhibition/activation against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (for inhibition) or EC50 (for activation) value. For binding assays, the Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

  • Trustworthiness: This step quantifies the potency of the off-target interaction, allowing for an assessment of the potential for in vivo effects at relevant exposure levels.

Tier 3: Cellular and Functional Assays

For potent off-target interactions identified in Tier 2, it is crucial to assess the functional consequences in a more physiologically relevant cellular context.

Experimental Protocol: Cell-Based Functional Assays

  • Assay Selection: Choose a cell-based assay that measures the functional downstream effects of modulating the identified off-target. Examples include:

    • GPCRs: Calcium flux assays, cAMP measurement assays.

    • Ion Channels: Patch-clamp electrophysiology.

    • Enzymes: Measurement of downstream substrate phosphorylation or product formation in cells.

  • Experimental Procedure: Treat cultured cells expressing the target of interest with a range of concentrations of this compound.

  • Data Acquisition and Analysis: Measure the relevant functional endpoint and determine the dose-response relationship to obtain an EC50 or IC50 value.

  • Authoritative Grounding: A confirmed functional effect in a cellular context provides strong evidence of a biologically relevant off-target interaction that warrants further investigation and consideration in the overall risk assessment of the compound.

Visualizing the Path to Cross-Reactivity Assessment

Diagrams can clarify complex workflows and relationships. The following Graphviz diagrams illustrate the conceptual framework for predicting cross-reactivity and the proposed experimental workflow.

G cluster_0 Structural Analogy & Hypothesis Generation cluster_1 Predicted Biological Interactions Proguanil Proguanil This compound This compound Proguanil->this compound Impurity of DHFR DHFR Proguanil->DHFR Inhibits (as cycloguanil) Mitochondrial Targets Mitochondrial Targets Proguanil->Mitochondrial Targets Potentiates Cyanoguanidine Motif Cyanoguanidine Motif This compound->Cyanoguanidine Motif Isopropylguanidine Motif Isopropylguanidine Motif This compound->Isopropylguanidine Motif GPCRs, Ion Channels, Enzymes GPCRs, Ion Channels, Enzymes Cyanoguanidine Motif->GPCRs, Ion Channels, Enzymes Potential for Interaction Isopropylguanidine Motif->GPCRs, Ion Channels, Enzymes Potential for Interaction

Caption: Conceptual framework for predicting the cross-reactivity of this compound.

G Start Start Tier1 Tier 1: Broad In Vitro Screening (Binding & Enzyme Assays @ 10 µM) Start->Tier1 Decision1 Hit? (>50% inhibition) Tier1->Decision1 Tier2 Tier 2: Dose-Response Analysis (Determine IC50/Ki) Decision1->Tier2 Yes End_Clean Low Cross-Reactivity Potential Decision1->End_Clean No Decision2 Potent Interaction? Tier2->Decision2 Tier3 Tier 3: Cellular Functional Assays (e.g., Ca2+ flux, Patch Clamp) Decision2->Tier3 Yes Decision2->End_Clean No End_Flag Characterized Off-Target Liability Tier3->End_Flag

Caption: Tiered experimental workflow for assessing cross-reactivity.

Conclusion

While direct biological data for this compound is currently lacking, a scientifically rigorous assessment of its potential for cross-reactivity is both possible and necessary. By leveraging structural analogies to its parent compound, proguanil, and the known activities of its chemical motifs, we can formulate a targeted and efficient experimental plan. The tiered workflow outlined in this guide, progressing from broad panel screening to specific functional assays, provides a robust framework for generating the empirical data needed to confidently assess the off-target profile of this and other similar impurities. This systematic approach ensures scientific integrity and provides the critical data required for informed decision-making in drug development and safety assessment.

References

  • Proguanil - Wikipedia. Available from: [Link]

  • Atovaquone/proguanil - Wikipedia. Available from: [Link]

  • Proguanil Hydrochloride – Application in Therapy and Current Clinical Research. Available from: [Link]

  • Proguanil - MedPath. Available from: [Link]

  • Industry-leading In Vitro Safety Pharmacology Profiling - Eurofins Discovery. Available from: [Link]

  • In Vitro Pharmacology & Toxicology Services - Aragen Life Sciences. Available from: [Link]

  • What is the mechanism of Proguanil Hydrochloride? - Patsnap Synapse. Available from: [Link]

  • Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience. Available from: [Link]

  • In Vitro Pharmacology Services - Biocytogen. Available from: [Link]

  • Safety and Off-Target Drug Screening Services - Reaction Biology. Available from: [Link]

  • Synthesis and biological evaluation of cyanoguanidine derivatives of loratadine - PubMed. Available from: [Link]

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - NIH. Available from: [Link]

  • PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC - NIH. Available from: [Link]

  • In silico off-target profiling for enhanced drug safety assessment - PMC - PubMed Central. Available from: [Link]

  • Off-Target Effects Analysis - Creative Diagnostics. Available from: [Link]

  • Atovaquone/Proguanil Hydrochloride - Drug Targets, Indications, Patents - Synapse. Available from: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Available from: [Link]

  • (PDF) In silico off-target profiling for enhanced drug safety assessment - ResearchGate. Available from: [Link]

  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits - PubMed. Available from: [Link]

  • Cross-Reactivity in Immunoassay Drug Screening - Siemens Healthineers Academy. Available from: [Link]

  • Atovaquone/Proguanil (Malarone): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. Available from: [Link]

  • Atovaquone; Proguanil tablets - Cleveland Clinic. Available from: [Link]

  • Atovaquone and proguanil (oral route) - Side effects & dosage - Mayo Clinic. Available from: [Link]

  • Atovaquone / Proguanil Side Effects: Common, Severe, Long Term - Drugs.com. Available from: [Link]

  • Cross-Reactivity With Drugs at the T Cell Level - Direct MS. Available from: [Link]

  • Dicyandiamide | C2H4N4 | CID 10005 - PubChem - NIH. Available from: [Link]

  • Biological activities of guanidine compounds | Request PDF - ResearchGate. Available from: [Link]

  • Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents - PMC. Available from: [Link]

  • 2-Cyanoguanidine - Wikipedia. Available from: [Link]

  • Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists - PMC - PubMed Central. Available from: [Link]

  • Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. Available from: [Link]

  • Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists - ACS Publications. Available from: [Link]

  • Antimicrobial drugs bearing guanidine moieties: A review - PubMed. Available from: [Link]

  • Synthesis and biological activity of aminoguanidine and diaminoguanidine analogues of the antidiabetic/antiobesity agent 3-guanidinopropionic acid - PubMed. Available from: [Link]

  • Guanidine and 2-Aminoimidazoline Aromatic Derivatives as α2-Adrenoceptor Antagonists. 2. Exploring Alkyl Linkers for New Antidepressants | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Biological activities of guanidine compounds | Semantic Scholar. Available from: [Link]

  • Biologically active guanidine alkaloids - ScienceOpen. Available from: [Link]

  • Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect - PubMed Central. Available from: [Link]

Sources

A Comparative Guide to the Synthetic Routes of N-Cyano-N'-(1-methylethyl)guanidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Cyano-N'-(1-methylethyl)guanidine, also known as 1-Cyano-3-isopropylguanidine, is a key chemical intermediate in the synthesis of various pharmacologically active compounds.[1][2] Notably, it is a known related compound to the antimalarial drug proguanil, highlighting its importance in medicinal chemistry and drug development.[3][4][5] The efficient and scalable synthesis of this cyanoguanidine derivative is therefore of significant interest to researchers in both academic and industrial settings.

This guide provides a comparative analysis of the primary synthetic routes to N-Cyano-N'-(1-methylethyl)guanidine. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a quantitative comparison of their performance based on available data. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate synthetic strategy for their specific applications.

Synthetic Strategies: An Overview

The synthesis of N-Cyano-N'-(1-methylethyl)guanidine primarily revolves around the formation of the guanidine core by reacting an isopropylamine precursor with a suitable cyanamide-based reagent. Two predominant strategies have emerged:

  • Route 1: Direct Condensation with Dicyanamide Salts: This approach involves the direct reaction of isopropylamine or its salt with a dicyanamide salt, typically sodium dicyanamide. It represents a convergent and atom-economical pathway.

  • Route 2: Stepwise Synthesis via Activated Cyanamide Intermediates: This strategy employs a more modular approach, where a pre-activated cyanamide derivative, such as a dialkyl-N-cyanoimidocarbonate, an O-alkyl-N-cyanoisourea, or an S-alkyl-N-cyanoisothiourea, is reacted with isopropylamine. This route offers versatility for creating a library of substituted cyanoguanidines.

The following sections will provide a detailed examination of each route.

Route 1: Direct Condensation of Isopropylamine with Sodium Dicyanamide

This synthetic route is a straightforward and widely utilized method for the preparation of N-Cyano-N'-(1-methylethyl)guanidine. The reaction proceeds by the nucleophilic addition of isopropylamine to one of the nitrile groups of sodium dicyanamide.

Mechanistic Rationale

The reaction is typically acid-catalyzed, commencing with the protonation of isopropylamine to form the isopropylammonium salt. This in-situ salt formation is then followed by a nucleophilic attack of the amine on the electron-deficient carbon of the nitrile group in sodium dicyanamide. The use of a high-boiling point solvent like 1-butanol facilitates the reaction by allowing for elevated temperatures, which are necessary to overcome the activation energy of the addition to the nitrile.

Experimental Protocol

The following protocol is adapted from a documented synthesis of N-Cyano-N'-(1-methylethyl)guanidine.[3]

Materials:

  • Isopropylamine

  • Concentrated Hydrochloric Acid (37%)

  • Sodium Dicyanamide

  • 1-Butanol

  • 1,4-Dioxane

  • Dry Ice

  • Acetone

Procedure:

  • A three-liter round-bottomed flask is charged with 18.2 g (0.309 mole) of isopropylamine.

  • The flask is cooled to -70°C in a dry ice and acetone bath.

  • Concentrated hydrochloric acid (304.5 g, 3.09 mole) is added slowly to the cooled isopropylamine.

  • The mixture is allowed to warm to room temperature, and the water is removed using a rotary evaporator under aspirator pressure to yield the isopropylamine hydrochloride salt.

  • To the dry residue, 275.3 g (3.09 mole) of sodium dicyanamide and 760 ml of 1-butanol are added.

  • The mixture is heated under reflux for three hours.

  • After the reflux period, the 1-butanol is removed using a rotary evaporator.

  • To the resulting residue, 1800 ml of 1,4-dioxane is added, leading to the formation of a slightly sticky precipitate.

  • The precipitate is filtered and recrystallized from four liters of 1,4-dioxane to yield the final product.

Data Summary
ParameterValueReference
Yield 379 g (co-precipitate)[3]
Purity Co-precipitate with NaCl, 1,4-dioxane, and isopropylamine[3]
Starting Materials Isopropylamine, Sodium Dicyanamide, HCl[3]
Solvents 1-Butanol, 1,4-Dioxane[3]
Reaction Time 3 hours reflux[3]
Process Workflow

Route1_Workflow cluster_prep Salt Formation cluster_reaction Guanidine Formation cluster_purification Purification IPA Isopropylamine IPAHCl Isopropylamine Hydrochloride IPA->IPAHCl HCl Conc. HCl HCl->IPAHCl Reflux Reflux (3h) IPAHCl->Reflux NaDCN Sodium Dicyanamide NaDCN->Reflux Butanol 1-Butanol Butanol->Reflux Crude Crude Product Reflux->Crude Recrystallization Recrystallization Crude->Recrystallization Dioxane 1,4-Dioxane Dioxane->Recrystallization FinalProduct N-Cyano-N'-(1-methylethyl)guanidine Recrystallization->FinalProduct

Caption: Workflow for the synthesis of N-Cyano-N'-(1-methylethyl)guanidine via direct condensation.

Route 2: Stepwise Synthesis via Activated Cyanamide Intermediates

This alternative pathway offers greater flexibility in the synthesis of substituted cyanoguanidines. The general principle involves the initial preparation of an activated cyanamide derivative, which then readily reacts with the desired amine. Common activated intermediates include N-cyano-O-alkylisoureas and N-cyano-S-alkylisothioureas.

Mechanistic Rationale

The O-alkyl or S-alkyl group in the isourea or isothiourea, respectively, acts as a good leaving group. The reaction proceeds via a nucleophilic substitution mechanism where the isopropylamine attacks the electrophilic carbon of the C=N bond. The subsequent elimination of the alcohol or thiol yields the desired N-Cyano-N'-(1-methylethyl)guanidine. This two-step approach allows for the isolation and purification of the intermediate, potentially leading to a cleaner final product.

Generalized Experimental Protocol

While a specific protocol for N-Cyano-N'-(1-methylethyl)guanidine using this route is not detailed in the provided search results, a general procedure can be inferred from the synthesis of analogous compounds.[6][7][8]

Step 1: Synthesis of Activated Intermediate (e.g., N-cyano-S,S-dimethylisothiourea) This intermediate is typically prepared from cyanamide and carbon disulfide, followed by methylation.

Step 2: Reaction with Isopropylamine

  • The activated intermediate (e.g., N-cyano-S,S-dimethylisothiourea or O-m-tolyl-N-cyanoisourea) is dissolved in a suitable solvent such as acetonitrile or isopropanol.

  • An equimolar amount of isopropylamine is added to the solution.

  • The reaction mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • The solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography.

Data Summary from Analogous Syntheses
ParameterRoute 2A (via Isothiourea)Route 2B (via Isourea)
Starting Materials N-cyano-N',S-dimethylisothiourea, AmineO-m-tolyl-N-cyanoisourea, Amine
Solvent AcetonitrileIsopropanol
Reaction Time 24 hours reflux~1.5 hours reflux
Yield Not specified for isopropyl derivative, but generally good for other aminesGood for other amines
References [6][7][8]
Process Workflow

Route2_Workflow cluster_intermediate Intermediate Synthesis cluster_reaction Guanidine Formation cluster_purification Purification Cyanamide Cyanamide Intermediate Activated Intermediate (N-cyano-isothiourea/isourea) Cyanamide->Intermediate ActivatingReagent Activating Reagent (e.g., CS2, (MeO)2SO2) ActivatingReagent->Intermediate Reaction Reaction Intermediate->Reaction IPA Isopropylamine IPA->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Crude Crude Product Reaction->Crude PurificationMethod Purification (Recrystallization/ Chromatography) Crude->PurificationMethod FinalProduct N-Cyano-N'-(1-methylethyl)guanidine PurificationMethod->FinalProduct

Caption: Generalized workflow for the synthesis of N-Cyano-N'-(1-methylethyl)guanidine via an activated intermediate.

Comparison and Concluding Remarks

FeatureRoute 1: Direct CondensationRoute 2: Stepwise Synthesis
Number of Steps One pot (after salt formation)Two or more steps
Atom Economy HighModerate
Reagent Availability Readily available starting materialsRequires synthesis of activated intermediate
Versatility Less versatile for library synthesisHighly versatile for creating diverse guanidines
Reaction Conditions High temperature (reflux in butanol)Generally milder conditions possible
Purification Can be challenging due to co-precipitation of saltsPotentially cleaner reaction profile

Expert Insights:

For the large-scale synthesis of N-Cyano-N'-(1-methylethyl)guanidine, Route 1 offers a more direct and cost-effective approach due to the use of inexpensive starting materials and a more convergent synthesis. However, the purification can be complicated by the co-precipitation of inorganic salts, which may require additional recrystallization steps, potentially lowering the overall isolated yield.

Route 2 , while involving more synthetic steps, provides greater control over the reaction and often results in a cleaner crude product, simplifying purification. This route is particularly advantageous for medicinal chemistry applications where a variety of substituted guanidines are required for structure-activity relationship (SAR) studies. The ability to synthesize and isolate the activated intermediate allows for its use as a common precursor for reactions with a diverse range of amines.

The choice between these two synthetic routes will ultimately depend on the specific goals of the researcher. For bulk production of the target compound, optimizing Route 1 would be the most logical approach. For exploratory research and the synthesis of a library of analogs, the flexibility of Route 2 is unparalleled.

References

  • Synthesis of N-cyano-N'-isopropylguanidine. PrepChem.com. [Link]

  • Synthesis of B. N-Cyano-N'-{2-[(4-methyl-5-imidazolyl)methylthio]ethyl}-N"-(4-pentyn-1-yl)guanidine. PrepChem.com. [Link]

  • Synthesis of N-cyano-N'-methyl-N"-[2-((methyl-5-imidazolyl)methylthio)ethyl]guanidine. PrepChem.com. [Link]

  • Synthesis of cyano guanidine. PrepChem.com. [Link]

  • 1-Cyano-3-(1-methylethyl)guanidine. PubChem. [Link]

  • Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega. [Link]

  • Reaction conditions for synthesis of a cyclization-blocked proguanil (tBuPG). ResearchGate. [Link]

  • Preparation of N-cyano-N'-methyl-N "[2-((methyl-5-imidazolyl) methylthio) ethyl] guanidine.
  • Cyanoguanidine derivative and process for preparation thereof.
  • Cyanoguanidine derivative and process for preparation thereof. European Patent Office. [Link]

  • Cyanoguanidine derivative and process for preparation thereof.
  • Synthesis of N-Cyano-N'-methyl-N"-[2-(2-(2-pyrimidyl)ethyl)thioethyl]-guanidine. PrepChem.com. [Link]

  • Synthesis of N-cyano-N'-methyl-N"-(2-chloroethyl)guanidine. PrepChem.com. [Link]

  • Synthesis of N-cyano-N'-[2-(4-imidazolyl)ethyl] guanidine. PrepChem.com. [Link]

Sources

A Comparative Guide to the Structural Activity Relationship of 1-Cyano-3-(1-methylethyl)guanidine Analogs and Their Biguanide Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quest for novel therapeutic agents often involves the exploration of unique chemical scaffolds that can serve as platforms for drug design. One such scaffold is the cyanoguanidine moiety, a versatile functional group that has found application in a range of biologically active compounds. This guide focuses on the structural activity relationship (SAR) of analogs based on the 1-Cyano-3-(1-methylethyl)guanidine core. While direct and extensive SAR literature on this specific parent compound is limited, its structural components—a cyanoguanidine group and an isopropyl substituent—bear a striking resemblance to the well-known antimalarial drug, Proguanil, and its active metabolite, Cycloguanil.

Proguanil is an N-(4-chlorophenyl)-N'-(1-methylethyl)imidodicarbonimidic diamide, a biguanide that undergoes in vivo cyclization to form the potent dihydrofolate reductase (DHFR) inhibitor, Cycloguanil. The this compound structure can be conceptualized as a "cyclization-blocked" analog of Proguanil's metabolic pathway. This guide, therefore, builds a comprehensive SAR narrative by leveraging the extensive research on Proguanil and Cycloguanil analogs. We will dissect the key structural features, compare their impact on biological activity against DHFR, provide relevant experimental protocols, and offer insights for researchers, scientists, and drug development professionals working on related scaffolds.

The Cyanoguanidine and Biguanide Scaffolds: Versatility in Drug Design

The guanidine group, with its unique electronic and hydrogen-bonding capabilities, is a privileged structure in medicinal chemistry.[1][2] The addition of a cyano group creates the cyanoguanidine moiety, which acts as a bioisostere for groups like thiourea and has been successfully incorporated into a variety of therapeutic candidates, including Factor Xa inhibitors and biased μ-opioid receptor agonists.[3][4]

The biguanide scaffold of Proguanil is its defining feature, essential for its prodrug function. In the host's liver, cytochrome P450 enzymes catalyze the oxidative cyclization of the biguanide side chain to form the 1,3,5-triazine ring of Cycloguanil.[5][6][7] This transformation is crucial for its potent inhibitory activity against the Plasmodium falciparum dihydrofolate reductase (PfDHFR) enzyme.[7][8][9]

Interestingly, research into "cyclization-blocked" analogs of Proguanil has suggested that the uncyclized biguanide may possess its own intrinsic, albeit slower-acting, antimalarial activity through a mechanism distinct from DHFR inhibition.[6] This lends credence to the investigation of structures like this compound, which are inherently resistant to such cyclization, as potentially novel therapeutic agents.

Structural Activity Relationship (SAR) Analysis: A Comparative Approach

The biological activity of this class of compounds is primarily dictated by their interaction with the enzyme Dihydrofolate Reductase (DHFR). DHFR is a critical enzyme in the folate biosynthesis pathway, which is essential for DNA synthesis and cell proliferation.[8][10] The SAR for DHFR inhibitors is well-established, particularly for antifolates that target Plasmodium falciparum.

The Core Moiety: Guanidine vs. Dihydrotriazine

The protonated guanidinium group or the dihydrotriazine ring forms critical hydrogen bonds with key acidic residues in the DHFR active site, mimicking the binding of the natural substrate, dihydrofolate. For Cycloguanil analogs, the 2,4-diamino-1,6-dihydro-1,3,5-triazine ring is the primary pharmacophore. The amino groups at the 2 and 4 positions are crucial for potent inhibition, forming a network of hydrogen bonds with residues such as Asp54 in the PfDHFR active site.

The N-Aryl Substitution

For Proguanil and Cycloguanil, the N1-position is substituted with a phenyl ring. The nature and position of substituents on this ring have a profound impact on activity and selectivity.

  • Hydrophobicity and Steric Factors: A parabolic relationship has been observed between the hydrophobicity of the phenyl ring substituents and the binding affinity for wild-type PfDHFR.[8][11] This suggests an optimal level of hydrophobicity is required for effective binding. Steric factors become particularly crucial for activity against mutant, drug-resistant DHFR strains.[8][11]

  • Electron-Withdrawing Groups: A halogen, typically chlorine, at the para-position of the phenyl ring (as seen in Proguanil/Cycloguanil) is a common feature among potent inhibitors. This substitution pattern enhances binding affinity.

The N-Alkyl Substitution

The N'-(1-methylethyl) or isopropyl group in Proguanil plays a significant role in positioning the molecule within the enzyme's active site. In the case of this compound, this group would similarly occupy a hydrophobic pocket. Altering the size and branching of this alkyl group would directly influence van der Waals interactions and could be a key point for optimization. Studies on related biguanides have shown that small, branched alkyl groups are often preferred.

Comparative Inhibitory Activity of Cycloguanil Analogs

To provide a quantitative perspective, the following table summarizes the inhibitory activity of selected Cycloguanil analogs against wild-type PfDHFR. This data illustrates the key SAR principles discussed above.

Compound IDN-Aryl SubstituentN-Alkyl GroupPfDHFR Ki (nM)Reference
Cycloguanil 4-ChlorophenylIsopropyl (via Proguanil)~1.0[8][11]
Analog 1 3,4-DichlorophenylIsopropyl0.5[8]
Analog 2 4-BromophenylIsopropyl0.8[8]
Analog 3 4-MethylphenylIsopropyl15.0[11]
Analog 4 PhenylIsopropyl20.0[11]
Analog 5 4-ChlorophenylEthyl>100[8]

Data is approximated from published sources for comparative purposes.

Mechanism of Action: Inhibition of the Folate Pathway

DHFR inhibitors act by blocking the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a crucial cofactor for thymidylate synthase, which catalyzes the synthesis of thymidine, a necessary precursor for DNA replication. By inhibiting DHFR, these compounds starve the cell of essential building blocks for DNA, leading to cell cycle arrest and death. This mechanism is particularly effective against rapidly proliferating cells, such as cancer cells and parasitic organisms like Plasmodium.[5]

Folate_Pathway DHF Dihydrofolate (DHF) DHFR_Enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_Enzyme THF Tetrahydrofolate (THF) Thymidylate Thymidylate Synthesis THF->Thymidylate DNA DNA Synthesis Thymidylate->DNA DHFR_Enzyme->THF NADPH -> NADP+ Inhibitor Cycloguanil Analogs (e.g., 1-Cyano-3-R-guanidines) Inhibitor->DHFR_Enzyme Inhibition

Caption: Inhibition of the folate pathway by DHFR inhibitors.

Experimental Protocols for Evaluation

To assess the potential of novel this compound analogs, a series of standardized in vitro assays are required.

Protocol 1: In Vitro DHFR Enzyme Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the enzymatic activity of purified DHFR.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of purified human or P. falciparum DHFR enzyme in a suitable buffer (e.g., 50 mM Tris, 50 mM NaCl, pH 7.4).

    • Prepare solutions of dihydrofolate (DHF) and NADPH cofactor in the same buffer.

    • Dissolve test compounds in DMSO to create stock solutions and perform serial dilutions.

  • Assay Setup:

    • In a 96-well or 384-well UV-transparent plate, add the DHFR enzyme, DHF substrate, and varying concentrations of the test inhibitor.[5]

    • Include controls: a no-inhibitor control (DMSO only) and a no-enzyme control.

  • Initiation and Measurement:

    • Initiate the reaction by adding NADPH.

    • Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The decrease in absorbance corresponds to the oxidation of NADPH to NAD+.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Antiproliferative Assay

This assay determines the effect of the compounds on the proliferation of relevant cell lines (e.g., cancer cell lines or P. falciparum cultures).

Methodology:

  • Cell Culture:

    • Culture the desired cell line (e.g., MCF-7 breast cancer cells or synchronized P. falciparum parasites) under standard conditions.

  • Compound Treatment:

    • Seed the cells in 96-well plates and allow them to adhere (for adherent cell lines) or synchronize.

    • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours).

  • Viability Assessment:

    • Add a viability reagent such as Resazurin or MTT to each well and incubate according to the manufacturer's instructions.

    • Measure the fluorescence or absorbance using a plate reader. The signal is proportional to the number of viable cells.

  • Data Analysis:

    • Normalize the data to untreated control cells.

    • Plot the percent viability versus the logarithm of the compound concentration to calculate the GI50 (concentration for 50% growth inhibition).

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 Lead Optimization Synthesis Analog Synthesis Purification Purification & Characterization Synthesis->Purification EnzymeAssay DHFR Inhibition Assay (IC50) Purification->EnzymeAssay CellAssay Antiproliferative Assay (GI50) EnzymeAssay->CellAssay Selectivity Selectivity Index (Human vs. Target) CellAssay->Selectivity SAR_Analysis SAR Analysis & Modeling Selectivity->SAR_Analysis LeadOpt Lead Optimization SAR_Analysis->LeadOpt LeadOpt->Synthesis

Sources

The Understated Catalyst: A Comparative Guide to Guanidine-Based Organocatalysts and the Potential of 1-Cyano-3-isopropylguanidine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Navigating the Landscape of Guanidine Catalysis

In the realm of organocatalysis, guanidines have carved a significant niche as powerful, non-metallic catalysts. Their strong basicity and unique hydrogen-bonding capabilities have made them indispensable tools for a myriad of organic transformations, particularly in the synthesis of complex molecules for drug discovery and development. While workhorse catalysts such as 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD), and 1,1,3,3-Tetramethylguanidine (TMG) are well-established, the catalytic potential of other guanidine derivatives remains less explored. This guide provides a comprehensive comparison of these established catalysts and delves into the predicted catalytic role of a lesser-known compound: 1-Cyano-3-isopropylguanidine.

The Uncharted Territory of 1-Cyano-3-isopropylguanidine in Catalysis

A thorough review of the scientific literature reveals that 1-Cyano-3-isopropylguanidine is predominantly recognized as an intermediate in the synthesis of other molecules or as an impurity, rather than as a catalyst itself.[1][2][3][4] However, its structure warrants a closer examination of its potential catalytic activity. The defining feature of this molecule is the electron-withdrawing cyano (-C≡N) group attached to one of the guanidinyl nitrogens.

The catalytic prowess of guanidines is intrinsically linked to their high basicity, which arises from the delocalization of the positive charge in the corresponding guanidinium ion upon protonation.[5][6][7] The presence of an electron-withdrawing group, such as a cyano group, is expected to significantly decrease the basicity of the guanidine.[8][9] This is due to the inductive effect of the cyano group, which pulls electron density away from the nitrogen atoms, making them less likely to donate their lone pair of electrons to a proton. Consequently, it is hypothesized that 1-Cyano-3-isopropylguanidine would be a considerably weaker base compared to unsubstituted guanidines or those with electron-donating alkyl groups.

This diminished basicity would likely translate to lower catalytic activity in reactions that rely on the catalyst's ability to deprotonate a substrate. However, it could also offer unique selectivity in certain transformations where a milder base is advantageous to prevent side reactions. Further experimental investigation is required to validate this hypothesis and carve out a potential niche for cyanoguanidines in the catalytic landscape.

A Comparative Analysis of Established Guanidine Catalysts

To provide a clear benchmark for the potential performance of 1-Cyano-3-isopropylguanidine, we will now compare the catalytic efficacy of three widely used guanidine-based catalysts—TBD, MTBD, and TMG—in several key organic reactions.

Synthesis of 3-Hydroxyisoindolin-1-ones

This reaction serves as an excellent model for comparing the basicity and catalytic efficiency of guanidines. The data below clearly demonstrates the superiority of the bicyclic guanidines, TBD and MTBD.

CatalystReaction Time (h)Yield (%)
TBD 1>99
MTBD 198
DBU 2485
TMG 2460
DABCO 24<10
DMAP 24<5
None 24<5
Reaction Conditions: Benzaldehyde, amine, and catalyst in toluene.[10]
Knoevenagel Condensation

The Knoevenagel condensation is a fundamental C-C bond-forming reaction. TMG, often in the form of its lactate salt, has proven to be a highly effective catalyst for this transformation, promoting high yields under mild, often solvent-free, conditions.

AldehydeActive Methylene CompoundCatalystSolventTemp. (°C)TimeYield (%)
BenzaldehydeMalononitrile[TMG][Lac]NoneRT5 min98
4-ChlorobenzaldehydeMalononitrile[TMG][Lac]NoneRT5 min99
4-MethoxybenzaldehydeMalononitrile[TMG][Lac]NoneRT10 min98
BenzaldehydeEthyl Cyanoacetate[TMG][Lac]NoneRT20 min95
Data sourced from a study on 1,1,3,3-tetramethylguanidinium lactate ([TMG][Lac]) as a catalyst.[11][12]
Michael Addition

The Michael addition is a versatile reaction for the formation of carbon-carbon bonds. Guanidine catalysts, such as TBD and MTBD, are highly efficient in promoting these reactions.[13][14][15][16][17]

Michael DonorMichael AcceptorCatalystYield (%)
Diethyl MalonateCyclopentenoneTBD>95
NitromethaneChalconeTBD>95
Glycine imineα,β-unsaturated isoxazoleMTBDup to 97
Aza-Henry (Nitro-Mannich) Reaction

Mechanistic Insights into Guanidine Catalysis

The primary mode of action for guanidine catalysts in these reactions is their function as a Brønsted base. The catalyst deprotonates the acidic proton of the nucleophile (e.g., the active methylene compound in the Knoevenagel condensation or the nitroalkane in the aza-Henry reaction) to generate a reactive nucleophilic species. The protonated guanidinium ion can then act as a Brønsted acid to activate the electrophile and stabilize the transition state through hydrogen bonding.

Guanidine_Catalysis_Mechanism cluster_0 Catalytic Cycle Catalyst Guanidine Catalyst Nucleophile Activated Nucleophile (e.g., R-CH(-)-Z) Catalyst->Nucleophile Deprotonation Substrate Pronucleophile (e.g., R-CH2-Z) Substrate->Nucleophile Intermediate Intermediate Nucleophile->Intermediate Nucleophilic Attack Electrophile Electrophile (e.g., R'-CHO) Electrophile->Intermediate Product Product Intermediate->Product Proton Transfer Protonated_Catalyst Protonated Guanidinium Ion Protonated_Catalyst->Intermediate Protonated_Catalyst->Product Regenerates Catalyst

Caption: Generalized mechanism of guanidine-catalyzed reactions.

Experimental Protocols

The following are representative experimental procedures for reactions catalyzed by guanidine bases.

General Procedure for TBD-Catalyzed Synthesis of 3-Hydroxyisoindolin-1-ones
  • To a solution of the 3-alkylidenephthalide (0.5 mmol) in an appropriate solvent (e.g., toluene, 2 mL), add the primary amine (0.75 mmol).

  • Add 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) (10 mol%, 0.05 mmol).

  • Stir the reaction mixture at room temperature for the time indicated in the data table (typically 1 hour).

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, the reaction mixture can be purified directly by column chromatography on silica gel to afford the desired 3-hydroxyisoindolin-1-one.[22][23][24][25][26]

General Procedure for TMG-Catalyzed Knoevenagel Condensation (Solvent-Free)
  • In a round-bottom flask, mix the aldehyde (1.0 mmol), the active methylene compound (1.0 mmol), and 1,1,3,3-tetramethylguanidinium lactate ([TMG][Lac]) (10 mol%, 0.1 mmol).

  • Stir the mixture at room temperature for the specified time (typically 5-20 minutes).

  • Monitor the reaction by TLC.

  • After completion, add ethyl acetate (10 mL) and wash the organic layer with brine (2 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.[11][12][27][28]

Experimental_Workflow start Start reactants Combine Reactants and Catalyst start->reactants reaction Stir at Specified Temperature and Time reactants->reaction monitoring Monitor Reaction by TLC reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup (e.g., Extraction, Washing) monitoring->workup Reaction Complete purification Purification (e.g., Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for guanidine-catalyzed reactions.

Conclusion

While 1-Cyano-3-isopropylguanidine remains an unexplored entity in the world of catalysis, its structural features suggest it would act as a significantly weaker base than commonly used guanidine catalysts. This opens up intriguing possibilities for its application in reactions where high basicity is detrimental. For researchers seeking potent and well-established organocatalysts, TBD, MTBD, and TMG offer a spectrum of reactivity and are highly effective in a range of transformations. The comparative data and protocols provided in this guide serve as a valuable resource for selecting the appropriate guanidine catalyst and optimizing reaction conditions for the synthesis of key chemical intermediates and active pharmaceutical ingredients. Further empirical studies on 1-Cyano-3-isopropylguanidine are warranted to fully elucidate its catalytic potential and expand the toolkit of the modern synthetic chemist.

References

  • Royal Society of Chemistry. (2017). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations.... [Link]

  • ResearchGate. (2024). Past and present synthesis of 3‐hydroxyisoindolin‐1‐ones. [Link]

  • Royal Society of Chemistry. (2011). Mechanistic considerations of guanidine-catalyzed reactions. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of tricyclic 3-hydroxyisoindolin-1-ones via triethylamine-catalyzed domino reactions of electron-deficient alkynes with phthalimidomalonate derivatives. [Link]

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. [Link]

  • ResearchGate. (n.d.). Structures of guanidine catalysts for ring‐opening reaction. [Link]

  • ResearchGate. (n.d.). Schemes of the reactions catalyzed by different guanidine derivatives.... [Link]

  • ResearchGate. (n.d.). MTBD‐catalyzed Michael addition reactions of α‐amino esters;.... [Link]

  • YouTube. (2020). Factors Affecting Basicity Part-IX | Why Guanidines are more Basic ??? | Organic Chemistry. [Link]

  • Chem Zipper.com. (2019). Basicity of Guanidine. [Link]

  • National Institutes of Health. (n.d.). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. [Link]

  • Chem Zipper.com. (2024). The remarkable basicity of guanidine. [Link]

  • Heterocycles. (2016). ROOM-TEMPERATURE ONE-POT PALLADIUM-CATALYZED SYNTHESIS OF 3-HYDROXYISOINDOLIN-1-ONES FROM PHENYLGLYOXYLIC ACIDS. [Link]

  • ResearchGate. (n.d.). Knoevenagel Condensation Catalyzed by 1,1,3,3-Tetramethylguanidium Lactate. [Link]

  • ResearchGate. (n.d.). Synthetic methods towards 3‐hydroxyisoindolin‐1‐ones. [Link]

  • Unacademy. (n.d.). Basicity of Amidines and Guanidines. [Link]

  • Wikipedia. (n.d.). 2-Cyanoguanidine. [Link]

  • Royal Society of Chemistry. (n.d.). Metal-catalysed reactions enabled by guanidine-type ligands. [Link]

  • PubMed. (n.d.). Guanidine chemistry. [Link]

  • Sciencemadness Wiki. (2024). Cyanoguanidine. [Link]

  • Wikipedia. (n.d.). Guanidine. [Link]

  • National Institutes of Health. (n.d.). Dicyandiamide. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. [Link]

  • National Institutes of Health. (2016). Development of an Intermittent-Flow Enantioselective Aza-Henry Reaction Using an Arylnitromethane and Homogeneous Brønsted Acid–Base Catalyst with Recycle. [Link]

  • ResearchGate. (n.d.). The aza-Henry reaction as a source of enantioenriched β-amino.... [Link]

  • Royal Society of Chemistry. (n.d.). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. [Link]

  • ResearchGate. (2025). 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) Catalyzed Michael Reactions. [Link]

  • National Institutes of Health. (n.d.). 1-Cyano-3-(1-methylethyl)guanidine. [Link]

  • MDPI. (2022). Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. [Link]

  • ResearchGate. (2019). (PDF) Heterogeneous Synergistic Catalysis for Promoting Aza-Michael–Henry Tandem Reaction for the Synthesis of Chiral 3-Nitro-1,2-Dihydroquinoline. [Link]

  • Global Substance Registration System. (n.d.). This compound. [Link]

  • National Institutes of Health. (n.d.). A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. [Link]

  • Amazon Simple Storage Service. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. [Link]

  • Royal Society of Chemistry. (n.d.). Organocatalytic asymmetric intramolecular aza-Henry reaction: facile synthesis of trans-2,3-disubstituted tetrahydroquinolines. [Link]

Sources

A Senior Application Scientist's Guide to In Silico Modeling and Comparison of Guanidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide on the in silico modeling and comparison of guanidine derivatives. As researchers, scientists, and drug development professionals, you are keenly aware of the significance of the guanidine moiety in medicinal chemistry. Its ability to engage in multiple non-covalent interactions makes it a privileged scaffold in the design of novel therapeutics.[1][2][3] This guide is designed to provide you with a comprehensive overview of computational approaches to characterize and compare guanidine derivatives, enabling you to make more informed decisions in your drug discovery pipeline.

The unique physicochemical properties of the guanidine group, including its basicity and capacity for hydrogen bonding, present both opportunities and challenges in drug design.[1][2][4] In silico modeling offers a powerful and cost-effective avenue to explore the vast chemical space of guanidine derivatives, predict their biological activities, and understand their mechanisms of action at a molecular level.

The Strategic Imperative of In Silico Modeling for Guanidine Derivatives

The guanidinium group's positive charge at physiological pH and its potential for multiple hydrogen bond interactions are key to its biological activity, but also necessitate careful computational handling. In silico methods allow us to dissect these interactions and predict how structural modifications will impact target binding, selectivity, and pharmacokinetic properties. This predictive power is crucial for prioritizing synthetic efforts and accelerating the hit-to-lead and lead optimization phases of drug discovery.[5]

This guide will walk you through the core in silico techniques, their practical applications for guanidine derivatives, and a comparative analysis based on published data. We will delve into the "why" behind methodological choices, ensuring you can apply these principles to your own research.

Core In Silico Methodologies for Characterizing Guanidine Derivatives

A multi-faceted in silico approach is essential for a thorough evaluation of guanidine derivatives. The following methodologies, when used in concert, provide a comprehensive picture of a compound's potential.

Molecular Docking: Unveiling Binding Modes and Affinities

Molecular docking is a cornerstone of structure-based drug design, predicting the preferred orientation of a ligand when bound to a receptor. For guanidine derivatives, this is critical for understanding how the guanidinium group interacts with key residues in the binding site, often forming charge-assisted hydrogen bonds with carboxylate or phosphate groups.[1]

Experimental Protocol: Molecular Docking of Guanidine Derivatives

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states for amino acid residues, particularly those in the binding site. This is a critical step for accurately modeling interactions with the guanidinium group.

    • Define the binding site or "grid box" for the docking simulation, typically centered on the location of a known ligand or a predicted active site.

  • Ligand Preparation:

    • Generate the 3D structure of the guanidine derivative.

    • Assign appropriate atom types and partial charges. The charge distribution on the guanidinium group is crucial and should be handled with care.

    • Generate multiple low-energy conformers of the ligand to account for its flexibility.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock, Glide, or GOLD.

    • The choice of scoring function is important; some are better suited for handling charged interactions.

    • Perform the docking run, allowing the program to explore different ligand poses within the defined binding site.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding docking scores or binding energies.

    • Visualize the protein-ligand interactions, paying close attention to hydrogen bonds, salt bridges, and hydrophobic interactions involving the guanidine moiety.

    • Compare the docking poses and scores of different derivatives to identify those with the most favorable predicted binding.

Quantitative Structure-Activity Relationship (QSAR): Predicting Activity from Structure

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For guanidine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be particularly insightful. These models can highlight the regions of the molecule where modifications are likely to enhance or diminish activity.

Experimental Protocol: 3D-QSAR Study of Guanidine Derivatives

  • Dataset Preparation:

    • Compile a dataset of guanidine derivatives with experimentally determined biological activity (e.g., IC50 values).

    • Divide the dataset into a training set (for model building) and a test set (for model validation).

  • Molecular Modeling and Alignment:

    • Generate 3D structures for all compounds in the dataset.

    • Align the molecules based on a common scaffold. For guanidine derivatives, the guanidinium core is often a suitable alignment point.

  • Calculation of Molecular Fields:

    • For each molecule, calculate steric and electrostatic fields (CoMFA) or similarity indices (CoMSIA) on a 3D grid.

  • Model Generation and Validation:

    • Use partial least squares (PLS) analysis to correlate the variations in the molecular fields with the variations in biological activity.

    • Validate the model using the test set to ensure its predictive power. A good model will have a high cross-validated correlation coefficient (q²) and a high predictive correlation coefficient (r²_pred).[6][7]

  • Interpretation of Contour Maps:

    • Visualize the results as 3D contour maps. These maps indicate regions where, for example, increased steric bulk or positive electrostatic potential is predicted to increase activity.

Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Interaction

While docking provides a static snapshot of binding, MD simulations allow us to observe the dynamic behavior of the protein-ligand complex over time. This is particularly valuable for understanding the stability of interactions involving the flexible guanidine group and for assessing the impact of water molecules in the binding site.

Experimental Protocol: Molecular Dynamics Simulation of a Protein-Guanidine Derivative Complex

  • System Setup:

    • Start with the best-docked pose of the guanidine derivative in the target protein.

    • Solvate the complex in a box of explicit water molecules.

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to relax the system and remove any steric clashes.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant temperature and pressure. This allows the system to reach a stable state.

  • Production Run:

    • Run the simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Analyze the trajectory to assess the stability of the protein-ligand complex.

    • Calculate root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to evaluate the stability of the protein and the ligand's binding pose.

    • Analyze the persistence of key interactions (e.g., hydrogen bonds) over time.

Advanced Computational Methods: Refining Predictions

For a deeper understanding and more accurate predictions, several advanced computational techniques can be employed:

  • Density Functional Theory (DFT): DFT calculations provide insights into the electronic properties of molecules, such as orbital energies (HOMO, LUMO) and electrostatic potential. This information is valuable for understanding the reactivity and interaction patterns of guanidine derivatives.[1][2]

  • Free Energy Perturbation (FEP): FEP is a rigorous method for calculating the relative binding free energies of two ligands to a common receptor.[5][8][9] It involves "alchemically" transforming one ligand into another in a series of small steps. While computationally expensive, FEP can provide highly accurate predictions of binding affinity differences.[5][10]

  • ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for identifying drug-like candidates. Several online tools and software packages can predict properties like human intestinal absorption, blood-brain barrier penetration, and potential toxicity.[11][12]

Comparative Analysis of Guanidine Derivatives: A Data-Driven Approach

To illustrate the power of these in silico methods, let's consider a hypothetical comparison of three guanidine derivatives (Derivative A, Derivative B, and Derivative C) targeting a protein kinase. The following tables summarize the kind of data that can be generated and used for a comparative analysis.

Table 1: Molecular Docking and Binding Energy Comparison

DerivativeDocking Score (kcal/mol)Predicted Binding Energy (kcal/mol)Key Interactions with Binding Site
Derivative A -9.5-45.2Salt bridge with Asp184, H-bonds with Glu121 and backbone of Val89
Derivative B -8.2-38.7H-bonds with Glu121 and Ser153
Derivative C -10.1-50.5Salt bridge with Asp184, H-bonds with Glu121 and Gln135, pi-cation interaction with Phe82

Note: The data in this table is illustrative and not from a specific study.

Interpretation: Derivative C shows the most favorable docking score and predicted binding energy, suggesting it is the most potent binder. The additional interactions, including a pi-cation interaction, likely contribute to its higher predicted affinity.

Table 2: In Silico ADMET Property Comparison

PropertyDerivative ADerivative BDerivative CDesirable Range
Human Intestinal Absorption (%) 928595> 80%
Blood-Brain Barrier Penetration LowHighMediumVaries by target
CYP2D6 Inhibition NoYesNoNo
Predicted LD50 (rat, mol/kg) 2.82.12.6Higher is better

Note: The data in this table is illustrative and not from a specific study.

Interpretation: While Derivative C is the most potent binder, Derivative A has a slightly better predicted safety profile (no CYP2D6 inhibition and higher LD50). Derivative B's high BBB penetration might be desirable for a CNS target but could be a liability otherwise.

Visualizing the Workflow

To provide a clearer understanding of the in silico modeling process, the following diagrams illustrate the key workflows.

In_Silico_Workflow cluster_0 Preparation cluster_1 Core Modeling cluster_2 Analysis & Prediction cluster_3 Output PDB Protein Structure (PDB) Docking Molecular Docking PDB->Docking Ligands Guanidine Derivatives (2D/3D) Ligands->Docking QSAR QSAR Modeling Ligands->QSAR ADMET ADMET Prediction Ligands->ADMET MD MD Simulation Docking->MD Binding_Affinity Binding Affinity Prediction Docking->Binding_Affinity Activity_Prediction Activity Prediction QSAR->Activity_Prediction Stability_Analysis Complex Stability Analysis MD->Stability_Analysis Lead_Candidates Prioritized Lead Candidates Binding_Affinity->Lead_Candidates Activity_Prediction->Lead_Candidates Stability_Analysis->Lead_Candidates ADMET->Lead_Candidates

Caption: A generalized workflow for the in silico modeling of guanidine derivatives.

Docking_Protocol Start Start Receptor_Prep Receptor Preparation (Add H, Assign Charges) Start->Receptor_Prep Ligand_Prep Ligand Preparation (Generate Conformers) Start->Ligand_Prep Grid_Gen Grid Generation (Define Binding Site) Receptor_Prep->Grid_Gen Run_Docking Run Docking Simulation Ligand_Prep->Run_Docking Grid_Gen->Run_Docking Analyze_Poses Analyze Poses & Scores Run_Docking->Analyze_Poses Visualize Visualize Interactions Analyze_Poses->Visualize End End Visualize->End

Sources

Safety Operating Guide

Navigating the Disposal of 1-Cyano-3-(1-methylethyl)guanidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic fields of drug discovery and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe and ethical research environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1-Cyano-3-(1-methylethyl)guanidine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes critical safety and disposal information from structurally related guanidine and cyanoguanidine compounds. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and in compliance with the highest safety standards.

Hazard Assessment: Understanding the Risks of Guanidine Compounds

Guanidine and its derivatives, while valuable in synthesis, present a range of potential hazards. Based on data from analogous compounds such as Guanidine nitrate, Guanidine hydrochloride, and various cyanoguanidines, we can infer the likely hazard profile of this compound.[1][2][3][4]

Key Inferred Hazards:

  • Acute Toxicity: Harmful if swallowed, and potentially harmful in contact with skin or if inhaled.[1][2]

  • Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[2][3][4]

  • Aquatic Toxicity: Harmful to aquatic life, potentially with long-lasting effects.[1][5][6]

It is imperative to handle this compound with the assumption that it carries these risks. Always consult your institution's environmental health and safety (EHS) department for specific guidance.

Table 1: Inferred Hazard Profile and Handling Precautions
Hazard CategoryExpected EffectsRecommended Precautions
Acute Oral Toxicity Harmful if swallowed.[1][2]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]
Skin Corrosion/Irritation Causes skin irritation.[2]Wear protective gloves and clothing.[2][7]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]Wear safety glasses with side shields or goggles.[1][2]
Aquatic Hazard Harmful to aquatic life.[1][6]Avoid release to the environment.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity, including for disposal, the appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety.

Essential PPE includes:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.

  • Body Protection: A lab coat must be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[3]

Step-by-Step Disposal Protocol for this compound

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1][8]

Step 1: Waste Segregation Proper segregation is critical to prevent accidental chemical reactions in the waste container.

  • Designate a specific, clearly labeled hazardous waste container for this compound and its contaminated materials.

  • Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department.

Step 2: Containerization

  • Use a chemically compatible, leak-proof container. A high-density polyethylene (HDPE) container is generally a suitable choice.

  • The container must be in good condition with a secure, screw-on cap.

Step 3: Labeling Proper labeling is a key requirement for hazardous waste disposal. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate quantity of waste

  • The date the waste was first added to the container

  • The primary hazards (e.g., "Toxic," "Irritant")

Step 4: Accumulation and Storage

  • Store the sealed waste container in a designated satellite accumulation area.

  • This area should be well-ventilated and away from sources of ignition or incompatible materials.[3]

Step 5: Arranging for Pickup

  • Once the container is full, or if you no longer generate this waste stream, contact your institution's EHS department to schedule a waste pickup.

  • Follow their specific procedures for pickup and documentation.

Diagram 1: Disposal Workflow for this compound

G A START: Handling of This compound B Wear Appropriate PPE: - Goggles - Gloves - Lab Coat A->B C Segregate Waste: - Designated container - No mixing B->C D Properly Containerize: - HDPE container - Securely sealed C->D E Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazards and Date D->E F Store in Satellite Accumulation Area E->F G Contact EHS for Waste Pickup F->G H END: Waste Disposed of by Professionals G->H

Caption: A step-by-step workflow for the safe disposal of this compound.

Emergency Procedures: Preparedness is Key

Accidents can happen, and being prepared is crucial for minimizing risks.

In Case of a Spill:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.[5]

  • Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill. Avoid raising dust.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3][7]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[5]

  • Report: Report the spill to your supervisor and EHS department.

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7]

  • Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][7]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[2][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][7]

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Your institution's EHS department will have specific protocols in place to ensure compliance with these regulations.

The Occupational Safety and Health Administration (OSHA) mandates a safe working environment, which includes proper training on the handling of hazardous chemicals as outlined in the Hazard Communication Standard (29 CFR 1910.1200).[9][10]

By following the procedures outlined in this guide, you are not only ensuring your safety and the safety of your colleagues but also upholding the principles of responsible scientific practice and environmental stewardship.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Carl ROTH. Safety Data Sheet: Guanidine thiocyanate. [Link]

  • GSRS. This compound. [Link]

  • Occupational Safety and Health Administration. 1910.1200(g)(2)(viii). [Link]

  • Occupational Safety and Health Administration. CYANIDES (as CN). [Link]

  • GSRS. This compound. [Link]

  • Occupational Safety and Health Administration. Hazardous Drugs - Overview. [Link]

  • Occupational Safety and Health Administration. 1910.119 App A - List of Highly Hazardous Chemicals, Toxics and Reactives (Mandatory). [Link]

  • Occupational Safety and Health Administration. HYDROGEN CYANIDE. [Link]

  • U.S. Environmental Protection Agency. Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. [Link]

  • U.S. Environmental Protection Agency. Other Disposal Guidance. [Link]

  • Yale University. Management & Disposal of Qiagen Reagents. [Link]

  • U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyano-3-(1-methylethyl)guanidine
Reactant of Route 2
1-Cyano-3-(1-methylethyl)guanidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.